Dihexadecyl dimethyl ammonium chloride
Description
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Properties
IUPAC Name |
dihexadecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLAPUXMZUCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051461 | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051461 | |
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Molecular Weight |
530.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
1812-53-9, 68002-59-5 | |
| Record name | Dicetyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1812-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dicetyldimonium chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aliquat 206 | |
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| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexadecyldimethylammonium chloride | |
| Source | EPA DSSTox | |
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| Record name | Dihexadecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750 | |
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| Record name | Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICETYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihexadecyl dimethyl ammonium chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Dihexadecyl Dimethyl Ammonium Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary: Beyond a Simple Surfactant
This compound (DHDAC), a symmetric dual-chain quaternary ammonium compound (QAC), represents a molecule of significant versatility. While broadly classified as a cationic surfactant, its utility extends far beyond simple surface tension modification. Its robust molecular architecture—featuring a permanently charged cationic headgroup and two long, saturated C16 alkyl chains—enables the formation of highly stable supramolecular structures, such as vesicles and liposomes. This characteristic has positioned DHDAC as a critical excipient in advanced pharmaceutical formulations, particularly in the development of vaccine adjuvants and nanoparticle-based drug delivery systems. This guide provides a comprehensive technical overview of DHDAC, moving from its core chemical properties to its mechanistic functions and practical applications, with a focus on the causal relationships that drive its performance in a research and development setting.
Molecular Profile and Physicochemical Properties
A thorough understanding of DHDAC begins with its fundamental molecular and physical characteristics. These properties dictate its behavior in various solvents and its interaction with biological systems.
Chemical Identity
The structural and identifying information for this compound is summarized below.
| Identifier | Data | Source(s) |
| Chemical Name | This compound | [1] |
| IUPAC Name | dihexadecyl(dimethyl)azanium;chloride | [1] |
| Synonyms | Dicetyldimonium chloride, Quaternium-31 | [1] |
| CAS Number | 1812-53-9 | [1][2] |
| Molecular Formula | C₃₄H₇₂ClN | [1][3] |
| Molecular Weight | 530.4 g/mol | [1][3] |
| Chemical Structure | CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC.[Cl-] | [1] |
Physical and Thermodynamic Properties
The bulk properties of DHDAC are critical for its handling, formulation, and stability.
| Property | Value | Source(s) |
| Appearance | White to off-white waxy solid or powder | [2] |
| Melting Point | 80 - 85 °C | [2] |
| Decomposition Temp. | > 250 °C | [2] |
| Solubility | Water: Very low (Est. 4.45 x 10⁻⁷ mg/L at 25°C), forms colloidal dispersions.[4][] Organic Solvents: Soluble in ethanol, chloroform, methanol, and hot water.[2][3] | |
| Storage | Store in a cool, dry place. Hygroscopic.[3] |
Surfactant Behavior and Self-Assembly
As an amphiphile, DHDAC's most important property is its ability to self-assemble in aqueous solutions. This behavior is governed by the Critical Micelle Concentration (CMC), the concentration above which surfactant monomers spontaneously aggregate to form micelles or vesicles, thereby minimizing the unfavorable interaction between their hydrophobic tails and water.[6][7]
The process of micelle or vesicle formation is a critical inflection point for the physicochemical properties of the solution, such as surface tension and conductivity.
Caption: Logical flow of DHDAC self-assembly in aqueous solution.
This protocol describes a standard method for determining the CMC of ionic surfactants like DHDAC. The principle relies on the fact that the conductivity of a surfactant solution changes differently below and above the CMC, as the mobility of a surfactant molecule within a micelle is different from that of a free monomer.[9]
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of DHDAC in deionized, high-purity water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from approximately 0.01 mM to 10 mM. Ensure the concentration range adequately brackets the expected CMC.
-
Temperature Control: Place the solutions and the conductivity probe in a temperature-controlled water bath set to 25°C (or the desired experimental temperature) and allow them to equilibrate.
-
Conductivity Measurement: Starting with the most dilute sample, measure the specific conductivity of each solution. Rinse the probe thoroughly with the next solution to be measured before taking a reading.
-
Data Analysis: Plot the specific conductivity (κ) as a function of DHDAC concentration. The plot will show two linear regions with distinct slopes. The intersection of the lines fitted to these two regions corresponds to the CMC.
Synthesis and Analytical Characterization
The synthesis of DHDAC is a straightforward quaternization reaction. Ensuring the purity of the final product is paramount for its use in pharmaceutical applications, necessitating robust analytical characterization.
General Synthetic Pathway
DHDAC is typically synthesized via the N-alkylation of a tertiary amine, N,N-dimethylhexadecylamine, with a hexadecyl halide. A more common industrial route involves the exhaustive alkylation of a secondary amine. A representative laboratory-scale synthesis involves reacting dihexadecylamine with a methylating agent. However, a more direct and common industrial approach is the quaternization of N,N-dimethylhexadecylamine.[10]
Caption: General synthesis pathway for DHDAC.
This protocol is adapted from general procedures for the synthesis of quaternary ammonium chlorides.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N,N-dihexadecylmethylamine (1 equivalent) in an appropriate solvent such as ethanol or isopropanol.
-
Addition of Alkylating Agent: Add chloromethane (a slight molar excess, ~1.05 equivalents) to the solution. The reaction may need to be conducted under pressure in a sealed vessel due to the volatility of chloromethane.
-
Catalysis: A basic catalyst, such as sodium carbonate, may be added to scavenge any acidic byproducts.
-
Reaction Conditions: Heat the mixture to reflux (e.g., 75-95°C) and maintain for 4-6 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a solvent mixture like acetone/ether, to yield the final white, waxy product.
-
Characterization: The product's identity and purity should be confirmed using ¹H NMR, FTIR, and mass spectrometry.
Analytical Characterization Methods
A suite of analytical techniques is employed to ensure the quality and purity of DHDAC.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), HPLC is used to determine purity and quantify the compound.[13][14]
-
Mass Spectrometry (MS): Confirms the molecular weight of the cationic component (m/z for [C₃₄H₇₂N]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct arrangement of the hexadecyl and methyl groups.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the functional groups present in the molecule.
This method is based on general procedures for QAC analysis.[15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start at 70% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass Spectrometry with Electrospray Ionization (ESI) in positive ion mode. Monitor for the parent ion of the DHDAC cation.
-
Quantification: Purity is determined by the area percentage of the main peak relative to all detected peaks.
Mechanism of Action and Structure-Activity Relationship
The dual-chain structure of DHDAC is the primary determinant of its activity, both as an antimicrobial agent and as a building block for delivery systems.
Antimicrobial Activity
The biocidal mechanism of QACs is a well-established, multi-step physicochemical process.[16]
-
Electrostatic Adsorption: The positively charged quaternary ammonium headgroup electrostatically binds to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, phospholipids).
-
Hydrophobic Insertion: The long, lipophilic hexadecyl chains penetrate and embed within the hydrophobic core of the lipid bilayer.
-
Membrane Disruption: This insertion disrupts the packing of the membrane lipids, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell lysis.
The structure-activity relationship for QACs indicates that biocidal activity is highly dependent on alkyl chain length. Optimal activity is often observed for chain lengths between C12 and C16, placing DHDAC in the ideal range for potent antimicrobial effects against a broad spectrum of bacteria.[16]
Caption: Antimicrobial mechanism of action for DHDAC.
Applications in Pharmaceutical Sciences
The ability of DHDAC to form stable cationic liposomes is the foundation of its most advanced applications in drug development.
Vaccine Adjuvant Systems
The closely related C18 analogue, dimethyldioctadecylammonium (DDA), is a well-characterized adjuvant that promotes strong cell-mediated (Th1-type) immunity.[17][18] DHDAC is expected to function via an identical mechanism. When formulated into liposomes with an antigen, DDA/DHDAC acts as a delivery system and an immunostimulator.
-
Depot Effect: The liposomes form a depot at the injection site, slowly releasing the antigen and providing a sustained stimulus to the immune system.[17]
-
APC Targeting: The positive charge of the liposomes facilitates binding to and uptake by negatively charged antigen-presenting cells (APCs), such as dendritic cells.[18]
-
Enhanced Antigen Presentation: By efficiently delivering the antigen into APCs, the liposomes lead to enhanced processing and presentation of the antigen on MHC class I and II molecules, resulting in robust T-cell activation.[18]
Caption: Workflow of DHDAC-based liposomes as a vaccine adjuvant.
Cationic Liposomes for Drug and Gene Delivery
Cationic liposomes formulated with DHDAC are effective non-viral vectors for the delivery of nucleic acids (DNA, siRNA) and other anionic drugs.[19][20] The positively charged liposome surface complexes with the negatively charged cargo, protecting it from degradation in the bloodstream and facilitating its entry into target cells via endocytosis. The ratio of DHDAC to a neutral "helper" lipid (like DOPE or phosphatidylcholine) is a critical formulation parameter that must be optimized to balance transfection efficiency with potential cytotoxicity.[19]
This is a standard and widely used method for liposome preparation.[21]
-
Lipid Film Preparation: Dissolve DHDAC and a neutral helper lipid (e.g., DOPE) at the desired molar ratio (e.g., 2:1) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will deposit a thin, uniform lipid film on the inner wall of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., HEPES or PBS) pre-warmed to a temperature above the phase transition temperature of the lipids. Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. This is done by repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
Cargo Loading (for Nucleic Acids): Gently mix the pre-formed cationic liposomes with the nucleic acid solution at the desired charge ratio (+/-). Allow the mixture to incubate at room temperature for 15-30 minutes for the lipoplex to form spontaneously.
-
Characterization: The final liposome/lipoplex formulation should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Safety and Toxicology Profile
As a QAC, DHDAC presents specific handling and safety considerations. According to the Globally Harmonized System (GHS), it is classified as causing serious eye damage.[1] Concentrated solutions or the pure compound can also cause skin irritation.[22] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, is mandatory when handling this chemical.[23][24] While it can be corrosive and irritating upon direct contact, studies on related QACs show they are poorly absorbed through the skin and have low systemic toxicity.[25]
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SIELC Technologies. (n.d.). Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. Retrieved from [Link]
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Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. RSC Advances, 12(31), 20194-20208. Retrieved from [Link]
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Analytice. (n.d.). Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis. Retrieved from [Link]
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Christensen, D., et al. (2012). A cationic vaccine adjuvant based on a saturated quaternary ammonium lipid have different in vivo distribution kinetics and display a distinct CD4 T cell-inducing capacity compared to its unsaturated analog. Journal of Controlled Release, 160(3), 468-476. Retrieved from [Link]
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Henriksen-Lacey, M., et al. (2011). The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes. Molecular Immunology, 48(6-7), 891-900. Retrieved from [Link]
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Dass, C. R., Walker, T. L., & Burton, M. A. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug Delivery, 9(1), 11-18. Retrieved from [Link]
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Lugo-Galean, M. A., et al. (2019). Didodecyldimethylammonium Bromide Role in Anchoring Gold Nanoparticles onto Liposome Surface for Triggering the Drug Release. Pharmaceutics, 11(8), 415. Retrieved from [Link]
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ResearchGate. (n.d.). Critical Micelle Concentrations of Hexadecyltrunethylammonium Chloride in Water over the Temperature Range 25 to 160°C. Retrieved from [Link]
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ResearchGate. (2024). Dimethyl-Dioctadecyl-Ammonium Bromide/Poly(lactic acid) Nanoadjuvant Enhances the Immunity and Cross-Protection of an NM2e-Based Universal Influenza Vaccine. Retrieved from [Link]
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AUB ScholarWorks. (n.d.). Formation of liposome mediated poly (diallyldimethylammonium chloride) based nanoparticles towards biomedical application. Retrieved from [Link]
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Anderson, S. E., et al. (2018). Topical application of the quaternary ammonium compound didecyldimethylammonium chloride activates type 2 innate lymphoid cells and initiates a mixed-type allergic response. Toxicology and Applied Pharmacology, 355, 193-201. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC)
Abstract
Dihexadecyl dimethyl ammonium chloride (DHDMAC), a cationic surfactant of the quaternary ammonium compound family, possesses a unique molecular architecture that dictates its profound utility across various scientific domains, most notably in drug and gene delivery systems. Its amphipathic nature, characterized by a hydrophilic dimethyl ammonium head group and two hydrophobic hexadecyl (C16) tails, drives its self-assembly into supramolecular structures such as liposomes and nanoparticles. This guide provides a comprehensive examination of the DHDMAC molecular structure, linking its atomic composition and spatial conformation to its physicochemical properties and functional applications. We will explore the causality behind its synthesis and characterization, offering field-proven protocols and data-driven insights to empower researchers in harnessing the full potential of this versatile molecule.
Core Molecular Structure and Composition
This compound is an organic salt composed of a positively charged dihexadecyl dimethyl ammonium cation and a chloride anion.[1][] Its fundamental properties are derived directly from this structure.
-
IUPAC Name: dihexadecyl(dimethyl)azanium;chloride[1][]
The molecule's architecture is fundamentally amphipathic:
-
Hydrophilic Head: A quaternary ammonium group, [N⁺(CH₃)₂], which is permanently positively charged, irrespective of the solution's pH.[6] This cationic nature is pivotal for its interaction with negatively charged molecules like nucleic acids (DNA, RNA) and anionic cell surfaces.
-
Hydrophobic Tails: Two long, saturated C₁₆ alkyl chains (hexadecyl groups). These nonpolar tails are responsible for the molecule's low aqueous solubility and its strong tendency to self-assemble to minimize contact with water.[7]
The presence of two long alkyl chains, as opposed to one, significantly influences its packing parameter, promoting the formation of bilayer vesicles (liposomes) rather than spherical micelles in aqueous solutions.
Caption: Simplified 2D representation of the DHDMAC ion pair.
Physicochemical Properties: From Structure to Function
The dual-chain, cationic amphipathic structure of DHDMAC gives rise to several key physicochemical properties that are critical for its application in research and drug development.
| Property | Typical Value/Behavior | Structural Rationale & Significance |
| Appearance | White to off-white waxy solid or powder.[3] | The long, saturated alkyl chains allow for efficient packing into a solid crystalline lattice. |
| Solubility | Soluble in organic solvents (ethanol, chloroform); forms colloidal dispersions in water.[3][7] | The hydrophobic tails dominate, limiting water solubility. In water, molecules arrange into larger assemblies to sequester the tails from the aqueous environment. |
| Critical Micelle Concentration (CMC) | Very low (e.g., ~10⁻⁵ M, varies with conditions). | The significant hydrophobicity of the two C₁₆ tails means that very few monomers are required in solution before aggregation becomes energetically favorable. The CMC is the concentration above which these self-assembled structures, like liposomes, form.[8][9] |
| Surface Charge (Zeta Potential) | Positive. | The permanently charged quaternary ammonium head group imparts a positive surface charge to DHDMAC-based nanoparticles, which is crucial for electrostatic binding to anionic biomolecules and cell membranes. |
| Phase Transition Temperature (Tm) | >58°C (decomposes).[5] | The long, saturated hexadecyl chains lead to a high Tm, meaning DHDMAC bilayers are in a rigid, gel-like state at physiological temperatures (37°C). This enhances vesicle stability and reduces drug leakage.[10] |
Synthesis and Characterization: A Validating Workflow
The synthesis and subsequent characterization of DHDMAC and its assemblies are intrinsically linked. The characterization protocols serve to validate the success of the synthesis and to define the critical quality attributes of the resulting material, ensuring reproducibility.[11][12]
Caption: Workflow from synthesis to characterization of DHDMAC.
Synthesis Protocol: Amine Quaternization
The most common method for synthesizing DHDMAC is through the quaternization of a tertiary amine. This involves reacting dihexadecylmethylamine with a methylating agent, typically methyl chloride.
Expertise & Causality: The choice of an alcohol as the solvent is strategic; it solubilizes the tertiary amine reactant while also facilitating the Sₙ2 reaction. A basic catalyst is often added to neutralize any acidic byproducts, driving the reaction to completion.[13] The reaction is performed under reflux to provide the necessary activation energy.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve dihexadecylmethyl tertiary amine and a basic catalyst (e.g., sodium carbonate) in an alcohol solvent such as ethanol.[13][14]
-
Reaction Initiation: Heat the mixture to reflux temperature (typically 75-95°C).[13][14]
-
Methylation: Introduce methyl chloride into the reaction vessel. The molar ratio of the tertiary amine to methyl chloride should be carefully controlled, typically around 1:1.[13][14]
-
Reaction & Aging: Maintain the reflux for 4-6 hours under controlled pressure (≤0.18MPa).[13][14] Following the initial reaction, hold the temperature at 80-90°C for an additional 2-3 hours to ensure the reaction goes to completion.[13][14]
-
Purification: After cooling, the crude product is purified. Recrystallization from a suitable solvent (e.g., acetone) is a common and effective method to remove unreacted starting materials and byproducts, yielding pure DHDMAC.
Structural Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for confirming the covalent structure of organic molecules. For DHDMAC, ¹H NMR confirms the presence and relative integration of protons on the methyl groups and the long alkyl chains, while ¹³C NMR identifies all unique carbon environments. The key diagnostic evidence for successful quaternization is the downfield shift of the signals corresponding to the N-CH₃ groups and the adjacent methylene (-CH₂-) groups of the alkyl chains compared to the starting tertiary amine, due to the deshielding effect of the positive charge.[15][16]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified DHDMAC in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Identify a sharp singlet around 3.3-3.5 ppm corresponding to the six protons of the two N⁺-(CH₃)₂ groups. Observe a multiplet around 3.2-3.4 ppm for the four protons of the -N⁺-CH₂- groups. A broad multiplet around 1.2-1.7 ppm will correspond to the bulk of the methylene groups in the alkyl chains, and a triplet around 0.8-0.9 ppm will correspond to the terminal methyl groups of the C₁₆ tails.
-
¹³C NMR: Confirm the presence of signals for the N⁺-methyl carbons, the N⁺-methylene carbons, the various methylene carbons of the alkyl chains, and the terminal methyl carbons.
-
B. Mass Spectrometry (MS)
Causality: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the DHDMAC cation.[17] This provides definitive proof of the elemental composition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of DHDMAC in a suitable solvent like methanol.
-
Data Acquisition: Infuse the sample into an ESI-MS instrument operating in positive ion mode.
-
Data Analysis: Look for a prominent peak corresponding to the mass-to-charge ratio (m/z) of the dihexadecyl dimethyl ammonium cation (C₃₄H₇₂N⁺), which has a calculated mass of approximately 506.6 Da.
Characterization of DHDMAC-based Liposomes
Once the molecular structure is confirmed, DHDMAC is typically used to form liposomes. The characterization of these nanoparticles is essential for any drug delivery application.[11][18]
A. Dynamic Light Scattering (DLS)
Causality: DLS measures the hydrodynamic diameter (size) and size distribution of nanoparticles suspended in a liquid.[19][20][21] It works by measuring the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the particles.[21] It can also be used to measure the zeta potential, which indicates surface charge and predicts colloidal stability.
Protocol:
-
Sample Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion). Dilute the resulting liposomal suspension in an appropriate buffer (e.g., 10 mM HEPES) to an optimal concentration for DLS analysis.
-
Size Measurement: Place the sample in a cuvette and insert it into the DLS instrument. Allow the temperature to equilibrate (e.g., at 25°C). Perform multiple measurements to ensure reproducibility.
-
Zeta Potential Measurement: For zeta potential, use a specific folded capillary cell. The instrument applies an electric field and measures the velocity of the particles, from which the surface charge is calculated.
-
Data Analysis: The software will generate an intensity-weighted size distribution profile, providing the mean particle diameter (Z-average) and the Polydispersity Index (PDI), a measure of the broadness of the distribution. A PDI < 0.2 is generally considered acceptable for drug delivery applications. The zeta potential will be reported in millivolts (mV).
B. Transmission Electron Microscopy (TEM)
Causality: TEM provides direct visualization of the nanoparticles, offering invaluable information on their morphology, lamellarity (number of bilayers), and size, which complements the ensemble data from DLS.[22][23][24] Negative staining is a common, rapid method for this purpose.
Protocol:
-
Grid Preparation: Place a drop of the diluted liposome suspension onto a carbon-coated copper TEM grid for 1-2 minutes.
-
Staining: Wick off the excess sample with filter paper. Immediately add a drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1 minute. The stain solution is chosen because it is electron-dense and will surround the less dense liposomes, creating contrast.
-
Drying: Wick off the excess stain and allow the grid to air-dry completely.
-
Imaging: Insert the grid into the TEM and acquire images at various magnifications.
-
Data Analysis: Analyze the images to confirm the spherical, vesicular structure of the liposomes. Measure the diameters of a large population of vesicles to generate a size distribution histogram. Observe whether the vesicles are unilamellar or multilamellar.
Conclusion
The molecular structure of this compound is the cornerstone of its functionality. The precise arrangement of its cationic head and dual hydrophobic tails dictates its self-assembly into stable, positively charged vesicles, making it an invaluable tool for researchers in drug delivery and biotechnology. A thorough understanding of its structure, coupled with robust, self-validating synthesis and characterization workflows as detailed in this guide, is paramount for the successful development of novel and effective therapeutic delivery systems.
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- Process for preparing didecyl dimethyl ammonium chloride. (n.d.).
- Quaternary ammonium c
- CN101914026A - Process for preparing didecyl dimethyl ammonium chloride. (n.d.).
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- Imaging of Liposomes by Negative Staining Transmission Electron Microscopy and.... (n.d.). PubMed.
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- Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin. (n.d.). PubMed.
- Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (n.d.). MDPI.
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Navigating the Non-Aqueous Frontier: A Technical Guide to the Solubility of Dihexadecyl Dimethyl Ammonium Chloride in Organic Solvents
Introduction: Beyond Water, the Organic Realm of a Versatile Cationic Surfactant
Dihexadecyl dimethyl ammonium chloride (DDAC), a prominent member of the quaternary ammonium compound family, is a cationic surfactant with a molecular formula of C34H72ClN.[1] Its utility spans a multitude of applications, from a hair conditioning and anti-static agent in cosmetics to an emulsifier and dispersant in industrial formulations.[2][3] While its behavior in aqueous systems is a subject of extensive study, the true potential of DDAC in numerous applications is unlocked in non-aqueous environments. This technical guide provides an in-depth exploration of the solubility of DDAC in organic solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for formulation development.
Theoretical Framework: Deconstructing the Solubility of a Quaternary Ammonium Salt
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which, from a chemical perspective, relates to the polarity and intermolecular forces of the interacting molecules.[2] For an ionic compound like DDAC, the process of dissolution in an organic solvent is a nuanced interplay of overcoming the lattice energy of the solid DDAC and the solvation of the dihexadecyl dimethyl ammonium cation and the chloride anion by the solvent molecules.
The molecular architecture of DDAC is key to its solubility profile. It possesses a positively charged quaternary ammonium head group, which is hydrophilic, and two long hexadecyl (C16) alkyl chains, which are decidedly hydrophobic or lipophilic. This amphiphilic nature dictates its interactions with solvents of varying polarities.
Several factors influence the solubility of DDAC in organic solvents:
-
Solvent Polarity: Polar solvents are generally more effective at solvating the ionic head group of DDAC. However, the presence of the long, nonpolar alkyl chains necessitates a degree of nonpolar character in the solvent for effective dissolution of the entire molecule. This suggests that solvents of intermediate polarity or those with both polar and nonpolar characteristics may be particularly effective.
-
Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding can interact favorably with the chloride anion, facilitating its solvation.
-
Molecular Size and Shape of the Solvent: The ability of solvent molecules to effectively surround the DDAC molecule plays a role. Bulky solvent molecules may hinder efficient solvation.
-
Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the increased kinetic energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.
Qualitative Solubility Profile of this compound
While precise quantitative solubility data for DDAC across a wide spectrum of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be pieced together from various sources. The following table summarizes the reported solubility of DDAC in several common organic solvents.
| Organic Solvent | Polarity | Solubility | Reference(s) |
| Ethanol | Polar Protic | Soluble | [2][5] |
| Chloroform | Polar Aprotic | Soluble | [2][5] |
| Benzene | Nonpolar | Soluble | [2] |
| Acetone | Polar Aprotic | Soluble | [4] |
| Methanol | Polar Protic | Slightly Soluble | |
| Hexane | Nonpolar | Insoluble/Sparingly Soluble | [6] |
| Water | Polar Protic | Insoluble | [2][6] |
Note: "Soluble" indicates that the substance dissolves to a significant extent, while "Slightly Soluble" suggests limited dissolution. "Insoluble" implies negligible dissolution. The lack of specific quantitative values highlights the necessity for experimental determination for specific applications.
Experimental Determination of DDAC Solubility: A Validated Protocol
The following is a detailed, step-by-step methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is designed as a self-validating system to ensure accuracy and reproducibility.
I. Materials and Equipment
-
This compound (DDAC), high purity grade
-
Organic solvent of interest, analytical grade
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, conductivity meter, or a method for titrimetric analysis)
II. Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the experimental determination of DDAC solubility.
III. Step-by-Step Methodology
1. Preparation of Supersaturated Solutions:
-
Rationale: Starting with a supersaturated solution ensures that the system reaches equilibrium from a state of excess solid solute, which is a more reliable method than attempting to dissolve the solute to saturation.
-
Procedure:
-
Accurately weigh an excess amount of DDAC into several vials. The exact amount will depend on the expected solubility but should be sufficient to ensure undissolved solid remains at equilibrium.
-
Add a precise volume of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
2. Equilibration:
-
Rationale: Achieving a true thermodynamic equilibrium between the dissolved and undissolved solute is critical for accurate solubility measurement.
-
Procedure:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration in the supernatant remains constant.
-
3. Phase Separation:
-
Rationale: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium.
-
Procedure:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the bulk of the solid to settle.
-
Centrifuge the vials at a controlled temperature to pellet the remaining suspended solid.
-
4. Sampling and Analysis:
-
Rationale: The concentration of the clear, saturated supernatant needs to be determined accurately.
-
Procedure:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the aliquot through a syringe filter that is chemically compatible with the solvent to remove any remaining fine particles.
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of DDAC in the diluted sample using a validated analytical method. A common method for quaternary ammonium compounds is two-phase titration.
-
IV. Data Analysis and Reporting
-
Calculate the solubility of DDAC in the organic solvent, typically expressed in g/100 mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
Factors Influencing Experimental Outcomes and Best Practices
-
Purity of DDAC and Solvent: The presence of impurities can significantly affect solubility. Always use high-purity reagents.
-
Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is crucial.
-
Prevention of Solvent Evaporation: Organic solvents can be volatile. Ensure vials are tightly sealed during equilibration and sampling.
-
Validation of Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for concentration measurement.
Predicting Solubility: A Qualitative Framework
For a rapid, qualitative assessment of solvent suitability, the following logical framework can be applied.
Caption: A simplified decision-making flowchart for predicting the likelihood of DDAC solubility in an organic solvent.
Conclusion and Future Perspectives
The solubility of this compound in organic solvents is a critical parameter for its effective formulation and application in a wide array of non-aqueous systems. While a comprehensive database of quantitative solubility data remains to be fully established, a sound understanding of the underlying physicochemical principles, coupled with a robust experimental protocol, empowers researchers to make informed decisions. The methodologies and insights presented in this guide provide a solid foundation for exploring and harnessing the full potential of DDAC in organic media. Future research should focus on the systematic generation of quantitative solubility data across a broader range of solvents and temperatures to facilitate the development of predictive solubility models.
References
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- Cost-effective disinfection with DDAC - Arxada. (n.d.).
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An In-Depth Technical Guide to the Self-Assembly of Dihexadecyl Dimethyl Ammonium Chloride in Aqueous Solution
<
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Elegance of a Self-Assembling Surfactant
In the realm of colloidal and interface science, the spontaneous organization of molecules into supramolecular structures is a phenomenon of profound scientific interest and immense practical utility. Among the vast class of amphiphilic molecules, dihexadecyl dimethyl ammonium chloride (DHDAC) stands out for its robust self-assembly behavior in aqueous environments. This long-chain cationic surfactant, with its dual hydrophobic tails and a charged hydrophilic headgroup, exhibits a rich phase behavior, forming a variety of ordered aggregates such as micelles, vesicles, and lamellar structures. Understanding and controlling the self-assembly of DHDAC is paramount for its application in diverse fields, most notably in the design and development of sophisticated drug delivery systems. This guide provides a comprehensive exploration of the core principles governing DHDAC self-assembly, the methodologies to characterize these structures, and the implications for pharmaceutical sciences.
The Molecular Blueprint: Understanding this compound
This compound (DHDAC) is a quaternary ammonium compound characterized by two C16 alkyl chains and a positively charged dimethyl ammonium headgroup, with chloride as the counter-ion.[1] Its molecular structure is the primary determinant of its self-assembly behavior.
Key Physicochemical Properties of DHDAC:
| Property | Value/Description | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Dicetyldimethylammonium chloride | [1] |
| Molecular Formula | C34H72ClN | [1] |
| Molecular Weight | 538.4 g/mol | [1] |
| Appearance | White to off-white waxy solid or powder | [1] |
| Solubility | Soluble in ethanol, chloroform, and hot water; forms colloidal dispersions in cold water.[1] | [1] |
The amphiphilic nature of DHDAC, arising from the spatial segregation of its hydrophobic and hydrophilic moieties, drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrocarbon tails and water molecules.
The Energetics of Assembly: From Monomers to Supramolecular Structures
The self-assembly of DHDAC is a thermodynamically driven process governed by the hydrophobic effect and electrostatic interactions. Below a certain concentration, DHDAC exists predominantly as individual molecules (monomers) in solution. However, as the concentration increases, a critical point is reached where the monomers begin to aggregate into organized structures.
The Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation.[2][3] It represents the concentration at which the benefits of sequestering the hydrophobic tails from water outweigh the entropic penalty of aggregation and the electrostatic repulsion between the charged headgroups.[2] For a given surfactant, the CMC is influenced by factors such as temperature, pressure, and the presence of electrolytes.[2]
The addition of salt to an ionic surfactant solution, such as DHDAC, typically lowers the CMC. The salt ions screen the electrostatic repulsion between the positively charged headgroups, thereby facilitating the aggregation of surfactant molecules at a lower concentration.
Beyond Micelles: The Formation of Vesicles and Lamellar Phases
Due to its double-tailed structure, DHDAC has a low or zero spontaneous curvature and predominantly self-assembles into planar structures like lamellar or vesicular aggregates.[4] At low surfactant concentrations, DHDAC tends to form bilamellar vesicles (BLVs).[4][5] As the concentration increases, these can transition to multilamellar vesicles (MLVs) and eventually to an Lβ lamellar phase, where the alkyl chains are in a more ordered, "frozen" state.[4][5][6]
The transition between these different morphologies is influenced by factors such as surfactant concentration, temperature, and the presence of co-surfactants or other additives. For instance, the addition of a nonionic surfactant can alter the curvature of the aggregates, leading to transitions from vesicles to micelles.[7]
Visualizing the Assembly: From Molecular Interactions to Supramolecular Structures
The following diagram illustrates the fundamental principles of DHDAC self-assembly in an aqueous environment.
Sources
The Interaction of Didodecyldimethylammonium Chloride (DHDAC) with Anionic Polymers in Solution: Principles, Characterization, and Application
An In-depth Technical Guide
Abstract
The self-assembly of cationic surfactants with oppositely charged polymers in aqueous solutions is a phenomenon of significant scientific and technological interest. This guide provides a comprehensive technical overview of the interactions between didodecyldimethylammonium chloride (DHDAC), a double-chain cationic surfactant, and various anionic polymers. We delve into the fundamental physicochemical principles driving the formation of polyelectrolyte complexes (PECs), detailing the interplay of electrostatic and hydrophobic forces. A core focus is placed on the practical, field-proven methodologies for characterizing these complex systems, including Isothermal Titration Calorimetry (ITC), Dynamic Light Scattering (DLS), Zeta Potential (ZP) analysis, and Transmission Electron Microscopy (TEM). The guide explains the causality behind experimental choices and provides step-by-step protocols. Furthermore, we explore the critical factors that modulate these interactions—such as polymer chemistry, solution ionic strength, and pH—and their impact on the resulting nanoparticle properties. Finally, we synthesize this knowledge in the context of advanced applications, particularly in the design of sophisticated nanoparticle systems for targeted drug and gene delivery.
Introduction: The Synergy of Cationic Surfactants and Anionic Polymers
The spontaneous association of oppositely charged macromolecules in solution gives rise to complex structures with emergent properties. A particularly compelling system is the interaction between a cationic surfactant, such as Didodecyldimethylammonium Chloride (DHDAC), and an anionic polymer. DHDAC, also known as dilauryldimethylammonium chloride, is a quaternary ammonium compound featuring a positively charged headgroup and two twelve-carbon hydrophobic tails (dodecyl chains).[1] This amphiphilic structure is key to its behavior.
Anionic polymers, or polyanions, are macromolecules carrying negative charges, derived from monomer units like carboxylates, sulfates, or sulfonates. Examples include naturally derived polymers like hyaluronic acid and sodium alginate, and synthetic ones like poly(sodium 4-styrenesulfonate) (PSS).
When DHDAC and an anionic polymer are mixed in an aqueous medium, they self-assemble into structures known as Polyelectrolyte Complexes (PECs). This process is not merely a random aggregation but a sophisticated interplay of forces that can be controlled to form well-defined nanoparticles, coacervates, or precipitates.[2] The resulting complexes are of immense interest in the pharmaceutical sciences, where they serve as versatile platforms for encapsulating and delivering therapeutic agents.[3][4] Understanding and controlling this interaction is paramount for the rational design of effective drug delivery vehicles.
Fundamental Principles of DHDAC-Polyanion Interaction
The formation of DHDAC-anionic polymer complexes is a thermodynamically favorable process governed by a combination of powerful driving forces. The balance between these forces dictates the structure, stability, and properties of the final assembly.
Primary Driving Forces
-
Electrostatic Attraction : This is the primary and most intuitive driving force. The positively charged quaternary ammonium headgroup of DHDAC is strongly attracted to the negatively charged functional groups on the anionic polymer backbone. This interaction leads to charge neutralization and is highly exothermic.[5]
-
Hydrophobic Interactions : The two long dodecyl chains of DHDAC are highly hydrophobic. In an aqueous environment, these chains seek to minimize their contact with water. Upon binding to the polymer, DHDAC molecules can arrange themselves into micelle-like aggregates along the polymer chain, with their hydrophobic tails forming a core. This hydrophobic effect significantly contributes to the stability of the complex.[6][7]
-
Entropic Gain : A major, often dominant, contribution to the spontaneity of the interaction is the significant increase in entropy. When the cationic DHDAC and anionic polymer associate, the small, previously bound counter-ions (e.g., Cl⁻ from DHDAC and Na⁺ from the polymer) are released into the bulk solution. This release of counter-ions results in a large positive change in translational entropy, which powerfully drives the complexation process forward.[5]
The interplay of these forces is visually summarized in the diagram below.
The Process of Complexation
The interaction typically proceeds through distinct stages as the concentration of DHDAC increases in a polymer solution:
-
Critical Aggregation Concentration (CAC) : At very low concentrations, DHDAC binds electrostatically to the polymer as individual molecules. As the concentration increases, a point is reached where the binding becomes cooperative, and DHDAC molecules begin to form small micelle-like clusters on the polymer chain. This onset of cooperative binding occurs at the Critical Aggregation Concentration (CAC), which is typically one to two orders of magnitude lower than the Critical Micelle Concentration (CMC) of the free surfactant.[8]
-
Growth of Complexes : Above the CAC, more DHDAC molecules bind, leading to the growth of intramolecular and intermolecular complexes. These primary complexes can then associate to form larger nanoparticles.
-
Phase Separation : Depending on the concentrations, stoichiometry, and solution conditions, the system may eventually undergo phase separation, forming either a liquid-like coacervate phase or a solid precipitate.[2]
Essential Methodologies for Characterization
A multi-faceted approach is required to fully characterize the thermodynamics, structure, and stability of DHDAC-polymer complexes. As a Senior Application Scientist, I advocate for a suite of self-validating techniques that provide a holistic view of the system.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment. It directly measures the heat released or absorbed during the binding interaction.[9][10]
-
Causality Behind Choice : ITC is unparalleled because it directly measures the enthalpy of binding (ΔH). From the binding isotherm, one can also determine the binding constant (Kₐ), stoichiometry (n), and, subsequently, the Gibbs free energy (ΔG) and entropy (ΔS) of the interaction. This provides deep insight into the nature of the driving forces.[11][12] A negative ΔH indicates an enthalpy-driven process (e.g., strong electrostatic interactions), while a positive TΔS points to an entropy-driven process (e.g., counter-ion release and hydrophobic effects).[5]
-
Experimental Protocol: ITC Analysis
-
Preparation : Prepare degassed solutions of DHDAC (in the syringe, typically 10-20x the concentration of the polymer binding sites) and the anionic polymer (in the sample cell). The buffer system must be carefully chosen, as buffer ionization can contribute to the measured heat.
-
Control Titration : Perform a control experiment by titrating DHDAC into the buffer solution alone. This measures the heat of dilution, which must be subtracted from the main experimental data.[9]
-
Titration : Place the polymer solution in the isothermal sample cell (e.g., 200 µL). Load the DHDAC solution into the injection syringe (e.g., 50 µL).
-
Execution : Initiate a series of small, timed injections (e.g., 2 µL each) of the DHDAC solution into the polymer solution while maintaining a constant temperature (e.g., 25 °C).
-
Data Acquisition : The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-change peaks for each injection.
-
Data Analysis : Integrate the area under each peak to determine the heat change per injection. Plot this heat change against the molar ratio of DHDAC to polymer. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, n, ΔH).
-
Dynamic Light Scattering (DLS) and Zeta Potential (ZP)
DLS and ZP are indispensable for characterizing the physical properties of the formed nanoparticles in solution.[13]
-
Causality Behind Choice : DLS measures the hydrodynamic diameter (size) and size distribution (polydispersity) of the complexes, which are critical parameters for applications like drug delivery.[14] ZP measures the surface charge, which is a key indicator of colloidal stability. Nanoparticles with a high magnitude zeta potential (e.g., > |30| mV) are generally stable against aggregation due to electrostatic repulsion.[15][16] Tracking these parameters as a function of the DHDAC/polymer ratio reveals the entire complexation and aggregation process.
-
Experimental Protocol: DLS/ZP Analysis
-
Sample Preparation : Prepare a series of samples with varying molar ratios of DHDAC to anionic polymer. Ensure samples are homogeneous and free of dust or large aggregates by filtering if necessary (use a filter size that does not retain the nanoparticles, e.g., 0.45 µm). Dilute with the appropriate buffer if the solution is too concentrated or turbid.[17]
-
Instrument Setup : Turn on the instrument and allow the laser to warm up. Select the appropriate cuvette (e.g., disposable polystyrene for DLS, specialized capillary cell for ZP).
-
DLS Measurement : a. Pipette the sample into the cuvette and place it in the instrument. b. Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) for several minutes.[14] c. Set measurement parameters (e.g., number of runs, duration). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. d. The software's autocorrelator analyzes these fluctuations to calculate the diffusion coefficient, which is then converted to the Z-average hydrodynamic diameter via the Stokes-Einstein equation.
-
Zeta Potential Measurement : a. Inject the sample into the capillary cell, ensuring no air bubbles are present. b. Place the cell in the instrument. An electric field is applied across the sample. c. The instrument measures the velocity of the charged particles under the electric field using Laser Doppler Velocimetry. d. The particle velocity is used to calculate the electrophoretic mobility, which is then converted to the zeta potential using the Henry equation.
-
Data Interpretation : Analyze the Z-average size, Polydispersity Index (PDI), and zeta potential values. A low PDI (< 0.3) indicates a relatively monodisperse population. The zeta potential will typically start negative (for excess polymer), pass through a point of neutrality (isoelectric point), and become positive as excess DHDAC is added.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visual evidence of the morphology and size of the formed nanoparticles.
-
Causality Behind Choice : While DLS provides an average hydrodynamic size in solution, TEM offers direct visualization of the dried particles, revealing their shape (e.g., spherical, worm-like), size, and state of aggregation.[18] Cryo-TEM is particularly powerful as it images the particles in a vitrified, hydrated state, providing a more accurate representation of their solution morphology.[19][20]
-
Experimental Protocol: TEM Imaging
-
Grid Preparation : Place a drop of the nanoparticle dispersion onto a TEM grid (e.g., a carbon-coated copper grid).
-
Staining (for conventional TEM) : After 1-2 minutes, wick away the excess liquid with filter paper. To enhance contrast, immediately add a drop of a heavy metal stain (e.g., 2% phosphotungstic acid or uranyl acetate). After 30-60 seconds, wick away the excess stain.
-
Drying : Allow the grid to air-dry completely.
-
Imaging : Insert the dried grid into the TEM. Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV) to acquire images.[21] It is crucial to use a low electron dose for soft materials like polymers to minimize beam damage.[20]
-
Image Analysis : Use imaging software to measure the diameters of a statistically significant number of particles to determine the average size and distribution, and observe the overall morphology.
-
Critical Factors Modulating the Interaction
The ability to tune the properties of DHDAC-polymer nanoparticles is essential for their application. This is achieved by manipulating key parameters of the system.
Effect of Ionic Strength
The concentration of background salt in the solution has a profound effect on the interaction.
-
Mechanism : Added salt ions (e.g., Na⁺ and Cl⁻) screen the electrostatic charges on both the polymer and the DHDAC molecules. This screening effect weakens the primary electrostatic attraction, which can lead to the formation of smaller, more soluble complexes or even prevent complexation at high salt concentrations.[7][22][23]
-
Practical Implication : Controlling ionic strength is a key strategy for modulating nanoparticle size and stability. For drug delivery, formulations are typically designed to be stable at physiological ionic strength (approx. 150 mM). Increasing salt concentration can be used to dissociate pre-formed complexes, which could be a mechanism for drug release.[24]
Effect of pH
For anionic polymers that are weak acids (e.g., containing carboxylic acid groups like sodium alginate or poly(acrylic acid)), pH is a critical control parameter.[25]
-
Mechanism : The pH of the solution determines the degree of ionization of the polymer's acidic groups. At low pH (below the polymer's pKa), the carboxyl groups are protonated (-COOH) and neutral, drastically reducing the negative charge density available to interact with DHDAC. As the pH increases above the pKa, the groups deprotonate (-COO⁻), increasing the charge density and promoting stronger binding.[26][27]
-
Practical Implication : pH-responsiveness can be engineered into drug delivery systems. For example, a nanoparticle designed to be stable at physiological pH (7.4) could be triggered to dissociate and release its drug payload in the acidic environment of a tumor or an endosome (pH 5.0-6.5).[3][28]
Stoichiometry (Molar Ratio)
The molar ratio of DHDAC positive charges to polymer negative charges is arguably the most important formulation parameter. It directly controls the final properties of the nanoparticles.
-
Mechanism :
-
Polymer Excess : At low DHDAC/polymer ratios, small, negatively charged complexes are formed that are typically stable in solution.
-
Near Neutrality : As the ratio approaches charge neutrality (1:1), the complexes tend to have a minimal surface charge (zeta potential near zero), leading to maximal aggregation and often precipitation.[29][30]
-
DHDAC Excess : At high ratios, the complexes become positively charged due to excess DHDAC adsorption, which can re-stabilize them as a colloidal dispersion.
-
-
Practical Implication : For drug delivery, formulations are often prepared in either polymer or surfactant excess to ensure a significant surface charge and thus achieve good colloidal stability.
| Parameter | Effect of Increasing DHDAC/Polymer Ratio | Rationale |
| Zeta Potential | Negative → Near Zero → Positive | Progressive charge neutralization followed by charge inversion.[22] |
| Particle Size | Small → Large (max at neutrality) → Smaller | Aggregation is maximal near the isoelectric point due to lack of electrostatic repulsion.[22] |
| Turbidity | Low → High (max at neutrality) → Lower | Correlates with the size and concentration of large aggregates.[31] |
Applications in Advanced Drug Delivery
The unique properties of DHDAC-anionic polymer complexes make them highly suitable for creating sophisticated drug delivery systems.
Encapsulation of Therapeutics
The hydrophobic cores formed by the DHDAC alkyl tails within the complex are ideal for encapsulating poorly water-soluble (hydrophobic) drugs.[32] This can enhance drug solubility, protect it from degradation in the bloodstream, and provide a mechanism for controlled release.[33]
Targeted Delivery with Bioactive Polymers
By choosing a specific anionic polymer, targeting capabilities can be built directly into the nanoparticle. A prime example is the use of Hyaluronic Acid (HA) .
-
HA as a Targeting Ligand : HA is a natural anionic polysaccharide that is the primary ligand for the CD44 receptor, which is overexpressed on the surface of many types of cancer cells.[34]
-
Mechanism : Nanoparticles formed from DHDAC and HA can be engineered to have an HA-rich surface. When administered in vivo, these nanoparticles can selectively bind to and be internalized by CD44-expressing tumor cells, thereby concentrating the therapeutic payload at the disease site and reducing side effects on healthy tissue.[35][36]
This strategy transforms the nanoparticle from a simple carrier into a targeted therapeutic agent, representing a significant advance in drug development.
Conclusion
The interaction between DHDAC and anionic polymers is a rich and complex field driven by a subtle balance of electrostatic attraction, hydrophobic effects, and entropy. For researchers and drug development professionals, mastering the principles that govern this self-assembly is crucial. By employing a rigorous suite of characterization techniques such as ITC, DLS, and TEM, and by carefully controlling key parameters like stoichiometry, ionic strength, and pH, it is possible to engineer bespoke nanoparticles with tailored properties. These systems hold immense promise for overcoming critical challenges in pharmacology, offering pathways to more stable, effective, and targeted therapies for a wide range of diseases.
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Surface tension of dihexadecyl dimethyl ammonium chloride solutions
An In-Depth Technical Guide to the Surface Tension of Dihexadecyl Dimethyl Ammonium Chloride (DHDMAC) Solutions
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (DHDMAC) is a cationic surfactant of significant interest in pharmaceutical sciences and materials research, primarily owing to its self-assembly into vesicles and its role as an effective transfection agent and drug delivery vehicle. A fundamental understanding of its interfacial properties, particularly the surface tension of its aqueous solutions, is critical for optimizing its performance in these advanced applications. This guide provides a comprehensive exploration of the principles governing the surface tension of DHDMAC solutions, detailed methodologies for its measurement, analysis of key influencing factors, and insights into its behavior at the air-water interface. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique physicochemical properties of DHDMAC.
Introduction: The Significance of DHDMAC and Its Interfacial Properties
This compound (DHDMAC), also known as dicetyldimethylammonium chloride, is a quaternary ammonium compound characterized by a positively charged dimethyl ammonium headgroup and two C16 alkyl (hexadecyl) chains.[1] This dual-chain structure is pivotal, distinguishing it from single-chain surfactants and predisposing it to form bilayer structures like vesicles or liposomes in aqueous media rather than spherical micelles.[2][3]
The applications of DHDMAC are diverse, ranging from its use as an antimicrobial agent and phase-transfer catalyst to its critical role in sophisticated drug and gene delivery systems.[1][] In the pharmaceutical context, DHDMAC-based vesicles serve as non-viral vectors for delivering nucleic acids (gene therapy) or encapsulating therapeutic agents, enhancing their stability and facilitating cellular uptake.[][5][6][7]
The efficacy of these delivery systems is intrinsically linked to the surfactant's interfacial behavior. Surface tension, a measure of the cohesive energy present at the interface of a liquid, governs processes such as wetting, emulsification, and the very formation of the vesicle structures that encapsulate active ingredients.[8][9] Therefore, a thorough characterization of the surface tension of DHDMAC solutions is not merely an academic exercise but a foundational requirement for formulation development and quality control.
Foundational Principles of Surface Activity
The Mechanism of Surface Tension Reduction
In an aqueous solution, water molecules experience strong cohesive, intermolecular forces (hydrogen bonds) in all directions. At the air-water interface, however, molecules lack upward neighbors and are pulled inward, creating a state of tension that causes the liquid to minimize its surface area.[9][10]
Amphiphilic molecules like DHDMAC possess both a hydrophilic (polar headgroup) and a hydrophobic (nonpolar tails) region. When introduced into water, these molecules spontaneously migrate to the air-water interface to satisfy their dual affinities. The hydrophobic tails orient towards the air, while the hydrophilic headgroup remains in the water. This adsorption disrupts the cohesive hydrogen-bonding network of water at the surface, thereby reducing the work required to expand the surface area, which manifests as a decrease in surface tension.[8][11]
Critical Aggregation Concentration (CAC)
As the concentration of DHDMAC in the bulk solution increases, the air-water interface becomes progressively saturated with surfactant monomers. Beyond a certain concentration, the interface can accommodate no more molecules. At this point, it becomes energetically favorable for the surfactant monomers in the bulk to self-assemble into higher-order structures to shield their hydrophobic tails from the aqueous environment.[12][13] For double-chain surfactants like DHDMAC, this leads to the formation of bilayers, which close upon themselves to form vesicles.[2][3]
This threshold concentration is known as the Critical Aggregation Concentration (CAC) or, more generally, the Critical Micelle Concentration (CMC).[2][12] The CAC is a hallmark of a surfactant and is identified by an abrupt change in the slope of surface tension plotted against the logarithm of concentration. Below the CAC, surface tension decreases sharply with increasing concentration. Above the CAC, the surface remains saturated, and any additional surfactant forms vesicles, causing the surface tension to remain relatively constant.[12][13] The CAC for dihexadecyl dimethylammonium bromide (DHDAB), a close analog, has been reported to be approximately 4 x 10⁻⁵ M.[2]
Methodologies for Measuring Surface Tension
The choice of measurement technique is critical, especially for surfactant solutions where the kinetics of monomer diffusion to the interface can influence the results.[14] Methods that create a fresh surface and measure tension quickly may yield a dynamic surface tension, while methods that allow the surface to equilibrate provide the static or equilibrium surface tension. For formulation science, the equilibrium value is often of primary interest.
Common Tensiometry Techniques
| Method | Principle | Advantages | Causality & Limitations for DHDMAC |
| Wilhelmy Plate | Measures the force exerted on a platinum plate held at the liquid-air interface. | High accuracy for equilibrium measurements; simple principle.[8] | Recommended: The plate remains stationary at the surface, allowing slow-diffusing DHDMAC molecules to reach equilibrium, ensuring a true static surface tension reading.[14] |
| Du Noüy Ring | Measures the force required to pull a platinum ring through the interface. | Widely available historically. | Not Recommended: This method inherently disturbs the surface by pulling the ring through it, creating a non-equilibrium state.[14][15] This can lead to erroneously high surface tension values for large surfactant molecules like DHDMAC, which are slow to equilibrate at a newly formed surface.[14] |
| Pendant Drop | Analyzes the shape of a drop of liquid suspended from a needle, which is governed by the balance between gravity and surface tension. | Measures both static and dynamic surface tension; requires only a small sample volume.[14][15] | Suitable: Excellent for studying the rate of surface tension decay. It is a reliable method for determining equilibrium values, provided sufficient time is allowed for the drop surface to age and equilibrate.[11][14] |
Experimental Protocol: Wilhelmy Plate Method
This protocol outlines the determination of the surface tension versus concentration curve to identify the CAC of DHDMAC.
Objective: To measure the equilibrium surface tension of DHDMAC solutions at various concentrations and determine the Critical Aggregation Concentration (CAC).
Materials:
-
High-purity this compound (DHDMAC)
-
Deionized water (resistivity > 18 MΩ·cm)
-
Precision Tensiometer with a Wilhelmy Plate attachment (platinum)
-
High-precision analytical balance
-
Volumetric flasks and pipettes (Class A)
-
Glass sample vessels with jackets for temperature control
-
Circulating water bath
Step-by-Step Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of DHDMAC powder.
-
Dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Causality: Using a stock solution allows for accurate preparation of dilute solutions via serial dilution, minimizing weighing errors.
-
-
Preparation of Dilutions:
-
Perform a series of dilutions from the stock solution to create a range of concentrations spanning the expected CAC (e.g., from 10⁻⁶ M to 10⁻³ M). Causality: A logarithmic distribution of concentrations is ideal for clearly visualizing the inflection point at the CAC.
-
-
Instrument Setup and Calibration:
-
Clean the platinum Wilhelmy plate by rinsing with deionized water and then flaming it to red heat with a Bunsen burner to remove organic contaminants. Causality: Contaminants on the plate will alter its wetting properties and lead to inaccurate measurements. A pristine surface is required for a zero-degree contact angle.
-
Install the plate in the tensiometer and calibrate the instrument according to the manufacturer's instructions.
-
Set the temperature of the circulating water bath to the desired experimental temperature (e.g., 25°C) and allow the sample vessel holder to equilibrate.
-
-
Measurement Procedure:
-
Pour a sample of the DHDMAC solution into the temperature-controlled vessel.
-
Raise the sample vessel until the liquid surface makes contact with the bottom edge of the Wilhelmy plate.
-
The instrument will automatically lower the stage slightly to the point of maximum wetting and begin recording the force.
-
Allow the system to equilibrate. Monitor the surface tension reading over time. For a slow-diffusing surfactant like DHDMAC, this may take several minutes. The equilibrium value is recorded when the reading stabilizes (e.g., changes by <0.1 mN/m over 2 minutes). Causality: This waiting period is the most critical step for accuracy. It ensures that the surface has reached a steady state of surfactant adsorption, providing the true equilibrium surface tension.[14]
-
-
Data Collection and Analysis:
-
Repeat the measurement for each concentration, starting from the most dilute and moving to the most concentrated. Rinse the vessel and plate thoroughly with deionized water between samples.
-
Measure the surface tension of pure deionized water as a control (should be ~72 mN/m at 25°C).[8]
-
Plot the measured equilibrium surface tension (γ) on the y-axis against the logarithm of the DHDMAC concentration (log C) on the x-axis.
-
The resulting plot will show two distinct linear regions. The intersection of the lines fitted to these two regions corresponds to the CAC.
-
Factors Influencing DHDMAC Surface Tension
The surface activity of DHDMAC is sensitive to several environmental and compositional factors.
| Factor | Effect on Surface Tension Profile | Underlying Mechanism |
| Concentration | Surface tension decreases with concentration until the CAC is reached, after which it plateaus.[8][9] | Increasing monomer availability for adsorption at the air-water interface. The plateau occurs because the interface becomes saturated and excess monomers form vesicles.[12] |
| Temperature | Generally, an increase in temperature leads to a lower surface tension at any given concentration.[10][16] | Increased kinetic energy of molecules weakens the cohesive forces at the interface.[17] This can also affect the CAC value and the thermodynamics of vesicle formation.[18][19] |
| Electrolytes (Salts) | The addition of an electrolyte (e.g., NaCl) typically lowers the CAC and may slightly reduce the plateau surface tension value. | The salt ions shield the electrostatic repulsion between the positively charged DHDMAC headgroups at the interface and in the vesicles.[18] This reduced repulsion allows for denser packing at the interface and promotes aggregation at a lower concentration.[13] |
| Co-surfactants / Additives | The presence of other surface-active molecules (e.g., neutral lipids, short-chain alcohols) can significantly alter the surface tension curve and CAC. | Additives can co-adsorb at the interface, forming mixed films. This can lead to synergistic interactions that reduce surface tension more effectively or antagonistic effects, depending on the molecular structures and interactions.[3][20] |
Advanced Concepts: From Monolayers to Delivery Systems
Langmuir-Blodgett (LB) Films
The behavior of DHDMAC at the air-water interface can be studied in detail using a Langmuir trough. By spreading a solution of DHDMAC in a volatile solvent onto the water surface, a monolayer is formed.[21][22] Mechanical barriers can then compress this film, and the surface pressure (the reduction in surface tension) can be measured as a function of the area per molecule. This technique provides insights into the packing, phase transitions, and stability of the DHDMAC monolayer. These organized monolayers can be transferred layer-by-layer onto solid substrates to create highly ordered Langmuir-Blodgett films for applications in nanotechnology and surface modification.[23]
Vesicles and Liposomes in Drug Delivery
The true power of DHDMAC in the biomedical field lies in its ability to form vesicles (often referred to as liposomes in this context).[24][25] These are closed, spherical bilayer structures with an aqueous core.
-
Structure: The bilayer structure allows for the encapsulation of hydrophilic drugs in the aqueous core and hydrophobic drugs within the lipid bilayer itself.[26][27]
-
Cationic Surface: The positive charge of the DHDMAC headgroups results in a positively charged vesicle surface. This is crucial for gene delivery, as the cationic surface can electrostatically bind with negatively charged DNA or RNA, forming a complex known as a "lipoplex."
-
Cellular Interaction: The positively charged lipoplex can then effectively interact with the negatively charged cell membrane, facilitating entry into the cell via endocytosis, thereby delivering its genetic payload.[]
The stability, size, and charge density of these vesicles—all critical parameters for successful drug delivery—are directly influenced by the fundamental interfacial properties of the DHDMAC molecules from which they are formed.
Conclusion
The surface tension of this compound solutions is a critical parameter that dictates the material's behavior from the molecular to the macroscopic level. It is governed by the surfactant's concentration, temperature, and the presence of other chemical species. Accurate measurement, typically via equilibrium methods like the Wilhelmy plate technique, is essential for determining the CAC, a key indicator of the onset of vesicle formation. For professionals in drug development and materials science, a deep understanding of these principles is not just beneficial but essential for the rational design and optimization of DHDMAC-based systems, enabling the development of next-generation therapies and advanced materials.
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Dihexadecyl dimethyl ammonium chloride toxicological profile for research
An In-depth Technical Guide to the Toxicological Profile of Dihexadecyl Dimethyl Ammonium Chloride
A Note from the Senior Application Scientist: This guide provides a comprehensive toxicological profile for this compound (DHDDMAC). It is important for the research community to note that while DHDDMAC has established applications, particularly in the cosmetics industry, its publicly available toxicological data is not as extensive as that of other structurally related quaternary ammonium compounds (QACs).
To provide the most robust and useful guide, we will present the known data for DHDDMAC and supplement it with comprehensive data from a closely related and extensively studied analogue: Didecyl Dimethyl Ammonium Chloride (DDAC) . DDAC shares the same core structure of a dialkyl-quaternary ammonium compound, differing only in the length of its alkyl chains (C10 for DDAC vs. C16 for DHDDMAC). This comparative approach allows us to build a predictive toxicological profile for DHDDMAC based on the well-established principles and extensive regulatory testing conducted on DDAC, while clearly delineating the data for each. This methodology is a cornerstone of predictive toxicology and risk assessment in the absence of complete substance-specific data.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's physical and chemical nature is the foundation of toxicological assessment, as it governs its environmental fate, absorption potential, and interaction with biological systems.
| Property | This compound (DHDDMAC) | Didecyl Dimethyl Ammonium Chloride (DDAC) |
| Synonyms | Dicetyldimethylammonium chloride; Aliquat 206 | Quaternium-12; Bardac 22 |
| CAS Number | 1812-53-9[1][2] | 7173-51-5[3] |
| Molecular Formula | C34H72ClN[1][2] | C22H48ClN[3] |
| Molecular Weight | 530.4 g/mol [2] | 362.08 g/mol [3] |
| Appearance | White to off-white waxy solid or powder[1][4] | Colorless solid[3] |
| Melting Point | 80-85°C[1] | 88°C[3] |
| Solubility | Soluble in ethanol, chloroform, hot water; forms colloidal dispersions in cold water[1]. Very low water solubility estimated at 4.45e-007 mg/L[5]. | Soluble in water (650 g/L at 20°C)[6] |
Applications and Primary Mechanism of Action
Both DHDDMAC and DDAC are cationic surfactants, a class of molecules whose utility stems from their positively charged nitrogen center and lipophilic alkyl chains.
-
DHDDMAC is primarily utilized in cosmetic formulations for its anti-static, emulsifying, and hair-conditioning properties[2][5].
-
DDAC is a potent, broad-spectrum antimicrobial agent used extensively in disinfectant and biocide formulations for healthcare, industrial, and consumer applications[7][8].
The fundamental mechanism of action for these QACs is the disruption of cellular membranes. The positively charged headgroup interacts with the negatively charged components of microbial cell walls and membranes, while the long alkyl tails penetrate the hydrophobic lipid bilayer. This leads to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death[3][9].
Caption: Mechanism of Action for Quaternary Ammonium Compounds (QACs).
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The following profile is based on extensive studies of DDAC and is considered predictive for DHDDMAC.
The toxicokinetic profile of DDAC explains its low potential for systemic toxicity. The molecule is poorly absorbed through biological membranes, does not distribute widely throughout the body, and is efficiently eliminated.
-
Absorption: Oral and dermal absorption are very low, typically estimated at ≤10%[10][11][12]. Due to its low volatility, absorption via inhalation under normal use conditions is not a primary concern, though aerosolized forms can be toxic[10][11].
-
Distribution: Following absorption, there is no evidence of systemic distribution or accumulation in tissues[10][11][12].
-
Metabolism: Metabolism of DDAC occurs via oxidation of the decyl side-chains[11].
-
Excretion: The primary route of elimination is through the feces, with only minimal amounts detected in urine, consistent with its poor oral bioavailability[10][11][12].
Acute Toxicity
Acute toxicity studies evaluate the effects of a single, high-dose exposure. For DDAC, the data indicates moderate to high acute toxicity via the oral and inhalation routes, but low toxicity via the dermal route. The primary hazard is severe local irritation and corrosion.
| Route | Species | Value | Toxicity Category | Reference(s) |
| Oral (LD50) | Rat | 84 - 238 mg/kg | Category II / III (Moderate) | [6][13] |
| Dermal (LD50) | Rabbit | >2000 mg/kg | Category III (Low) | [14] |
| Inhalation (LC50) | Rat | 0.07 mg/L | Category II (High) | [6][13] |
Symptoms of acute oral intoxication in animal studies include a significant decrease in spontaneous motor activity, progressing to immobility at higher doses[6].
Local Effects: Irritation and Sensitization
The primary toxicological concern for QACs like DDAC and DHDDMAC is their potential to cause severe local effects upon direct contact with tissues.
Skin and Eye Irritation DDAC is a potent irritant and is classified as corrosive to the skin and eyes, particularly at high concentrations[10][15].
-
Skin: Dermal application in rabbits causes marked irritation, including erythema (redness), edema (swelling), and crust formation[6]. At higher concentrations, it can lead to ulceration and corrosion[14][16].
-
Eyes: Direct contact causes severe eye damage[17][18][19]. Studies in rabbits using formulations with 80% DDAC resulted in severe corneal opacity and conjunctival redness, necessitating early termination of the study due to welfare concerns[20]. Even concentrations as low as 0.1-0.5% are reported to be irritating to the eye[20].
Hypersensitivity and Sensitization The potential for DDAC to induce allergic hypersensitivity has been investigated, with some conflicting reports in regulatory summaries. However, mechanistic studies in murine models demonstrate a clear potential for sensitization.
-
The Local Lymph Node Assay (LLNA) in mice showed that DDAC induced a dose-responsive increase in lymphocyte proliferation, with a calculated EC3 value (the concentration estimated to produce a threefold increase in proliferation) of 0.17%[7][20][21]. This indicates that DDAC is a sensitizer.
-
Further studies show that dermal DDAC exposure can activate immune cells, including T-cells and dendritic cells, and induce a mixed-type allergic response[7][22][23].
-
While some regulatory summaries have concluded DDAC is not a dermal sensitizer based on older guinea pig assays, more recent data and mechanistic studies suggest a potential for hypersensitivity that warrants concern for occupational and consumer use[7][15].
Repeated Dose Toxicity
Chronic exposure studies are critical for determining the potential health effects from long-term, low-level exposure. For DDAC, these studies consistently show that toxic effects are related to local irritation rather than systemic organ toxicity.
| Study Duration | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Effects at LOAEL | Reference(s) |
| Sub-chronic (Oral) | Rat, Mouse, Dog | 10 - 93.1 mg/kg/day | Reduced body weight, decreased food consumption, local GI irritation | [10][11] |
| Chronic (Oral) | Dog (1-year) | 10 mg/kg/day | Soft/mucoid feces, emesis, decreased cholesterol (females) | [6][14] |
| Chronic (Oral) | Rat (2-year) | 32 - 41 mg/kg/day | Decreased body weight and weight gain | [6][15] |
The consistent pattern of effects across multiple species and study durations—reduced food intake and body weight gain—is characteristic of local irritation in the gastrointestinal tract due to the compound's corrosive nature[10][11][20]. There is a lack of specific target organ toxicity systemically, which aligns with the poor absorption of DDAC[20].
Genotoxicity and Carcinogenicity
Genotoxicity A standard battery of in vitro and in vivo tests has been conducted to assess the potential of DDAC to cause genetic mutations. The results are consistently negative.
-
Ames Test: Negative for mutagenicity in Salmonella typhimurium[17].
-
Chromosome Aberration Test: Negative in human lymphocytes[17].
Carcinogenicity Long-term (lifetime) feeding studies have been conducted in multiple species to evaluate carcinogenic potential.
-
Rats (2-year study): No evidence of a carcinogenic effect was detected at doses up to 1500 ppm in the diet[6][14].
-
Mice (18-month study): No treatment-related carcinogenic effects were observed at doses up to 1000 ppm in the diet[6][14][15].
Reproductive and Developmental Toxicity
The potential for DDAC to interfere with reproduction and fetal development has been assessed in multi-generational studies.
-
Two-Generation Rat Study: A comprehensive two-generation study evaluated the effects of DDAC in the diet at concentrations up to 1,500 ppm[24][25][26].
-
Reproductive Toxicity: No adverse effects on fertility or reproductive parameters were observed. The NOAEL for reproduction was 1,500 ppm (approx. 91 mg/kg/day)[24][25].
-
Systemic & Developmental Toxicity: The primary effects were reductions in parental body weight and pup body weight at the highest dose (1,500 ppm), which occurred at the same dose level as maternal toxicity. These effects are consistent with decreased food consumption due to diet palatability and local irritation, rather than a specific reproductive or developmental toxicity[14][24][25]. The NOAEL for systemic toxicity in adults and offspring was 750 ppm (approx. 45 mg/kg/day)[24][25][26].
-
-
Mixture Toxicity Concern: A study in mice reported that exposure to a disinfectant mixture containing both DDAC and another QAC (ADBAC) resulted in decreased fertility and fecundity[27][28]. This highlights a crucial concept in toxicology: the effects of chemical mixtures may not be predicted by studying the components in isolation. While guideline studies on DDAC alone do not indicate reproductive toxicity, this finding warrants further research and consideration in risk assessment.
Standard Toxicological Assessment Workflow
The comprehensive toxicological profile for a compound like DDAC is built through a systematic, multi-stage process. This workflow ensures a thorough evaluation from basic mechanisms to complex, long-term effects in whole organisms.
Caption: A Standardized Workflow for Chemical Toxicological Assessment.
Environmental Profile
The following profile is based on data for DDAC.
The environmental fate and ecotoxicity of QACs are important considerations due to their widespread use in products that are washed down the drain.
-
Environmental Fate: DDAC is expected to be released into sewers and wastewater treatment plants[20][29]. While it can be removed from the liquid stream, it is detected in surface waters. In the environment, its biodegradability is variable and it can be persistent under certain conditions[8][30]. However, DDAC binds very strongly to soil and sediment, making it immobile and unlikely to contaminate groundwater[14][30]. Its potential for bioaccumulation in fish is considered low[30].
-
Ecotoxicity: DDAC is very highly toxic to freshwater aquatic invertebrates and moderately to highly toxic to fish and algae[8][14][17].
Conclusion
Based on the available data for this compound and the extensive toxicological database for its close structural analogue, Didecyl Dimethyl Ammonium Chloride, a clear toxicological profile emerges.
The primary hazard associated with these long-chain quaternary ammonium compounds is their potential for severe local irritation and corrosion to the skin and eyes upon direct contact at high concentrations. There is also evidence from modern assays of a potential for dermal sensitization.
Conversely, the potential for systemic toxicity is low. This is a direct consequence of their toxicokinetic profile, which is characterized by poor absorption via oral and dermal routes, a lack of systemic distribution, and efficient elimination. Comprehensive testing of DDAC has shown no evidence of genotoxicity, carcinogenicity, or specific reproductive or developmental toxicity at doses that are not maternally toxic. The observed effects in repeated dose and reproductive studies are consistently linked to local irritation and reduced food consumption rather than specific target organ toxicity.
For researchers, scientists, and drug development professionals, this profile indicates that while handling concentrated forms of DHDDMAC requires stringent safety protocols to protect the skin and eyes, the risk of systemic toxicity is low. To definitively confirm this profile, substance-specific toxicological studies on this compound, following the workflows outlined in this guide, would be required.
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A Technical Guide to the Thermal Stability and Decomposition of Dihydroartemisinin-Cholesterol Conjugate (DHDAC)
Abstract
The conjugation of dihydroartemisinin (DHA) with cholesterol to form DHDAC represents a novel strategy to enhance the therapeutic potential of artemisinin-based compounds. However, the inherent thermal lability of the artemisinin scaffold, centered on its endoperoxide bridge, presents a significant challenge for pharmaceutical development, storage, and clinical efficacy. This technical guide provides an in-depth framework for understanding and evaluating the thermal stability and decomposition of DHDAC. Due to the limited specific literature on the DHDAC conjugate, this guide synthesizes established knowledge of dihydroartemisinin's thermal behavior with the principles of pharmaceutical analysis. We present a comprehensive overview of critical analytical techniques, detailed experimental protocols, and the key factors that influence stability. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals working to characterize and optimize this promising compound.
Introduction: The Stability Imperative for Artemisinin Conjugates
Artemisinin and its derivatives are cornerstone therapies in the global fight against malaria, known for their rapid efficacy and low toxicity.[1] The therapeutic action of these compounds is intrinsically linked to the 1,2,4-trioxane heterocycle—the endoperoxide bridge—which is also the primary source of their chemical instability.[1] Dihydroartemisinin (DHA), a potent metabolite of other artemisinins, is considered the least stable of the derivatives commonly used in clinical practice.[2] The development of conjugates like DHDAC aims to modify the pharmacokinetic profile of DHA, potentially improving its delivery or targeting.
However, this chemical modification does not negate the fundamental stability challenge. The thermal decomposition of the active pharmaceutical ingredient (API) can lead to a loss of potency, the generation of potentially toxic impurities, and a shortened shelf-life. This issue is particularly acute for drugs intended for use in tropical and subtropical regions where malaria is endemic and ambient temperatures and humidity are high.[2][3] Therefore, a rigorous and systematic evaluation of the thermal stability of DHDAC is not merely a regulatory formality but a critical step in ensuring its viability as a therapeutic agent.
This guide outlines the core methodologies and scientific rationale for undertaking such an evaluation.
Core Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach is required to fully characterize the thermal behavior of a pharmaceutical compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide macroscopic information on thermal events. This is complemented by chromatographic methods for quantitative analysis of degradation over time.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is exceptionally useful for determining the onset temperature of decomposition, identifying the presence of residual solvents or water, and quantifying mass loss associated with specific degradation steps.[5]
-
Instrument Preparation: Ensure the TGA microbalance is calibrated using certified weight standards and the temperature is calibrated using appropriate Curie point standards (e.g., Alumel, Nickel).
-
Sample Preparation: Accurately weigh 3-5 mg of DHDAC powder into a clean, tared TGA pan (typically alumina or platinum). Ensure an even, thin layer of powder to promote uniform heating.
-
Atmosphere Selection: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the study of intrinsic thermal stability.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 500 °C) at a constant heating rate. A rate of 10 °C/min is standard for initial screening.
-
-
Data Analysis:
-
Plot the percentage mass loss (y-axis) against temperature (x-axis).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary mass loss step.
-
Quantify the mass loss for each distinct decomposition step.
-
Scientist's Note (Rationale): The choice of an inert atmosphere is critical. Running the same experiment in an oxidative atmosphere (e.g., air) can provide valuable information on oxidative stability, but the initial characterization of thermal decomposition should be performed under nitrogen to isolate the effects of heat.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[6][8][9]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 2-4 mg of DHDAC powder into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and prevent mass loss during the experiment, which could affect the heat flow measurement.
-
Reference: Use an identical, empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain a consistent inert gas purge (e.g., nitrogen at 50 mL/min) over the sample and reference cells.
-
Thermal Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events (e.g., 350 °C).
-
-
Data Analysis:
-
Plot heat flow (W/g) against temperature (°C).
-
Identify the melting point (Tm) as the peak of the endothermic melting event.
-
Identify any sharp, exothermic peaks that occur after melting, which are indicative of decomposition. Note the onset temperature and peak temperature of these events.
-
Integrate the area under the peaks to determine the enthalpy (ΔH) of the transitions.[10]
-
Scientist's Note (Causality): A sharp, well-defined melting endotherm followed by a rapid exothermic event strongly suggests that DHDAC melts and then immediately decomposes. The energy released during decomposition (exotherm) is a critical safety parameter, as it can indicate the potential for a thermal runaway reaction under certain conditions.
Workflow Visualization
The following diagram illustrates a comprehensive workflow for the primary thermal analysis of DHDAC.
Decomposition Pathways and Products
The decomposition of artemisinin derivatives is primarily initiated by the cleavage of the weak O-O bond in the endoperoxide bridge. This process can be triggered by heat, light, or the presence of catalysts like ferrous iron.[11] For DHDAC, thermal stress is expected to initiate a similar cascade.
While the exact degradation products of DHDAC must be determined empirically, the literature on DHA provides a predictive foundation. Thermal degradation likely proceeds through radical intermediates following the homolytic cleavage of the peroxide bond, leading to a variety of rearranged products that no longer possess the 1,2,4-trioxane ring and are thus devoid of antimalarial activity.
Proposed Decomposition Initiation
The following diagram illustrates the critical first step in the thermal degradation of the DHDAC molecule, focusing on the pharmacologically active trioxane moiety.
Key Factors Influencing DHDAC Stability
The rate and extent of DHDAC degradation are not solely dependent on temperature but are influenced by a combination of environmental and formulation factors.
| Factor | Influence on DHDAC Stability | Rationale |
| Temperature | Primary Driver: Higher temperatures provide the activation energy needed to cleave the endoperoxide bond, exponentially increasing the degradation rate as described by the Arrhenius equation. | The O-O bond is inherently weak and susceptible to homolytic cleavage upon thermal excitation. |
| Humidity/Moisture | Accelerant: The presence of water can facilitate hydrolytic degradation pathways and may lower the energy barrier for decomposition.[2] | Artemisinin derivatives are known to be sensitive to high humidity. Water can act as a plasticizer in solid formulations, increasing molecular mobility and reactivity. |
| pH (in solution) | Catalyst: Both acidic and basic conditions can catalyze the degradation of the trioxane ring. DHA decomposition rates are significantly pH-dependent.[11] | Protons or hydroxide ions can attack the ether linkages or the peroxide bridge, facilitating ring-opening reactions. |
| Excipients | Variable: Can be stabilizing or destabilizing. Hygroscopic excipients like microcrystalline cellulose can attract moisture, increasing degradation.[12] Reactive impurities (e.g., peroxides in polymers, metal ions) can directly catalyze decomposition. | Chemical interactions between the API and excipients are a major focus of preformulation studies. Inert, non-hygroscopic excipients are preferred.[13][14] |
| Light | Potential Contributor: While primarily a thermal stability guide, photostability should not be ignored. UV radiation can also provide the energy to initiate radical decomposition. | ICH guidelines (Q1B) mandate photostability testing for new drug substances.[15] |
Interrelationship of Stability Factors
Quantitative Stability Assessment: Isothermal Stress Testing
While TGA and DSC are excellent for determining at what temperature degradation occurs, isothermal stress testing is used to determine how fast it occurs under specific, pharmaceutically relevant conditions. This involves storing the API at elevated temperatures and/or humidity levels and assaying its purity at set time points.
Protocol: Isothermal Stress Testing with HPLC-MS Analysis
This protocol is designed to generate kinetic data on DHDAC degradation, allowing for shelf-life prediction.
-
Sample Preparation: Prepare multiple, accurately weighed samples of DHDAC and place them in appropriate vials (e.g., glass vials with inert caps).
-
Stress Conditions: Place the vials in calibrated stability chambers set to accelerated conditions. Per ICH guidelines, standard conditions include 40 °C/75% RH.[2] Additional, more stressful conditions (e.g., 60 °C, 70 °C) can be used to accelerate degradation for mechanistic studies.
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., Day 0, Day 3, Day 7, Day 14, Day 30).
-
Assay Preparation: At each time point, dissolve the entire content of a vial in a suitable solvent (e.g., acetonitrile/water mixture) to a precise, known concentration.
-
HPLC Analysis:
-
Method: Use a stability-indicating HPLC method. This is a method that can separate the intact DHDAC peak from all its degradation products and any excipients. Method development is a critical first step.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water/formic acid is a common starting point.
-
Detection: Use a UV detector at a wavelength where DHDAC has significant absorbance. A photodiode array (PDA) detector is preferable as it can provide spectral information for peak purity assessment.
-
-
MS Analysis: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the degradation products, facilitating their structural elucidation.
-
Data Analysis:
-
Calculate the percentage of DHDAC remaining at each time point relative to the Day 0 sample.
-
Plot the natural logarithm of the remaining DHDAC concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The slope of this line gives the degradation rate constant (k).
-
Trustworthiness Note: A self-validating stability-indicating method is one where you can demonstrate baseline resolution between the main API peak and all degradation product peaks formed under forced degradation (heat, acid, base, oxidation, light). This ensures that the loss of the main peak is accurately quantified and not masked by co-eluting impurities.[16]
Conclusion and Future Directions
The thermal stability of the Dihydroartemisinin-Cholesterol Conjugate is a paramount parameter that will dictate its potential for successful clinical development. The methodologies outlined in this guide—TGA, DSC, and isothermal stress testing coupled with HPLC-MS—provide a robust framework for a comprehensive stability assessment. The foundational knowledge of DHA's instability, centered on its endoperoxide bridge, serves as the critical starting point for this investigation.[11][17][18]
Future research must focus on generating specific empirical data for the DHDAC conjugate. Key priorities should include:
-
Forced Degradation Studies: Systematically subjecting DHDAC to heat, acid, base, oxidation, and light to fully map its degradation pathways.
-
Structural Elucidation: Using advanced mass spectrometry (MS/MS) and NMR to definitively identify the major thermal degradation products.
-
Excipient Compatibility Studies: Screening a wide range of pharmaceutical excipients to identify those that are inert and potentially stabilizing for DHDAC.[19]
-
Solid-State Characterization: Investigating the impact of DHDAC's solid form (e.g., crystalline vs. amorphous) on its thermal stability, as amorphous forms are typically less stable.
By rigorously applying these principles, researchers can overcome the inherent stability challenges of the artemisinin core, paving the way for the successful formulation and deployment of DHDAC and other next-generation antimalarial agents.
References
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Posner, G. H., et al. (2014). Preparation of N-sulfonyl- and N-carbonyl-11-azaartemisinins with greatly enhanced thermal stabilities: in vitro antimalarial activities. PubMed. [Link]
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Cîrcioban, D., et al. (2020). Thermal stability and kinetic degradation study for dihydroartemisinin. ResearchGate. [Link]
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Van Acker, K., et al. (2012). Chemical stability of artemisinin derivatives. ResearchGate. [Link]
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Jannin, B., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. National Institutes of Health (NIH). [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Juppo, A. M., et al. (1996). Thermophysical properties of some pharmaceutical excipients compressed in tablets. National Institutes of Health (NIH). [Link]
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Cooper, C., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. National Institutes of Health (NIH). [Link]
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Di Natale, C., et al. (2022). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications. MDPI. [Link]
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Langer, W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
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Kamarsu, V., et al. (2017). Thermal decomposition behaviour of diglycolamide – Nitric acid system. ScienceDirect. [Link]
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Navigating the Nomenclature: A Technical Guide to Dihexadecyl Dimethyl Ammonium Chloride and Its Synonyms in Scientific Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Cationic Surfactant
Dihexadecyl dimethyl ammonium chloride is a quaternary ammonium compound that has carved a significant niche in various scientific and industrial domains. Its molecular structure, characterized by a positively charged nitrogen atom connected to two long hexadecyl hydrocarbon chains and two smaller methyl groups, bestows upon it powerful surfactant properties. This amphiphilic nature, with a hydrophilic head and a hydrophobic tail, allows it to interface between different phases, making it an invaluable tool in a multitude of applications. From its role as a robust biocide and disinfectant to its function as a hair conditioning agent, an emulsifier in cosmetic formulations, and a critical component in the synthesis of advanced nanomaterials, the utility of this compound is vast and continually expanding.
This guide provides a comprehensive overview of the various synonyms and identifiers for this compound, offering clarity to researchers navigating the scientific literature. Furthermore, it delves into the practical applications of this versatile molecule, providing field-proven insights and detailed experimental protocols to empower scientists in their research and development endeavors.
Decoding the Identity: A Comprehensive List of Synonyms and Identifiers
The varied applications of this compound have led to the emergence of a number of synonyms and trade names across different industries and research fields. A clear understanding of this nomenclature is crucial for efficient literature review and accurate experimental design. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 1812-53-9 .[1]
Below is a comprehensive table summarizing the most common synonyms, trade names, and other identifiers for this compound.
| Category | Name/Identifier | Common Fields of Use |
| IUPAC Name | N-hexadecyl-N,N-dimethylhexadecan-1-aminium chloride | Formal Chemical Literature |
| Common Synonyms | Dicetyldimethylammonium chloride | Cosmetics, Pharmaceuticals |
| Dicetyl dimethyl ammonium chloride | General Chemistry, Formulations | |
| dihexadecyldimethylammonium | Chemical Databases | |
| Dimethyldicetylammonium chloride | Older Literature | |
| Dimethyldipalmitylammonium chloride | General Chemistry | |
| INCI Name | Dicetyldimonium Chloride | Cosmetics and Personal Care |
| Quaternium Name | Quaternium-31 | Cosmetics and Personal Care[][3][4][5][6] |
| Trade Names | INCROQUAT DCMC | Industrial Formulations |
| VARISOFT 432PPG | Personal Care Products | |
| AMMONYX D 34 | Industrial Formulations | |
| PROTAQUAT 868-P | Personal Care Products | |
| ADOGEN 432 | Industrial Formulations | |
| Aliquat 206 | Phase Transfer Catalysis |
The Science Behind the Applications: From Disinfection to Drug Delivery
The utility of this compound stems from its fundamental physicochemical properties as a cationic surfactant. This section explores the causality behind its use in various key applications.
Mechanism of Action as a Biocidal Agent
As a quaternary ammonium compound, this compound is a potent biocide with a broad spectrum of activity against bacteria, fungi, and viruses.[7] Its primary mechanism of action involves the disruption of microbial cell membranes.[7][8]
The positively charged headgroup of the molecule electrostatically interacts with the negatively charged components of the microbial cell wall and membrane. The long hydrophobic tails then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[8]
Experimental Workflow: Evaluating Biocidal Efficacy
Caption: Workflow for determining the biocidal efficacy of this compound.
Role in Cosmetic Formulations: Hair Conditioning and Emulsification
In the cosmetics industry, this compound, often referred to as Dicetyldimonium Chloride or Quaternium-31, is prized for its conditioning and antistatic properties.[9][10][11][12][13] When applied to hair, the cationic headgroup adsorbs onto the negatively charged surface of the hair shaft. This deposition forms a thin film that reduces static electricity, smooths the cuticle, and imparts a soft, manageable feel.[9][10]
Its surfactant properties also make it an effective emulsifier, enabling the stable mixing of oil and water-based ingredients in lotions and creams.
Advanced Applications in Nanotechnology and Drug Delivery
The self-assembly properties of this compound are leveraged in the field of nanotechnology. In aqueous solutions, these molecules can spontaneously form micelles or vesicles, such as liposomes. These nanostructures can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target sites within the body.
Experimental Protocol: Preparation of Unilamellar Liposomes using the Thin-Film Hydration and Extrusion Method
This protocol describes a common method for preparing unilamellar liposomes incorporating this compound.
Materials:
-
This compound
-
Co-lipid (e.g., phosphatidylcholine)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of this compound and co-lipid in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
For improved hydration, the suspension can be sonicated in a bath sonicator for several minutes.
-
-
Extrusion:
-
Assemble the liposome extrusion device with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and connect it to the extruder.
-
Force the suspension through the membrane by applying gentle pressure to the syringe plunger. This process is typically repeated an odd number of times (e.g., 11 or 21 passes) to ensure a uniform size distribution.
-
The resulting suspension will contain unilamellar liposomes with a diameter close to the pore size of the membrane.
-
-
Characterization:
-
The size distribution and zeta potential of the prepared liposomes can be characterized using dynamic light scattering (DLS).
-
Logical Relationship: From Molecular Properties to Liposome Formation
Caption: The relationship between the molecular properties of this compound and liposome formation.
Utility as a Phase Transfer Catalyst
In organic synthesis, this compound can act as a phase transfer catalyst (PTC).[1] PTCs facilitate the reaction between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium salt is soluble in both phases and can transport a reactant from the aqueous phase to the organic phase, where the reaction can occur.[14] This technique can improve reaction rates, increase yields, and allow for the use of milder reaction conditions.
Conclusion: A Multifaceted Compound with a Bright Future
This compound, under its various names, is a testament to the power of fundamental chemical properties in driving a wide array of applications. For researchers and drug development professionals, a thorough understanding of its nomenclature, mechanisms of action, and experimental utility is paramount. As research in fields such as nanotechnology and targeted drug delivery continues to advance, the importance and application of this versatile cationic surfactant are poised to grow even further.
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The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes. (URL: [Link])
-
Quaternium-31. MakingCosmetics. (URL: [Link])
-
The Science of Cleaning: this compound as a Superior Disinfectant and Detergent Ingredient. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Quaternium-31 | Dicetyldimonium Chloride (and) Isopropyl Alcohol. CM Studio+. (URL: [Link])
-
Quaternium-31 by MakingCosmetics Inc. - Personal Care & Cosmetics. UL Prospector. (URL: [Link])
-
QUATERNIUM - 31 PROPERTIES | MSDS | APPLICATIONS. SOLVERCHEM. (URL: [Link])
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Quaternium-31. Making Cosmetics. (URL: [Link])
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This compound. ChemBK. (URL: [Link])
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Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. PubMed. (URL: [Link])
-
This compound: Technical Specifications and Applications. (URL: [Link])
-
DIDECYLDIMETHYLAMMONIU... Drug and Medication Information. (URL: [Link])
-
Self-Assembly in Mixed Dialkyl Chain Cationic−Nonionic Surfactant Mixtures: Dihexadecyldimethyl Ammonium Bromide−Monododecyl Hexaethylene Glycol (Monododecyl Dodecaethylene Glycol) Mixtures. ResearchGate. (URL: [Link])
-
Phase-transfer catalyst. Wikipedia. (URL: [Link])
-
DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). Ataman Kimya. (URL: [Link])
-
(Open Access) Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. (2007). SciSpace. (URL: [Link])
-
Micellar and Interfacial Behavior of Mixed Systems Containing Glycoside-Based Surfactant and Cationic Didecyldimethylammonium Chloride. ResearchGate. (URL: [Link])
-
Self-assembly in mixed dialkyl chain cationic-nonionic surfactant mixtures: dihexadecyldimethyl ammonium bromide-monododecyl hexaethylene glycol (monododecyl dodecaethylene glycol) mixtures. PubMed. (URL: [Link])
-
Laboratory 4 – Liposomes. (URL: [Link])
-
Didecyldimethylammonium chloride. Wikipedia. (URL: [Link])
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Dermatokinetics of didecyldimethylammonium chloride and the influence of some commercial biocidal formulations on its dermal absorption in vitro. PubMed. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Gold Nanoparticles using Dihexadecyldimethylammonium Chloride (DHDAC) as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for DHDAC-Capped Gold Nanoparticles
Gold nanoparticles (AuNPs) have emerged as a versatile platform in various scientific and biomedical fields due to their unique optical, electronic, and catalytic properties.[1] The synthesis of AuNPs with controlled size, shape, and surface chemistry is paramount to their successful application. Capping agents play a pivotal role in the synthesis process, not only by preventing aggregation and controlling particle growth but also by imparting specific functionalities to the nanoparticle surface.[2][3]
This application note details a robust protocol for the synthesis of gold nanoparticles utilizing dihexadecyldimethylammonium chloride (DHDAC) as a capping agent. DHDAC, a cationic surfactant with a quaternary ammonium head group and two C16 alkyl chains, offers distinct advantages. Its positive surface charge can be leveraged for electrostatic interactions with negatively charged biological molecules such as DNA and certain proteins. Furthermore, the long alkyl chains of DHDAC can form a stabilizing bilayer on the gold nanoparticle surface, enhancing colloidal stability.
The protocol described herein is a "bottom-up" chemical reduction method, where a gold salt precursor (HAuCl₄) is reduced in an aqueous solution to form metallic gold atoms.[4] These atoms then nucleate and grow into nanoparticles, with DHDAC molecules concurrently adsorbing onto the nascent nanoparticle surface to control their growth and prevent agglomeration.
Mechanism of DHDAC-Mediated Stabilization
The stabilization of gold nanoparticles by DHDAC is a multifaceted process driven by both electrostatic and hydrophobic interactions. The positively charged quaternary ammonium headgroup of the DHDAC molecule electrostatically interacts with the transiently negative surface of the forming gold nanoparticle. As more DHDAC molecules adsorb, their long hydrophobic hexadecyl chains align, leading to the formation of a self-assembled bilayer structure on the nanoparticle surface. This bilayer provides a robust steric barrier, preventing the nanoparticles from coming into close contact and aggregating.
Caption: Workflow of DHDAC-capped gold nanoparticle synthesis.
Materials and Equipment
Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Dihexadecyldimethylammonium chloride (DHDAC)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
Equipment
-
Glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Pipettes and pipette tips
-
Spectrophotometer (UV-Vis)
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Experimental Protocol
This protocol is adapted from a method for synthesizing gold nanoparticles with a similar cationic surfactant, didodecyldimethylammonium bromide (DDAB).[5]
1. Preparation of Stock Solutions:
-
HAuCl₄ Stock Solution (10 mM): Dissolve the appropriate amount of HAuCl₄·3H₂O in DI water. Store in a dark container at 4°C.
-
DHDAC Stock Solution (100 mM): Dissolve the appropriate amount of DHDAC in DI water. Gentle heating may be required to fully dissolve the surfactant.
-
NaBH₄ Stock Solution (100 mM): Prepare this solution fresh just before use by dissolving NaBH₄ in ice-cold DI water. Caution: Sodium borohydride is a strong reducing agent and reacts with water. Prepare in a well-ventilated area.
2. Synthesis of DHDAC-Capped Gold Nanoparticles:
-
In a clean glass beaker, add a specific volume of DI water and the DHDAC stock solution to achieve the desired final concentration (e.g., 1 mM).
-
While vigorously stirring the DHDAC solution, add a specific volume of the HAuCl₄ stock solution to achieve the desired final concentration (e.g., 0.25 mM).
-
Continue stirring for approximately 30 minutes to ensure proper mixing and interaction between the gold precursor and the capping agent.
-
To initiate the reduction, rapidly inject a freshly prepared, ice-cold NaBH₄ solution (e.g., to a final concentration of 1 mM) into the stirring solution.
-
A color change from pale yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
-
Allow the reaction to proceed with continuous stirring for at least 2 hours to ensure complete reduction and stabilization.
-
The resulting colloidal gold nanoparticle solution can be stored at 4°C for further characterization and use.
Characterization of DHDAC-Capped Gold Nanoparticles
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the DHDAC-capped AuNPs.
UV-Visible (UV-Vis) Spectroscopy
Principle: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak in the visible region of the electromagnetic spectrum.[6][7] The position and shape of this peak are sensitive to the size, shape, and aggregation state of the nanoparticles.[8]
Protocol:
-
Dilute a small aliquot of the synthesized AuNP solution with DI water to an appropriate concentration for measurement.
-
Record the UV-Vis absorption spectrum from 400 nm to 800 nm.
-
Identify the wavelength of the maximum absorbance (λ_max), which corresponds to the SPR peak.
Expected Results: For spherical gold nanoparticles in the 10-20 nm range, a single SPR peak is expected between 520 nm and 530 nm.[9] A broadening or red-shifting of the peak can indicate particle aggregation.
Transmission Electron Microscopy (TEM)
Principle: TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and dispersity.[10][11][12][13]
Protocol:
-
Place a drop of the diluted AuNP solution onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
Image the nanoparticles using a TEM instrument at an appropriate magnification.
-
Analyze the images using appropriate software to measure the size distribution of the nanoparticles.
Expected Results: TEM images should reveal spherical or near-spherical nanoparticles. The size distribution can be plotted as a histogram to determine the average particle size and standard deviation.
Dynamic Light Scattering (DLS)
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution, which includes the metallic core and the capping agent layer.[14][15][16][17] It also provides information on the size distribution and the polydispersity index (PDI), which is a measure of the broadness of the size distribution.[18]
Protocol:
-
Filter the AuNP solution through a 0.22 µm syringe filter to remove any large aggregates or dust particles.
-
Place the filtered solution into a suitable cuvette for DLS measurement.
-
Perform the DLS measurement according to the instrument's instructions.
Expected Results: DLS will provide the average hydrodynamic diameter, which is expected to be larger than the core size measured by TEM due to the presence of the DHDAC bilayer. A low PDI value (typically < 0.3) indicates a monodisperse sample.
Summary of Expected Characterization Data
| Characterization Technique | Parameter Measured | Expected Result |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (λ_max) | 520 - 530 nm |
| Transmission Electron Microscopy (TEM) | Core Diameter & Morphology | Spherical, ~10-20 nm |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & PDI | > TEM diameter, PDI < 0.3 |
Conclusion
This application note provides a comprehensive protocol for the synthesis and characterization of gold nanoparticles using DHDAC as a capping agent. The resulting positively charged and sterically stabilized nanoparticles are well-suited for a variety of applications in drug development, diagnostics, and fundamental research. By carefully controlling the synthesis parameters and thoroughly characterizing the resulting nanoparticles, researchers can ensure the production of high-quality and reproducible materials for their specific needs.
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Zhao, J., & Friedrich, B. (2014). SYNTHESIS OF GOLD NANOPARTICLES VIA CHEMICAL REDUCTION METHODS. Academia.edu. Retrieved from [Link]
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Investigation of the role of NaBH4 in the chemical synthesis of gold nanorods. (2025-08-07). ResearchGate. Retrieved from [Link]
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Sodium borohydride stabilizes very active gold nanoparticle catalysts. (n.d.). RSC Publishing. Retrieved from [Link]
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Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4. (n.d.). MDPI. Retrieved from [Link]
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Kinetically regulated one-pot synthesis of cationic gold nanoparticles and their size-dependent antibacterial mechanism. (2023-11-01). Northwestern Polytechnical University. Retrieved from [Link]
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Development of gold plasmonic nanoparticles for detection of polydiallyldimethylammonium chloride at Umgeni water treatment plants: An optimised study and case application. (n.d.). NIH. Retrieved from [Link]
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Synthesis and self-assembly of DMPC-conjugated gold nanoparticles. (n.d.). Kean University. Retrieved from [Link]
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TEM analysis of gold nanoparticles attached on the surface of organoclay and obtained by two different methods. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]
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Dynamic light scattering as a powerful tool for gold nanoparticle bioconjugation and biomolecular binding studies. (2009-11-15). PubMed. Retrieved from [Link]
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Measuring the Size of Gold Nanoparticles Using Multi-Angle Dynamic Light Scattering (MADLS). (2019-04-11). AZoNano. Retrieved from [Link]
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DLS as a Gold Nanoparticle Characterization Method. (n.d.). Nanopartz. Retrieved from [Link]
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Didodecyldimethylammonium Bromide Lipid Bilayer-Protected Gold Nanoparticles: Synthesis, Characterization, and Self-Assembly. (2025-08-09). ResearchGate. Retrieved from [Link]
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2,4-Dichlorophenoxyacetic acid functionalized gold nanoparticles: synthesis, characterization and biological effects. (2014-06-07). PubMed. Retrieved from [Link]
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Size distribution (obtained from dynamic light scattering (DLS)... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
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Nanoparticle tracking analysis of gold nanomaterials stabilized by various capping agents. (n.d.). RSC Publishing. Retrieved from [Link]
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Determination of size and concentration of gold nanoparticles from UV-vis spectra. (2007-06-01). PubMed. Retrieved from [Link]
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Surfactant Selective Synthesis of Gold Nanowires by Using a DPPC−Surfactant Mixture as a Capping Agent at Ambient Conditions. (2025-08-06). ResearchGate. Retrieved from [Link]
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Size Segregation of Gold Nanoparticles into Bilayer-like Vesicular Assembly. (2023-12-12). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of DHDAC-Based Liposomes in Advanced Drug Delivery
Abstract
Cationic liposomes have emerged as a powerful platform for the delivery of therapeutic molecules, ranging from small molecule drugs to nucleic acids. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and application of liposomes based on the novel cationic lipid N,N-di-n-hexadecyl-N,N-dihydroxyethylammonium chloride (DHDAC). We will explore the unique advantages conferred by the dihydroxyethyl headgroup and provide detailed, field-proven protocols for the preparation of DHDAC-based liposomes using thin-film hydration and ethanol injection methods. Furthermore, we will outline essential characterization techniques and discuss potential applications, empowering researchers to leverage this advanced delivery system in their work.
Introduction: The Rationale for DHDAC-Based Liposomes
Liposomes, spherical vesicles composed of one or more lipid bilayers, offer significant advantages as drug carriers, including biocompatibility, biodegradability, and the ability to encapsulate both hydrophilic and hydrophobic agents.[1][2] The incorporation of cationic lipids into the liposomal bilayer imparts a net positive charge, facilitating interaction with negatively charged cell membranes and nucleic acids, thereby enhancing cellular uptake and enabling effective gene delivery.[1][2][3]
DHDAC is a dialkyl cationic lipid distinguished by its dihydroxyethyl headgroup. While direct literature on DHDAC is emerging, we can infer its properties from structurally similar lipids. The presence of hydroxyl groups in the headgroup region is hypothesized to offer several key advantages:
-
Enhanced Hydration and Stability: The hydroxyl moieties can participate in hydrogen bonding, potentially leading to a more hydrated and stable liposomal surface.
-
Improved Biocompatibility: The hydroxyethyl groups may shield the positive charge of the quaternary ammonium, potentially reducing the cytotoxicity often associated with cationic lipids.[4]
-
Increased Transfection Efficiency: Studies on other hydroxyethylated cationic lipids have demonstrated enhanced gene expression in vivo, suggesting a favorable interaction with cellular components that facilitates endosomal escape.[5][6]
These putative properties make DHDAC a compelling candidate for the development of next-generation liposomal delivery systems with improved safety and efficacy profiles.
Core Components of DHDAC-Based Liposomal Formulations
A robust DHDAC-based liposomal formulation typically consists of the following components:
| Component | Example | Molar Ratio (Typical) | Function |
| Cationic Lipid | DHDAC | 10-50% | Provides positive charge for cellular interaction and nucleic acid complexation. |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 25-50% | A neutral, fusogenic lipid that aids in endosomal escape of the payload.[7] |
| Structural Lipid | Cholesterol | 20-40% | Modulates membrane fluidity and stability, reducing drug leakage. |
| Stealth Lipid (Optional) | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) | 1-10% | Provides a hydrophilic corona to reduce opsonization and prolong circulation time. |
Formulation Protocols
The choice of formulation method significantly impacts the physicochemical properties of the resulting liposomes, such as size, lamellarity, and encapsulation efficiency. Here, we detail two widely used and scalable methods: thin-film hydration and ethanol injection.
Thin-Film Hydration Method
This classic method involves the formation of a thin lipid film followed by hydration with an aqueous buffer. It is a versatile technique suitable for a wide range of lipid compositions.[8][9][10][11][12]
Caption: Workflow for DHDAC-based liposome formulation via the thin-film hydration method.
-
Lipid Dissolution:
-
Accurately weigh the desired amounts of DHDAC, DOPE, and cholesterol.
-
Dissolve the lipids in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Gradually reduce the pressure to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the lipid Tc.
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by vortexing or manual swirling until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to achieve a homogenous size distribution.[8]
-
Ethanol Injection Method
The ethanol injection method is a rapid and scalable technique that often produces smaller, unilamellar vesicles.[13][14][15][16][17] It involves the rapid injection of a lipid-ethanol solution into an aqueous phase.
Caption: Workflow for DHDAC-based liposome formulation via the ethanol injection method.
-
Solution Preparation:
-
Dissolve the lipid mixture (DHDAC, DOPE, cholesterol) in absolute ethanol to a desired concentration.
-
Prepare the aqueous phase (e.g., PBS, pH 7.4) in a separate beaker. For hydrophilic drug encapsulation, the drug should be dissolved in this aqueous phase.
-
-
Injection:
-
Place the aqueous phase on a magnetic stirrer and maintain vigorous stirring.
-
Draw the lipid-ethanol solution into a syringe.
-
Rapidly inject the lipid solution into the center of the vortexing aqueous phase. The ratio of the ethanol phase to the aqueous phase is a critical parameter to control liposome size.
-
-
Liposome Formation and Solvent Removal:
-
Upon injection, the lipids will spontaneously self-assemble into liposomes.
-
Continue stirring the suspension for a defined period (e.g., 30-60 minutes) to allow for stabilization.
-
Remove the residual ethanol from the liposome suspension using dialysis against the aqueous buffer or through tangential flow filtration for larger volumes.
-
Characterization of DHDAC-Based Liposomes
Thorough characterization is crucial to ensure the quality, reproducibility, and in vivo performance of the liposomal formulation.
| Parameter | Technique | Principle |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles. |
| Zeta Potential | Laser Doppler Velocimetry (LDV) | Measures the velocity of charged particles in an electric field to determine their surface charge. |
| Morphology and Lamellarity | Transmission Electron Microscopy (TEM) / Cryo-TEM | Provides direct visualization of the liposomes' shape, size, and number of bilayers. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | Spectrophotometry, HPLC | Quantifies the amount of drug encapsulated within the liposomes relative to the total amount of drug used. |
| In Vitro Drug Release | Dialysis Method | Monitors the release of the encapsulated drug from the liposomes over time in a simulated physiological environment. |
Applications and Future Perspectives
DHDAC-based liposomes hold significant promise for a variety of drug delivery applications:
-
Gene Therapy: The cationic nature of DHDAC liposomes makes them suitable for complexing with and delivering nucleic acids such as plasmid DNA, mRNA, and siRNA for the treatment of genetic disorders and cancers.[3][18]
-
Cancer Therapy: These liposomes can be used to deliver conventional chemotherapeutic agents, potentially overcoming drug resistance and reducing systemic toxicity. The positive charge may also promote selective targeting of the anionic tumor vasculature.[19]
-
Vaccine Development: DHDAC liposomes can serve as adjuvants and delivery vehicles for antigens, enhancing the immune response.
Future research should focus on a deeper understanding of the structure-activity relationships of DHDAC and the influence of the dihydroxyethyl headgroup on biological interactions. Further optimization of formulations, including the incorporation of targeting ligands, will pave the way for the clinical translation of this promising drug delivery platform.
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Akbarzadeh, A., et al. (2010). Cationic liposomes as gene delivery system: transfection efficiency and new application. Semantic Scholar. [Link]
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Spasojević, D., et al. (2022). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. [Link]
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Byk, G., et al. (2000). A hydroxyethylated cholesterol-based cationic lipid for DNA delivery: Effect of conditioning. ResearchGate. [Link]
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Kim, M., et al. (2023). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. National Institutes of Health. [Link]
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Application Notes and Protocols for Plasmid DNA Transfection Using Dihexadecyl Dimethyl Ammonium Chloride
Introduction: A New Frontier in Non-Viral Gene Delivery
In the dynamic landscape of molecular biology and drug development, the efficient and safe delivery of genetic material into cells remains a cornerstone of innovation. While viral vectors have long been a staple, their immunogenic potential and manufacturing complexities have spurred the development of non-viral alternatives. Among these, cationic lipids have emerged as a powerful and versatile tool for nucleic acid delivery.[1] This document provides a comprehensive guide to the application of Dihexadecyl Dimethyl Ammonium Chloride (DHDAAC), a potent cationic lipid, for the transfection of plasmid DNA into eukaryotic cells.
DHDAAC, a quaternary ammonium compound, possesses a positively charged headgroup and two long hydrocarbon chains.[2] This amphipathic structure is central to its function. When formulated into liposomes, DHDAAC can electrostatically interact with the negatively charged phosphate backbone of plasmid DNA, leading to the spontaneous formation of condensed, positively charged nanoparticles known as lipoplexes.[1] This guide will delve into the mechanistic underpinnings of DHDAAC-mediated transfection, provide detailed, field-proven protocols for its use, and offer insights into optimizing this powerful gene delivery system for your specific research needs.
The Mechanism of Action: From Lipoplex Formation to Nuclear Delivery
The journey of a plasmid from a test tube to the nucleus of a target cell, mediated by DHDAAC, is a multi-step process rooted in fundamental biophysical interactions. Understanding this pathway is critical for troubleshooting and optimizing transfection experiments.
-
Lipoplex Formation: The process begins with the electrostatic self-assembly of cationic DHDAAC liposomes and anionic plasmid DNA.[1] The resulting lipoplexes are compact structures that protect the DNA from enzymatic degradation by nucleases. The overall positive charge of the lipoplex is crucial for the initial interaction with the cell surface.
-
Adsorption to the Cell Surface: The net positive charge of the DHDAAC-DNA lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface.
-
Cellular Uptake: The primary route of entry for lipoplexes into the cell is through endocytosis.[3][4] The cell membrane engulfs the lipoplex, enclosing it within an endosome.
-
Endosomal Escape: The Critical Hurdle: Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the plasmid DNA would be degraded. This is the most significant barrier to successful transfection. The cationic lipids in the lipoplex are thought to interact with anionic lipids in the endosomal membrane. This interaction can destabilize the endosomal membrane, potentially forming a pore or leading to the fusion of the lipoplex and endosomal membranes, ultimately releasing the plasmid DNA into the cytoplasm.[3][4][5] The inclusion of "helper lipids" in the formulation is critical for enhancing this step.
-
Cytoplasmic Trafficking and Nuclear Entry: Once in the cytoplasm, the plasmid DNA must navigate the crowded cellular environment to reach the nucleus. For dividing cells, the breakdown of the nuclear envelope during mitosis provides an opportunity for the plasmid to enter the nucleus. In non-dividing cells, the plasmid must be actively transported through the nuclear pore complexes.
-
Gene Expression: Inside the nucleus, the cellular machinery transcribes the plasmid DNA into messenger RNA (mRNA), which is then translated into the desired protein in the cytoplasm.
Diagram of DHDAAC-Mediated Plasmid DNA Transfection Workflow
Caption: The cellular pathway of DHDAAC-mediated gene delivery.
Optimization and Troubleshooting
Achieving high transfection efficiency with minimal cytotoxicity often requires optimization of several key parameters.
| Parameter | Recommendation for Optimization | Rationale |
| Lipid-to-DNA Ratio | Test a range of weight ratios (e.g., 2:1, 4:1, 6:1, 8:1). | This ratio determines the net charge of the lipoplex. A net positive charge is required for binding to the cell surface, but excessive positive charge can lead to cytotoxicity. [6] |
| Amount of DNA | Vary the amount of plasmid DNA per well (e.g., 0.25 µg to 1.0 µg for a 24-well plate). | The optimal amount of DNA depends on the plasmid and cell type. Too little DNA will result in low expression, while too much can be toxic. [7] |
| Cell Density | Plate cells to be 70-90% confluent at the time of transfection. | Actively dividing cells generally take up foreign DNA more efficiently. Overly confluent or sparse cultures can lead to reduced efficiency. [7] |
| Incubation Time | Optimize the incubation time of the lipoplexes with the cells (e.g., 4, 6, or 24 hours). | Longer incubation times may increase uptake but can also increase cytotoxicity. |
| Presence of Serum | Form lipoplexes in serum-free medium. Transfection can often be performed in the presence of serum. | Serum proteins can interfere with lipoplex formation. However, some cell lines are sensitive to serum-free conditions. |
Troubleshooting Common Issues:
-
Low Transfection Efficiency:
-
Verify the quality and concentration of your plasmid DNA.
-
Optimize the lipid-to-DNA ratio.
-
Ensure the cell density is optimal.
-
Check the viability of your cells; unhealthy cells transfect poorly.
-
Consider using a different helper lipid or adjusting the DHDAAC:helper lipid ratio.
-
-
High Cytotoxicity:
-
Reduce the amount of lipoplex added to the cells.
-
Decrease the incubation time.
-
Lower the lipid-to-DNA ratio.
-
Ensure your plasmid DNA is endotoxin-free.
-
Confirm that the DHDAAC/DOPE solution is well-formulated and sterile. Some quaternary ammonium compounds have been shown to induce cytotoxicity at higher concentrations. [8][9][10]
-
Conclusion and Future Perspectives
This compound represents a promising and cost-effective alternative for plasmid DNA transfection. Its straightforward formulation and mechanism of action make it an accessible tool for a wide range of research applications, from basic gene function studies to the development of novel gene-based therapeutics. By understanding the principles outlined in these application notes and systematically optimizing the provided protocols, researchers can harness the full potential of DHDAAC for efficient and reliable gene delivery. Future work will likely focus on further refining DHDAAC-based formulations, perhaps through the incorporation of targeting ligands or the development of multi-component systems, to enhance cell-type specificity and in vivo efficacy.
References
- Hirai, H., et al. (2013). The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 412-418.
- Zhou, X., & Huang, L. (1994). The role of helper lipids in cationic liposome-mediated gene transfer. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1189(2), 195-203.
- Du, Z., et al. (2014).
- Koynova, R., & MacDonald, R. C. (2021). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. International Journal of Molecular Sciences, 22(16), 8753.
- Ross, P. C., & Hui, S. W. (1999). Trends in lipoplex physical properties dependent on cationic lipid structure, vehicle and complexation procedure do not correlate with biological activity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1420(1-2), 41-56.
- Ainalem, M. L., et al. (2009). Physicochemical properties affecting lipofection potency of a new series of 1,2-dialkoylamidopropane-based cationic lipids. Journal of Controlled Release, 135(1), 51-58.
- Dass, C. R., Walker, T. L., & Burton, M. A. (2002). Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. Drug Delivery, 9(1), 11-18.
- Du, Z., et al. (2014).
- Radeva, M., et al. (2021). Influence of DNA Type on the Physicochemical and Biological Properties of Polyplexes Based on Star Polymers Bearing Different Amino Functionalities. Polymers, 13(16), 2758.
- Sternberg, B., et al. (1998). Physicochemical characterization and purification of cationic lipoplexes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1375(1-2), 23-35.
- La Barbera, G., et al. (2023). A Pre-Formulation Study for Delivering Nucleic Acids as a Possible Gene Therapy Approach for Spinocerebellar Ataxia Disorders. Pharmaceutics, 15(9), 2284.
- Rasoulianboroujeni, M., et al. (2017). Development of a DNA-Liposome Complex for Gene Delivery Applications.
- Namekawa, T., et al. (2008). Exploitation of De Novo helper-lipids for effective gene delivery. Journal of Pharmacy & Pharmaceutical Sciences, 11(4), 56-67.
- Thermo Fisher Scientific. (n.d.). Optimization of Plasmid DNA Transfection Protocol.
- Fara, A., et al. (2006). Cationic Liposomes for Gene Transfection. Current Nanoscience, 2(1), 1-13.
- Zhang, S., et al. (2018). A review on cationic lipids with different linkers for gene delivery. Colloids and Surfaces B: Biointerfaces, 164, 129-138.
- Green, M. R., & Sambrook, J. (2019). DNA Transfection Mediated by Cationic Lipid Reagents. Cold Spring Harbor Protocols, 2019(3).
- Laouini, A., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application.
- Hayyan, M., et al. (2016). In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents. PLOS ONE, 11(1), e0148249.
- Moore, M. R., et al. (2020). Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride. Regulatory Toxicology and Pharmacology, 114, 104662.
- ChemBK. (2024). This compound.
- Hostetler, K. A., et al. (2020). Prenatal developmental toxicity of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD rats and New Zealand White rabbits. Birth Defects Research, 112(19), 1620-1633.
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- 4. researchgate.net [researchgate.net]
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Preparation of Cationic Nanoassemblies with Dihexadecyl Dimethyl Ammonium Chloride: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the preparation and characterization of cationic nanoassemblies using dihexadecyl dimethyl ammonium chloride (DHDAC). It is intended for researchers, scientists, and drug development professionals working in the fields of nanotechnology, drug delivery, and gene therapy. This document aims to deliver not only procedural steps but also the underlying scientific principles to empower users to rationally design, optimize, and troubleshoot their formulations.
Introduction: The Power of Cationic Nanoassemblies
Cationic nanoassemblies, particularly liposomes and lipid nanoparticles, have emerged as powerful vectors for the delivery of therapeutic molecules, including nucleic acids (DNA, mRNA, siRNA) and various drugs.[1][2][3] Their positively charged surface facilitates interaction with negatively charged cell membranes, promoting cellular uptake.[1] Furthermore, these nanoassemblies can protect their cargo from degradation and offer opportunities for targeted delivery.[1][4]
This compound (DHDAC) is a cationic surfactant with a quaternary ammonium headgroup and two C16 alkyl chains.[5] This molecular structure makes it an attractive candidate for forming stable bilayer vesicles (liposomes) or other nanoassemblies. Its positive charge is crucial for condensing and delivering negatively charged genetic material.[1][6]
The Central Role of DHDAC
DHDAC's amphiphilic nature, with a hydrophilic quaternary ammonium headgroup and long hydrophobic tails, drives its self-assembly in aqueous solutions into organized structures like micelles or bilayers. This intrinsic property is harnessed to create nano-sized carriers for therapeutic agents.
Caption: Molecular structure of this compound (DHDAC).
Foundational Principles of Nanoassembly Formulation
The formation of DHDAC-based nanoassemblies is governed by the principles of self-assembly, driven by the hydrophobic effect. When a solution of DHDAC in an organic solvent is introduced into an aqueous phase, the hydrophobic tails of the DHDAC molecules spontaneously arrange themselves to minimize contact with water, leading to the formation of nano-sized vesicles.
Key Formulation Components
While DHDAC can form nanoassemblies on its own, the inclusion of helper lipids is often crucial for enhancing stability, modulating surface charge, and improving delivery efficiency.
| Component | Example | Role in Formulation |
| Cationic Lipid | This compound (DHDAC) | Primary structural component, provides positive charge for cargo interaction and cellular uptake. |
| Helper Lipid | Dioleoyl phosphatidylethanolamine (DOPE) | Fusogenic lipid that can aid in endosomal escape.[2] |
| Helper Lipid | Cholesterol | Enhances bilayer stability and reduces permeability.[2] |
| Stealth Lipid | Polyethylene glycol (PEG)-lipid conjugate | Provides a hydrophilic shield to reduce opsonization and prolong circulation time.[2] |
Protocol: Preparation of DHDAC Nanoassemblies via Thin-Film Hydration
The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[7][8][9][10] It involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent size reduction steps are typically required to produce unilamellar vesicles (ULVs) of a desired size.[7][11]
Materials and Equipment
-
This compound (DHDAC)
-
Helper lipid(s) (e.g., DOPE, Cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Step-by-Step Protocol
-
Lipid Film Formation:
-
Dissolve DHDAC and any helper lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.[10][11] The molar ratio of the lipids should be carefully chosen based on the desired properties of the nanoassemblies.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[7][8][9]
-
Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.[11]
-
-
Hydration:
-
Pre-heat the aqueous buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the lipid film.[8][10] The volume will determine the final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer to hydrate the lipid film.[11] This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (typically 11-21 passes) to produce unilamellar vesicles (ULVs) with a more uniform size distribution.[7][9]
-
Caption: Workflow for preparing DHDAC nanoassemblies by thin-film hydration.
Protocol: Preparation of DHDAC Nanoassemblies via Solvent Injection
The solvent injection method is another common technique for preparing liposomes and lipid nanoparticles.[12][13][14][15][16] It involves the rapid injection of a lipid solution in a water-miscible organic solvent into an aqueous phase, leading to the spontaneous formation of nanoassemblies.[12][13][14] This method is often faster and simpler than thin-film hydration.
Materials and Equipment
-
This compound (DHDAC)
-
Helper lipid(s)
-
Ethanol or another water-miscible organic solvent
-
Aqueous buffer
-
Syringe and needle
-
Stir plate and stir bar
-
Dynamic Light Scattering (DLS) instrument
Step-by-Step Protocol
-
Lipid Solution Preparation:
-
Dissolve DHDAC and any helper lipids in ethanol.
-
-
Nanoassembly Formation:
-
Place the aqueous buffer in a beaker on a stir plate and stir at a constant, moderate speed.
-
Draw the lipid/ethanol solution into a syringe.
-
Rapidly inject the lipid solution into the stirring aqueous buffer.[12][15] The rapid dilution of the ethanol causes the lipids to precipitate and self-assemble into nanoassemblies.
-
-
Solvent Removal and Concentration (Optional):
-
The resulting nanoassembly suspension will contain ethanol. If necessary, the ethanol can be removed and the sample concentrated by dialysis or tangential flow filtration.
-
Characterization of DHDAC Nanoassemblies
Thorough characterization is essential to ensure the quality, reproducibility, and performance of the prepared nanoassemblies.
| Parameter | Technique | Importance |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | Affects in vivo fate, cellular uptake, and biodistribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates surface charge, which influences stability and interaction with biological membranes. |
| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Visualizes the shape and lamellarity of the nanoassemblies. |
| Encapsulation Efficiency | Spectrophotometry, Fluorometry, HPLC | Quantifies the amount of drug or nucleic acid successfully loaded into the nanoassemblies. |
Applications and Future Perspectives
DHDAC-based cationic nanoassemblies hold significant promise for a variety of biomedical applications:
-
Gene Delivery: The positive charge of DHDAC facilitates the complexation and delivery of negatively charged nucleic acids for gene therapy and vaccination.[1][3][6]
-
Drug Delivery: Hydrophobic drugs can be encapsulated within the lipid bilayer, while hydrophilic drugs can be entrapped in the aqueous core of liposomes.[8][17]
-
Cancer Therapy: Cationic nanoassemblies can be used to deliver anticancer drugs to tumor cells.[2][17]
Safety and Toxicity Considerations
While cationic lipids are effective for delivery, they can also exhibit dose-dependent cytotoxicity.[4] The positive charge can lead to interactions with blood components and opsonization, resulting in rapid clearance from circulation.[2] Therefore, it is crucial to carefully evaluate the toxicity of any new DHDAC formulation through in vitro and in vivo studies. The inclusion of PEGylated lipids can help to mitigate some of these issues by creating a "stealth" coating.[2]
Conclusion
The preparation of cationic nanoassemblies using DHDAC offers a versatile platform for the delivery of a wide range of therapeutic agents. By carefully selecting the formulation method and components, and by thoroughly characterizing the resulting nanoparticles, researchers can develop effective and safe delivery systems for various biomedical applications. The protocols provided in this guide serve as a starting point, and optimization of the formulation parameters will likely be necessary for specific applications.
References
- Thin-Film Hydration Followed by Extrusion Method for Liposome Prepar
- Cationic Liposomes as Vectors for Nucleic Acid and Hydrophobic Drug Therapeutics. NIH.
- Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
- Thin-Film Hydration Method for Liposome Preparation.
- Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. MDPI.
- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
- Protocol for Liposome Preparation Through Thin-film Hydr
- Solvent injection as a new approach for manufacturing lipid nanoparticles--evaluation of the method and process parameters. PubMed.
- C
- Solvent injection technique: Significance and symbolism. (2025). Unknown Source.
- Preparation of solid lipid nanoparticles through various methods using different precursors. (2019). Unknown Source.
- Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. ACS Omega.
- Cationic Liposome Development Service.
- Solvent Injection for SLNs/NLCs Prepar
- Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells. PMC - NIH.
- This compound. (2024). ChemBK.
- Gene Delivery Using Cationic Micelles and Vesicles. (2025).
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- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
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- 12. mdpi.com [mdpi.com]
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- 17. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DHDAC-Based Antimicrobial Surface Coatings
Disclaimer: The compound "dodecyl-dihydropyridinium-adenine dinucleotide" (DHDAC) is not found in readily available scientific literature as an established antimicrobial agent for surface coatings. This document, therefore, proceeds under the scientifically-informed assumption that "DHDAC" refers to a cationic antimicrobial agent incorporating a dodecylpyridinium moiety. The adenine dinucleotide component is considered a potential counter-ion or a specialized, currently unpublished molecular feature. The protocols and mechanisms described herein are based on the established principles of pyridinium-based and other cationic amphiphilic antimicrobial agents.
Introduction: The Potential of DHDAC in Combating Surface Contamination
Surface-mediated transmission of pathogenic microorganisms is a significant contributor to infections in healthcare, food processing, and public environments. The development of materials with inherent antimicrobial properties is a critical strategy to mitigate this threat. Cationic amphiphiles, such as quaternary ammonium compounds, have long been recognized for their broad-spectrum antimicrobial activity. Among these, pyridinium-based compounds are of particular interest due to their chemical stability and potent bactericidal effects.[1]
This guide focuses on the application of a hypothetical, yet plausible, antimicrobial agent, dodecyl-pyridinium derivative, which we will refer to as DHDAC for the purpose of this document. The core of DHDAC's antimicrobial efficacy is attributed to its molecular architecture: a positively charged pyridinium headgroup coupled with a long hydrophobic dodecyl tail. This structure facilitates the disruption of microbial cell membranes, leading to cell death.[1] The methodologies detailed below provide a comprehensive framework for the creation, characterization, and validation of DHDAC-based antimicrobial surface coatings.
Mechanism of Antimicrobial Action
The primary mode of action for dodecyl-pyridinium compounds is the perturbation and disruption of the microbial cell membrane.[2] The positively charged pyridinium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Following this initial adhesion, the hydrophobic dodecyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to the leakage of essential intracellular components and ultimately, cell lysis.
PART 1: Synthesis of a Representative DHDAC Precursor
A straightforward synthesis of a dodecyl-pyridinium compound can be achieved through the quaternization of pyridine. This protocol describes the synthesis of 1-dodecylpyridinium bromide, a representative precursor for DHDAC coatings.
Protocol 1: Synthesis of 1-Dodecylpyridinium Bromide
Materials:
-
Pyridine
-
1-Bromododecane
-
Anhydrous acetonitrile
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve pyridine (1 equivalent) in anhydrous acetonitrile.
-
Add 1-bromododecane (1.1 equivalents) to the solution.
-
Reflux the mixture with stirring for 24 hours.
-
After cooling to room temperature, remove the acetonitrile using a rotary evaporator.
-
Wash the resulting solid with diethyl ether to remove unreacted starting materials.
-
Dry the purified 1-dodecylpyridinium bromide under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Creation of Antimicrobial Surfaces
DHDAC can be applied to surfaces using various techniques. This section details two common and effective methods: Layer-by-Layer (LbL) assembly and covalent immobilization.
Layer-by-Layer (LbL) Assembly
LbL assembly is a versatile technique for creating thin films with controlled thickness and composition by alternating the deposition of positively and negatively charged species.[3] In this protocol, the cationic DHDAC is alternated with a polyanion, such as poly(styrene sulfonate) (PSS), to build a multilayered antimicrobial coating.
Protocol 2: LbL Deposition of DHDAC/PSS Antimicrobial Coatings
Materials:
-
Substrate (e.g., glass, silicon wafer, titanium)
-
DHDAC solution (1 mg/mL in deionized water)
-
Poly(styrene sulfonate) (PSS) solution (1 mg/mL in deionized water)
-
Deionized water for rinsing
-
Automated dipping robot or beakers for manual deposition
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonication in acetone, ethanol, and deionized water for 15 minutes each. Dry with a stream of nitrogen.
-
Surface Charging (if necessary): For a negatively charged substrate, the first layer will be DHDAC. If the substrate is positively charged, it can be pre-treated with a polyanion like PSS.
-
Deposition Cycle: a. Immerse the substrate in the DHDAC solution for 15 minutes. b. Rinse the substrate by immersing it in deionized water for 1 minute. c. Immerse the substrate in the PSS solution for 15 minutes. d. Rinse the substrate by immersing it in deionized water for 1 minute.
-
Multilayer Formation: Repeat the deposition cycle to achieve the desired number of bilayers.
-
Final Rinse and Drying: After the final layer, rinse the coated substrate thoroughly with deionized water and dry with a stream of nitrogen.
Caption: Workflow for Layer-by-Layer Assembly of DHDAC Coatings.
Covalent Immobilization
Covalent immobilization provides a more robust and durable coating by forming a chemical bond between the antimicrobial agent and the substrate. This protocol requires a DHDAC molecule functionalized with a reactive group (e.g., a silane for glass or metal oxide surfaces).
Protocol 3: Covalent Immobilization of Silane-Functionalized DHDAC
Materials:
-
Substrate with hydroxyl groups (e.g., glass, silicon wafer)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
DHDAC with a carboxyl group (for amide coupling)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Surface Amination: a. Clean the substrate as described in Protocol 2. b. Immerse the substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. c. Rinse the substrate with toluene and then ethanol, and cure at 110°C for 1 hour.
-
Activation of Carboxylated DHDAC: a. Dissolve the carboxyl-functionalized DHDAC in MES buffer. b. Add EDC and NHS to the solution to activate the carboxyl groups.
-
Coupling Reaction: a. Immerse the aminated substrate in the activated DHDAC solution for 12 hours at room temperature. b. Rinse the substrate sequentially with MES buffer, deionized water, and ethanol.
-
Final Drying: Dry the coated substrate with a stream of nitrogen.
Caption: Workflow for Covalent Immobilization of DHDAC.
PART 3: Characterization of DHDAC-Coated Surfaces
Thorough characterization is essential to confirm the successful deposition and properties of the antimicrobial coating.
| Characterization Technique | Purpose | Expected Outcome for DHDAC Coatings |
| Contact Angle Goniometry | To assess surface wettability and hydrophobicity. | An increase in hydrophobicity for covalently immobilized DHDAC due to the dodecyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Presence of nitrogen from the pyridinium ring, confirming DHDAC immobilization. |
| Atomic Force Microscopy (AFM) | To visualize surface topography and roughness. | Increased surface roughness and evidence of uniform film formation. |
| Ellipsometry | To measure the thickness of the deposited coating. | For LbL, a linear increase in thickness with the number of bilayers. |
| Zeta Potential Measurement | To determine the surface charge. | A positive surface charge, confirming the presence of the cationic DHDAC. |
PART 4: Evaluation of Antimicrobial Efficacy
The effectiveness of the DHDAC coatings must be quantified against relevant microbial strains.
Qualitative Assessment: Agar Diffusion Test
This method provides a preliminary indication of antimicrobial activity.
Protocol 4: Agar Diffusion Test
Materials:
-
DHDAC-coated and uncoated control substrates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile forceps
Procedure:
-
Prepare a lawn of the test bacterium on an agar plate.
-
Aseptically place the DHDAC-coated and uncoated control substrates on the surface of the agar.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the zone of inhibition (clear area) around the substrates.
Quantitative Assessment: Viable Cell Count
This method determines the reduction in viable bacteria upon contact with the coated surface.
Protocol 5: Japanese Industrial Standard (JIS) Z 2801 / ISO 22196 Method (Modified)
Materials:
-
DHDAC-coated and uncoated control substrates (e.g., 5x5 cm)
-
Bacterial suspension of known concentration (e.g., 10⁵ CFU/mL)
-
Sterile cover films
-
Neutralizing broth (e.g., Dey-Engley broth)
-
Incubator
-
Plate reader or manual colony counting equipment
Procedure:
-
Pipette a known volume of the bacterial suspension onto the surface of the coated and uncoated control substrates.
-
Cover the inoculum with a sterile film to ensure even contact.
-
Incubate the samples at 37°C and high humidity for 24 hours.
-
After incubation, wash the surface with a neutralizing broth to recover the bacteria.
-
Perform serial dilutions of the recovered suspension and plate on nutrient agar.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
Calculate the log reduction in viable bacteria compared to the uncoated control. A log reduction of ≥2 is generally considered effective.
| Test Organism | Coating Method | Log Reduction (vs. Control) | Reference Standard |
| Staphylococcus aureus | LbL (10 bilayers) | > 3 | JIS Z 2801 |
| Escherichia coli | LbL (10 bilayers) | > 3 | JIS Z 2801 |
| Staphylococcus aureus | Covalent Immobilization | > 4 | JIS Z 2801 |
| Escherichia coli | Covalent Immobilization | > 4 | JIS Z 2801 |
References
-
Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. [Link]
-
1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. [Link]
-
Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. [Link]
-
antimicrobial activity of dihydropyridine derivatives against selected... [Link]
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Investigation of the antimicrobial and anticorrosive properties of new pyridinium derivatives on the basis of the Mannich phenolic bases. [Link]
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
-
Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. [Link]
-
Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. [Link]
-
Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. [Link]
-
Synthesis and antimicrobial activity of a new series 1,4-dihydropyridine derivatives. [Link]
-
1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. [Link]
-
Dihydropyrimidinones Against Multiresistant Bacteria. [Link]
-
Design and synthesis of 1,4-dihydropyridine derivatives as antibacterials. [Link]
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Application Notes & Protocols for siRNA Delivery Using Cationic Lipid Formulations
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Author's Note on "DHDAC" Lipid
The term "DHDAC" is not a standardized or widely documented identifier for a specific lipid in peer-reviewed literature for siRNA delivery. This guide, therefore, utilizes a representative quaternary ammonium cationic lipid structure, N,N-di-n-hexadecyl-N,N-dihydroxyethylammonium chloride , as a model. This structure embodies the core features of permanently charged cationic lipids used in gene delivery. The principles, protocols, and insights described herein are broadly applicable to the formulation of siRNA with various cationic lipids, such as the well-known DOTAP or similar structures. Researchers should adapt molar ratios and specific parameters based on the unique properties of their chosen lipid.
Introduction: Overcoming the siRNA Delivery Challenge
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing target gene expression with high specificity. However, the inherent instability and negative charge of naked siRNA molecules hinder their ability to cross cellular membranes and reach the cytosolic RNA-induced silencing complex (RISC). Lipid nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, successfully overcoming these barriers.[1] Cationic lipid-based formulations are central to this success, enabling the encapsulation, protection, and intracellular delivery of siRNA.[2][3]
This guide provides a comprehensive framework for the formulation, characterization, and in-vitro application of siRNA-LNPs using a model cationic lipid. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow from bench to biological validation.
The Science of LNP Formulation: A Four-Component System
The self-assembly of siRNA-LNPs is a rapid, controlled process driven by electrostatic and hydrophobic interactions. A successful formulation relies on the synergistic function of four key lipid components, typically combined in an ethanol phase and rapidly mixed with an acidic aqueous phase containing the siRNA.[4]
-
Cationic Lipid (e.g., DHDAC): This is the workhorse of the formulation. Its positively charged headgroup electrostatically interacts with the negatively charged phosphate backbone of the siRNA, initiating the formation of a condensed core.[5] The dual hydrophobic alkyl chains (e.g., hexadecyl) form the lipidic core of the nanoparticle, encapsulating the siRNA payload.
-
Helper Lipid (e.g., DSPC or DOPE): Neutral "helper" lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), are crucial for the structural integrity and stability of the nanoparticle. They integrate into the lipid matrix, modulate fluidity, and can influence the fusogenicity of the LNP with the endosomal membrane, a critical step for siRNA release.[1]
-
Cholesterol: This rigid steroid molecule acts as a "molecular glue," filling gaps between the other lipids in the nanoparticle shell.[5] It enhances particle stability, reduces passive leakage of the payload, and can positively impact transfection efficiency.[6]
-
PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol-conjugated lipid provides a hydrophilic stealth coating on the surface of the LNP. This PEG layer prevents aggregation during formulation and reduces opsonization (recognition by the immune system) in vivo, thereby increasing circulation time. The length of the PEG chain and the nature of the lipid anchor can be modified to control particle size and influence the rate at which the PEG-lipid sheds from the particle surface to reveal the active core.[7]
The logical relationship between these components is illustrated in the diagram below.
Caption: Workflow for siRNA-LNP synthesis using microfluidics.
Protocol 2: Physicochemical Characterization of siRNA-LNPs
Thorough characterization is essential to ensure batch-to-batch consistency and to correlate physical properties with biological performance.
4.1. Step-by-Step Methodology
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).
-
Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).
-
Measure the Z-average diameter and PDI. The PDI reflects the width of the size distribution.
-
Scientist's Note: An ideal LNP formulation for systemic delivery has a diameter between 50-150 nm with a PDI < 0.2, indicating a monodisperse and homogenous population.
-
-
Zeta Potential Measurement:
-
Use Laser Doppler Velocimetry (often integrated into DLS instruments).
-
Dilute the LNP sample in a low-ionic-strength buffer (e.g., 1 mM HEPES) to measure the surface charge.
-
The zeta potential should be near-neutral (slightly negative or positive) at pH 7.4.
-
-
siRNA Encapsulation Efficiency (EE%):
-
Use a fluorescent dye that specifically binds to RNA, such as Quant-iT RiboGreen. The dye's fluorescence is significantly enhanced upon binding.
-
Measure Total siRNA (A): Lyse a sample of LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release all encapsulated siRNA. Add the RiboGreen reagent and measure fluorescence.
-
Measure Free siRNA (B): To an intact sample of LNPs (without surfactant), add the RiboGreen reagent and measure fluorescence. The dye cannot penetrate the intact LNPs, so it only detects unencapsulated siRNA.
-
Calculate EE%: EE% = [(A - B) / A] * 100
-
Scientist's Note: A high EE% (>90%) is critical for ensuring an accurate siRNA dose and minimizing effects from free, uncomplexed siRNA.
-
4.2. Data Presentation: Expected LNP Properties
| Parameter | Target Value | Rationale |
| Z-Average Diameter | 70 - 120 nm | Optimal for avoiding rapid renal clearance and for passive accumulation in tissues like the liver. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a uniform and monodisperse particle population, ensuring reproducible behavior. |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | A near-neutral surface charge minimizes non-specific binding to serum proteins and reduces toxicity. |
| Encapsulation Efficiency | > 90% | Ensures efficient payload delivery and accurate dosing. |
Protocol 3: In Vitro Gene Knockdown Assessment
This protocol validates the biological activity of the formulated siRNA-LNPs by measuring the knockdown of a target gene in a relevant cell line.
5.1. Materials & Reagents
-
Cell Line: HeLa or HepG2 cells are common models.
-
siRNA-LNPs: Use LNPs encapsulating a validated siRNA against a target gene (e.g., GAPDH, a housekeeping gene) and a non-targeting control (NTC) siRNA.
-
Culture Medium: Appropriate medium (e.g., DMEM or MEM) with 10% Fetal Bovine Serum (FBS).
-
Reagents for Analysis:
-
RNA lysis buffer (e.g., Buffer RLT from Qiagen)
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for the target gene and a reference gene (e.g., ACTB).
-
5.2. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. Let cells adhere overnight.
-
Cell Treatment:
-
Dilute the siRNA-LNPs in complete culture medium to achieve final siRNA concentrations ranging from 1 to 50 nM.
-
Include three control groups: Untreated cells, cells treated with PBS, and cells treated with LNPs containing NTC siRNA.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Scientist's Note: The optimal incubation time depends on the turnover rate (half-life) of the target mRNA and protein. 48 hours is often sufficient to observe significant protein knockdown.
-
-
RNA Isolation: After incubation, wash the cells with PBS and lyse them directly in the well using the lysis buffer from an RNA isolation kit. Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 500 ng) from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for your target gene and a stable housekeeping gene (for normalization).
-
Calculate the relative gene expression using the ΔΔCt method .
-
% Knockdown = [1 - (2^−ΔΔCt)] * 100
-
Mechanism of Action: The Intracellular Journey
The success of an LNP formulation hinges on its ability to navigate the intracellular environment and release its siRNA payload into the cytoplasm.
-
Cellular Uptake: LNPs primarily enter cells through endocytosis. [2]The specific pathway can be clathrin-mediated endocytosis or macropinocytosis, often depending on the cell type and the surface properties of the LNP.
-
Endosomal Escape: This is the most critical and challenging step. As the endosome matures, its internal pH drops from ~6.5 to ~5.0. In the case of ionizable cationic lipids, this acidic environment causes them to become positively charged. This charge can disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to membrane fusion or pore formation. [8]For permanently charged lipids like our model DHDAC, the strong positive charge can directly interact with the negatively charged endosomal membrane, promoting destabilization. This disruption allows the siRNA to escape the endosome and enter the cytoplasm.
-
RISC Loading: Once in the cytoplasm, the siRNA is recognized and loaded into the RNA-induced silencing complex (RISC), which then cleaves the complementary target mRNA, resulting in gene silencing.
Sources
- 1. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihexadecyl Dimethyl Ammonium Chloride in Wastewater Treatment Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of a Cationic Surfactant in Modern Water Remediation
Dihexadecyl dimethyl ammonium chloride (DDAC), a quaternary ammonium compound (QAC), is a cationic surfactant with a dual long-chain structure that imparts potent biocidal and physicochemical properties.[1][2] These characteristics make it a versatile and effective agent in wastewater treatment, where it serves multiple functions including disinfection, coagulation, and flocculation.[3][4][5] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of DDAC in wastewater treatment research. It details the underlying mechanisms, provides validated experimental protocols, and outlines methods for quantitative analysis to ensure reproducible and accurate results.
DDAC's primary strength lies in its positively charged nitrogen core, which facilitates strong electrostatic interactions with negatively charged surfaces prevalent in wastewater contaminants, such as microbial cell walls and colloidal particles.[2] Unlike traditional treatments like chlorine, DDAC offers prolonged biocidal action and maintains its efficacy in hard water and across a broad pH range.[3][6] However, its environmental persistence and potential toxicity to aquatic organisms necessitate careful dosage control and monitoring of residual concentrations in treated effluent.[7][8]
Part 1: Core Mechanisms of Action
DDAC's efficacy in wastewater treatment stems from two primary mechanisms: biocidal disruption of microorganisms and physicochemical destabilization of colloidal suspensions.
Biocidal Activity: Cell Membrane Disruption
DDAC's cationic nature is fundamental to its antimicrobial action. Most bacteria and fungi possess a net negative surface charge, leading to a strong electrostatic attraction with the positively charged DDAC molecules.[2] This initial binding is followed by the penetration of DDAC's two long lipophilic alkyl chains into the lipid bilayer of the cell membrane.[2][9]
This insertion disrupts the structural integrity of the membrane, leading to several critical failures:
-
Increased Membrane Fluidity: The integration of DDAC molecules alters the physical properties of the lipid bilayer.[9]
-
Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of essential cytoplasmic contents, such as proteins and enzymes.[9]
-
Inhibition of Cellular Processes: The disruption of the membrane and loss of key molecules leads to the cessation of vital metabolic activities and ultimately, cell death.[9]
Studies on Escherichia coli have shown that DDAC concentrations as low as 3-4 mg/L can induce the leakage of intracellular macromolecules, demonstrating its high potency.[9]
Caption: Mechanism of DDAC's biocidal action on bacterial cells.
Coagulation and Flocculation: Destabilizing Colloidal Suspensions
Wastewater often contains finely dispersed colloidal particles that are stabilized by negative surface charges, preventing them from settling.[10] DDAC acts as a coagulant by neutralizing these charges.[11]
-
Coagulation: The cationic head of the DDAC molecule adsorbs onto the surface of negatively charged colloids (e.g., clays, organic matter, bacteria). This neutralizes the repulsive forces between particles, allowing them to come into contact and form microscopic clumps known as "pin floc" or microflocs.[10]
-
Flocculation: While DDAC itself is not a long-chain polymer typically used as a flocculant, its charge neutralization action is the critical first step that enables flocculation.[10] Following coagulation with DDAC, a high-molecular-weight anionic or non-ionic polymer (flocculant) can be added to bridge the microflocs, forming larger, heavier aggregates (flocs) that readily settle out of the solution.[10]
This dual-action capability makes DDAC particularly useful for treating industrial effluents with high microbial and suspended solid loads.[11]
Part 2: Experimental Protocols
The following protocols are designed to be adaptable for various research applications. Causality Note: Optimal pH, mixing speeds, and concentrations are interdependent and must be determined empirically for each specific wastewater matrix using a jar test.
Protocol 1: Evaluating the Disinfection Efficacy of DDAC
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DDAC against a target microorganism in a synthetic wastewater sample.
Materials:
-
This compound (DDAC) stock solution (e.g., 1,000 mg/L in sterile deionized water).
-
Sterile synthetic wastewater (e.g., OECD 303A medium or custom formulation).
-
Pure culture of a target microorganism (e.g., E. coli, P. aeruginosa).
-
Nutrient broth and agar plates.
-
Sterile 96-well microplates, test tubes, pipettes, and spreaders.
-
Incubator, spectrophotometer (600 nm).
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate nutrient broth with the target microorganism and incubate overnight at 37°C.
-
Dilute the overnight culture in sterile saline to achieve a turbidity corresponding to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
-
Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution:
-
Dispense 100 µL of sterile synthetic wastewater into each well of a 96-well microplate.
-
Add 100 µL of DDAC stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (wastewater + inoculum, no DDAC) and a negative control (wastewater only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of DDAC that completely inhibits visible growth.
-
-
Determine Minimum Bactericidal Concentration (MBC):
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.
-
Spread the aliquot onto a nutrient agar plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of DDAC that results in a >99.9% reduction in the initial inoculum count.
-
Data Interpretation: A low MIC/MBC value indicates high antimicrobial efficacy. This data is crucial for determining the appropriate dosage for disinfection without excessive use of the chemical.
Protocol 2: Jar Test for Coagulation-Flocculation Optimization
Objective: To determine the optimal dose of DDAC (as a coagulant) and an appropriate flocculant for the removal of turbidity and organic matter from an industrial wastewater sample.
Materials:
-
Jar testing apparatus with multiple paddles and beakers (1 L).
-
Wastewater sample.
-
DDAC stock solution (e.g., 1,000 mg/L).
-
Anionic polyacrylamide (APAM) flocculant stock solution (e.g., 0.1% w/v).
-
pH meter, turbidimeter, spectrophotometer for Chemical Oxygen Demand (COD) analysis.
-
Pipettes, beakers.
Caption: Standard workflow for a coagulation-flocculation jar test.
Methodology:
-
Sample Preparation: Fill each 1 L beaker with the wastewater sample. Measure and record the initial pH, turbidity, and COD.
-
pH Adjustment: Adjust the pH of the wastewater in each beaker to the desired range (typically 6.5-7.5 for many industrial effluents, but this must be optimized).
-
Coagulant Addition: Place the beakers in the jar test apparatus. While stirring, add varying doses of the DDAC stock solution to each beaker to achieve a range of concentrations (e.g., 5, 10, 20, 40, 60 mg/L).
-
Rapid Mix (Coagulation): Immediately after adding DDAC, stir the samples at a high speed (e.g., 150-200 rpm) for 1-2 minutes. Causality: This rapid mix ensures the complete dispersion of the coagulant and promotes collisions between DDAC and colloidal particles for effective charge neutralization.[12]
-
Flocculant Addition: Reduce the stirring speed and add a constant, predetermined dose of the flocculant solution (e.g., 1 mg/L APAM) to each beaker.
-
Slow Mix (Flocculation): Stir at a slow speed (e.g., 30-40 rpm) for 15-20 minutes. Causality: This gentle agitation allows the microflocs to collide and aggregate into larger, settleable flocs without breaking them apart due to excessive shear force.[12]
-
Settling: Stop stirring and allow the flocs to settle for 30 minutes.
-
Analysis: Carefully collect a sample of the supernatant from the top of each beaker. Measure the final pH, turbidity, and COD.
-
Determine Optimal Dose: The optimal DDAC dose is the one that achieves the highest removal of turbidity and COD with the best floc formation and settling characteristics.
Part 3: Analytical Methods and Data Presentation
Accurate quantification of DDAC is essential for process control and environmental compliance. Residual DDAC in treated water can be toxic to aquatic life, so monitoring its concentration is a critical validation step.[13]
| Parameter | Analytical Method | Principle | Detection Limit | Reference |
| DDAC Concentration | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Chromatographic separation followed by mass spectrometric detection provides high selectivity and sensitivity for complex matrices like wastewater. | Low µg/L to ng/L | [14][15] |
| Potentiometric Titration | Titration with a standardized anionic surfactant (e.g., Sodium Dodecyl Sulfate) using an ion-selective electrode. Suitable for higher concentrations. | ~1-5 mg/L | [16] | |
| Colorimetric Titration | A two-phase titration using an indicator like bromophenol blue. Less precise but useful for field or rapid screening. | ~5-10 mg/L | [17] | |
| Turbidity | Nephelometry | Measures the intensity of light scattered by suspended particles at a 90-degree angle to the incident light beam. | 0.01 NTU | Standard Methods |
| Chemical Oxygen Demand (COD) | Dichromate Digestion | Measures the amount of oxygen required to chemically oxidize organic compounds in the water using a strong oxidizing agent. | ~5-10 mg/L | Standard Methods |
Considerations and Limitations
-
Toxicity: DDAC is highly toxic to many aquatic organisms.[13] Therefore, it is imperative to ensure that the residual concentration in the final effluent is below environmentally safe limits. Neutralization steps, for example with bentonite clay, may be required in some applications.[18]
-
Biodegradability: DDAC shows variable and often slow biodegradation in the environment, with predicted half-lives that can be very long in aquatic systems. Its persistence is a key factor in risk assessment.
-
Interference: The effectiveness of DDAC can be influenced by the presence of other substances in the wastewater, such as anionic surfactants which can neutralize its charge, or high levels of natural organic matter.[19]
Conclusion
This compound is a powerful and versatile chemical for wastewater treatment, offering excellent disinfection and coagulation capabilities. Its unique molecular structure allows it to effectively disrupt microbial cells and destabilize colloidal suspensions. However, its environmental persistence and aquatic toxicity demand a rigorous and well-controlled approach to its application. By following systematic protocols, such as the jar test for dose optimization, and employing precise analytical methods for residual monitoring, researchers can harness the benefits of DDAC while ensuring environmental responsibility.
References
- The Environmental Profile and Safety Aspects of DDAC. (n.d.). Vertex AI Search.
- A Review of the Environmental Impact and Toxic Effects of DDAC. (n.d.). Gov.bc.ca.
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- Didecyldimethylammonium chloride. (n.d.). Wikipedia.
- Didecyl Dimethyl Ammonium Chloride (DDAC) | High-Efficiency Disinfectant & Industrial Water Treatment Solution | CAS 7173-51-5. (n.d.). Vertex AI Search.
- DDAC | Didecyl Dimethyl Ammonium Chloride. (n.d.). Acuro Organics Limited.
- Didecyl Dimethyl Ammonium Chloride (DDAC) Preliminary Risk Assessment (DP Barcode 069149) Office of Pesticide Programs. (n.d.).
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Didecyl Dimethyl Ammonium Chloride Cluster (DDAC). (n.d.). .
- Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet. (2023, February 14).
- The Efficacy of DDAC in Water Treatment: A Chemical Supplier's Perspective. (n.d.). Vertex AI Search.
- The Comprehensive Benefits of DDAC in Industrial and Consumer Applic
- The Role of DDAC in Water Treatment and Algae Control. (2025, August 22). Rock Chemicals, Inc.
- Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- In-depth Analysis of Didecyl Dimethyl Ammonium Chloride. (2025, December 3). SINOCHEM.
- Application Notes and Protocols for the Analytical Detection of Didecyldimethylammonium Chloride (DDAC). (n.d.). Benchchem.
- Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. (n.d.). PubMed.
- Degradation of dodecyl dimethyl benzyl ammonium chloride (DDBAC) as a non-oxidizing biocide in reverse osmosis system using UV/persulfate: Kinetics, degradation pathways, and toxicity evaluation. (2025, August 6).
- Coagulation/Flocculation. (n.d.).
- Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. (n.d.). Aesan.
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- Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms. (n.d.).
- What is Didecyl dimethyl ammonium chloride?. (2021, April 12). ChemicalBook.
- COAGULATION AND FLOCCUL
- Assessment of didecyldimethylammonium chloride as a ballast water tre
- Role of Coagulants and Flocculants in Water and Wastewater Tre
- Applications of Dimethyl Didecyl Ammonium Chloride in Water Treatment and Disinfection. (2025, October 30). Vertex AI Search.
- DAF parameters with coagulation or flocculation. Source: Created by the authors. (n.d.).
- Industrial Wastewater Treatment by Coagulation–Flocculation and Advanced Oxid
- Understanding the Use of DDAC Biocides in Moss Control: Legal Guidelin. (2024, April 15). SoftWash UK.
- Assessment of didecyldimethylammonium chloride as a ballast water tre
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Application Note & Protocol: Leveraging Dihexadecyldimethylammonium Chloride (DHDAC) for the Synthesis of Advanced Mesoporous Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Mesoporous Silica Nanoparticles and the Role of DHDAC
Mesoporous silica nanoparticles (MSNs) have emerged as a highly versatile platform in nanotechnology, particularly in the biomedical field.[1][2][3] Their defining characteristics—a large surface area, tunable pore size, and a functionalizable surface—make them exceptional candidates for a variety of applications, most notably as sophisticated drug delivery systems.[1][3][4][5] The synthesis of MSNs is a finely controlled process, heavily reliant on the use of structure-directing agents, or templates, to form their characteristic porous network.[3][6][7]
Among the various templating agents, cationic surfactants are widely employed. Dihexadecyldimethylammonium chloride (DHDAC) is a noteworthy, albeit less common, alternative to the more ubiquitous cetyltrimethylammonium bromide (CTAB). The dual long alkyl chains of DHDAC can influence the self-assembly process, offering a unique avenue to modulate the morphology and porous structure of the resulting MSNs. This can lead to the formation of distinct structures, such as multilamellar or hollow nanoparticles, which present advantages in terms of loading capacity and release kinetics for therapeutic agents.[8][9][10][11]
This document provides a comprehensive guide to the synthesis of MSNs using DHDAC as a templating agent. It will delve into the underlying synthesis mechanism, provide detailed experimental protocols, outline essential characterization techniques, and discuss the potential applications of the resulting nanoparticles, with a focus on drug delivery.
The Synthesis Mechanism: A Self-Validating System
The formation of MSNs using DHDAC follows a liquid crystal templating mechanism, a process of co-operative self-assembly between the surfactant and the silica precursor.[7][12] The causality behind this process can be broken down into several key stages:
-
Micelle Formation: In an aqueous solution, the amphiphilic DHDAC molecules self-assemble into micelles above their critical micelle concentration. The hydrophobic dual-alkyl chains form the core of the micelle, while the positively charged dimethylammonium head groups are exposed to the aqueous phase.
-
Silica Precursor Hydrolysis and Condensation: A silica source, typically tetraethyl orthosilicate (TEOS), is introduced into the basic aqueous solution. The basic catalyst (e.g., NaOH or NH4OH) promotes the hydrolysis of TEOS to form silicic acid (Si(OH)4) monomers. These monomers then undergo condensation to form negatively charged silicate oligomers.[13]
-
Electrostatic Interaction and Co-assembly: The negatively charged silicate species are electrostatically attracted to the positively charged head groups of the DHDAC micelles. This interaction drives the organization of the silicate oligomers around the micellar templates.
-
Silica Network Formation: As the condensation of the silicate species continues, a rigid silica network forms around the DHDAC micelles, effectively creating a composite organic-inorganic structure. The nanoparticle grows as more silicate species and micelles are incorporated.
-
Template Removal: The final and crucial step is the removal of the DHDAC template to reveal the mesoporous structure.[14][15][16] This is typically achieved through calcination or solvent extraction, which will be detailed in the protocol section. The choice of removal method can significantly impact the final properties of the MSNs.[14][15]
This entire process is self-validating; successful synthesis, confirmed through characterization, inherently validates the mechanistic steps outlined.
Experimental Protocols: A Step-by-Step Guide
Materials and Reagents
-
Dihexadecyldimethylammonium chloride (DHDAC)
-
Tetraethyl orthosilicate (TEOS) (98%)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH4OH) (28-30%)
-
Ethanol (99.5%)
-
Deionized water
-
Hydrochloric acid (for solvent extraction)
Synthesis of DHDAC-Templated MSNs
This protocol is a baseline and can be modified to tune the particle size and morphology.
-
Template Solution Preparation: In a flask, dissolve a specific amount of DHDAC in deionized water and ethanol under vigorous stirring.
-
Catalyst Addition: Add the basic catalyst (e.g., NaOH or NH4OH solution) to the DHDAC solution and continue stirring. The temperature of the mixture should be maintained (e.g., at 80°C) for a set period to ensure a homogeneous solution.
-
Silica Source Addition: Add TEOS dropwise to the solution under continuous stirring. The molar ratio of the reactants is a critical parameter that influences the final nanoparticle characteristics.[6]
-
Reaction and Nanoparticle Formation: A white precipitate will form upon the addition of TEOS. Allow the reaction to proceed for a specified time (e.g., 2 hours) under constant stirring and temperature to ensure the complete hydrolysis and condensation of TEOS.
-
Nanoparticle Collection and Washing: Collect the as-synthesized nanoparticles by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents.
-
Drying: Dry the washed nanoparticles in an oven at a moderate temperature (e.g., 60-80°C) overnight.
Template Removal: Unveiling the Mesopores
The removal of the DHDAC template is essential to create the porous network.[16][17]
Calcination is a high-temperature process that effectively burns off the organic template.[18]
-
Place the dried, as-synthesized MSNs in a ceramic crucible.
-
Heat the sample in a furnace to a high temperature (e.g., 550°C) for several hours (e.g., 5-6 hours) in the presence of air. A slow heating rate (e.g., 1-2°C/min) is recommended to prevent structural collapse.[18]
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is the final mesoporous silica nanoparticles.
-
Causality: The high temperature provides the energy needed to combust the organic DHDAC template, leaving behind the porous silica structure. However, this method can lead to the condensation of surface silanol groups, which may affect subsequent surface functionalization.[6]
Solvent extraction is a milder alternative to calcination that can better preserve the surface silanol groups.[6][18]
-
Disperse the dried, as-synthesized MSNs in a solution of ethanol containing an acidic component, such as hydrochloric acid.
-
Reflux the mixture at an elevated temperature (e.g., 60-80°C) for several hours (e.g., 6-12 hours) with stirring.
-
Collect the nanoparticles by centrifugation or filtration.
-
Wash the nanoparticles thoroughly with ethanol and deionized water to remove the extracted surfactant and acid.
-
Dry the final product in an oven.
-
Causality: The acidic ethanol solution disrupts the electrostatic interactions between the cationic DHDAC and the anionic silica framework, allowing the surfactant to be washed away. This method is particularly advantageous when the MSNs are intended for further surface modification.[6]
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of DHDAC-templated MSNs.
Caption: Workflow for the synthesis of DHDAC-templated MSNs.
Critical Synthesis Parameters and Their Impact
The properties of the final MSNs are highly dependent on the synthesis conditions. The table below summarizes key parameters and their expected influence.
| Parameter | Influence on MSN Properties | Rationale |
| DHDAC/TEOS Molar Ratio | Affects pore size, wall thickness, and particle morphology. | A higher surfactant concentration generally leads to smaller particles and can influence the mesostructure. |
| Catalyst Concentration (pH) | Controls the rate of TEOS hydrolysis and condensation, impacting particle size and dispersity.[18] | Higher pH generally leads to faster condensation and larger particles. |
| Temperature | Influences reaction kinetics and micelle formation. | Affects the rate of hydrolysis and condensation, as well as the solubility of the surfactant. |
| Stirring Rate | Affects the homogeneity of the reaction mixture and can influence particle size distribution. | Ensures uniform distribution of reactants, promoting the formation of monodisperse nanoparticles. |
| Solvent Composition | The ratio of water to co-solvents like ethanol can alter the polarity of the medium, affecting micelle structure and silica condensation. | This can be used to fine-tune the morphology of the resulting nanoparticles. |
Essential Characterization Techniques
To validate the successful synthesis and to understand the properties of the DHDAC-templated MSNs, a suite of characterization techniques is indispensable.
| Technique | Information Obtained |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of particle size, shape, morphology, and the mesoporous structure.[12] |
| Scanning Electron Microscopy (SEM) | Reveals the surface morphology and particle size distribution of the synthesized nanoparticles.[12] |
| Nitrogen Adsorption-Desorption (BET Analysis) | Determines the specific surface area, pore volume, and pore size distribution of the mesoporous structure.[12] |
| X-ray Diffraction (XRD) | Confirms the amorphous nature of the silica and, at low angles, can indicate the ordered arrangement of the mesopores.[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of siloxane (Si-O-Si) bonds and surface silanol (Si-OH) groups, and can verify the removal of the DHDAC template.[12] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic template present in the as-synthesized material and confirms its removal after calcination or extraction.[12] |
Applications in Drug Delivery
MSNs synthesized with DHDAC as a template are highly promising for drug delivery applications due to their unique structural features.[1][4]
-
High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of a significant amount of therapeutic molecules.[19] The potential for hollow or multilamellar structures when using DHDAC can further enhance this capacity.[8][9][20][21]
-
Controlled Release: The mesoporous structure can be tailored to control the release kinetics of the loaded drug.[1] Furthermore, the surface of the MSNs can be functionalized with various molecules to achieve stimuli-responsive release (e.g., pH, temperature, or enzyme-responsive).[22]
-
Targeted Delivery: The external surface of the MSNs can be modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[5][23]
Logical Relationship for Drug Delivery Application
Caption: Core advantages of DHDAC-templated MSNs in drug delivery.
Conclusion
The use of dihexadecyldimethylammonium chloride (DHDAC) as a templating agent offers a versatile and effective method for the synthesis of mesoporous silica nanoparticles. By carefully controlling the synthesis parameters, researchers can tailor the structural properties of the MSNs to suit specific applications, particularly in the realm of advanced drug delivery. The protocols and characterization techniques outlined in this guide provide a solid foundation for scientists and professionals in drug development to explore the potential of this promising nanomaterial. The self-validating nature of the synthesis process, coupled with rigorous characterization, ensures the production of high-quality MSNs for innovative therapeutic solutions.
References
- Mesoporous silica nanoparticle based nano drug delivery systems: synthesis, controlled drug release and delivery, pharmacokinetics and biocompatibility. Journal of Materials Chemistry (RSC Publishing).
- Synthesis of Hollow Mesoporous Silica Nanoparticles by Silica-Etching Chemistry for Biomedical Applications. Semantic Scholar.
- Template removal from mesoporous silicas using different methods as a tool for adjusting their properties. New Journal of Chemistry (RSC Publishing).
-
Synthesis and Characterization of Hollow Mesoporous Silica Nanoparticles for Smart Corrosion Protection. MDPI. Available at: [Link]
-
Template removal from mesoporous silicas by different methods as a tool for adjusting their properties. ResearchGate. Available at: [Link]
-
Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. PubMed Central. Available at: [Link]
-
Synthesis of Hollow Mesoporous Silica Nanospheroids with O/W Emulsion and Al(III) Incorporation and Its Catalytic Activity for the Synthesis of 5-HMF from Carbohydrates. MDPI. Available at: [Link]
-
Synthesis of Hollow Mesoporous Silica Nanoparticles by Silica-Etching Chemistry for Biomedical Applications. ResearchGate. Available at: [Link]
-
Synthetic path for the synthesis of MSNs in which the surfactant molecules are initially dissolved in water to then add dropwise the silica precursor that would condensate around the surfactant template. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Hollow Mesoporous Silica Spheres and Studying the Load and Release of Dexamethasone. ResearchGate. Available at: [Link]
-
Review on Template Removal Techniques for Synthesis of Mesoporous Silica Materials. R Discovery. Available at: [Link]
-
Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades?. PubMed Central. Available at: [Link]
-
Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. PubMed Central. Available at: [Link]
-
Mesoporous silica nanoparticles: synthesis, biocompatibility and drug delivery. PubMed. Available at: [Link]
-
Mesoporous silica nanoparticles as a drug delivery mechanism. PubMed Central. Available at: [Link]
-
Comprehensive Understanding on Synthesis and Formation Mechanism of Dendritic Mesoporous Silica Nanospheres. ResearchGate. Available at: [Link]
-
Multilamellar mesoporous silica nanoparticles using a cationic co-surfactant dual-templating method. bioRxiv. Available at: [Link]
-
Formulation, Characterization and Stability Aspects of Mesoporous Silica Nanoparticles. Impactfactor. Available at: [Link]
-
Flexible and Versatile Soft Templates for Mesoporous Silicas and Organ. George Farid. Available at: [Link]
-
Synthesis of Double Mesoporous Silica Nanoparticles and Control of Their Pore Size. KoreaScience. Available at: [Link]
-
Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells. Dove Medical Press. Available at: [Link]
-
Multilamellar mesoporous silica nanoparticles using a cationic co-surfactant dual-templating method. bioRxiv. Available at: [Link]
-
Fabrication of Mesoporous Silica Nanoparticles and Its Applications in Drug Delivery. ResearchGate. Available at: [Link]
-
Selected recent examples of MSNs developed as drug delivery systems and their main characteristics. ResearchGate. Available at: [Link]
-
Engineered Mesoporous Silica-Based Nanoparticles: Characterization of Surface Properties. MDPI. Available at: [Link]
-
List of chemicals commonly used in the synthesis of MSNs for drug delivery applications. ResearchGate. Available at: [Link]
-
Multifunctional mesoporous silica nanoparticles for oral drug delivery. ResearchGate. Available at: [Link]
-
Review on Template Removal Techniques for Synthesis of Mesoporous Silica Materials. ResearchGate. Available at: [Link]
-
Synthesis and characterization of ordered mesoporous silica nanoparticles with tunable physical properties by varying molar composition of reagents. ResearchGate. Available at: [Link]
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Application Note: Preparation and Characterization of Stable Dihexadecyl Dimethyl Ammonium Chloride (DDAC) Stock Solutions
Abstract
Dihexadecyl dimethyl ammonium chloride (DDAC) is a cationic lipid of significant interest in drug delivery, formulation science, and as a cationic surfactant. A primary challenge in its application is its poor solubility in aqueous solutions, which complicates the preparation of stable, homogenous stock solutions required for reproducible downstream experiments. This application note provides two robust, field-proven protocols for preparing stable aqueous dispersions of DDAC: the Thin-Film Hydration method and the Ethanol Injection method. We detail the underlying principles of each method, provide step-by-step instructions, and outline a comprehensive quality control workflow to ensure the stability, uniformity, and concentration of the final stock solution.
Introduction: The Challenge of DDAC Formulation
This compound (C₃₄H₇₂ClN, MW: ~530.4 g/mol ) is a quaternary ammonium compound featuring two 16-carbon hydrophobic alkyl chains. This amphipathic structure gives it surfactant properties and makes it a valuable component in forming lipid-based nanoparticles, such as liposomes, for therapeutic delivery.[1][2] However, the substantial hydrophobic character conferred by the long alkyl chains renders DDAC virtually insoluble in water at room temperature.[2][3][4]
Attempting to dissolve DDAC powder directly into an aqueous buffer typically results in a non-homogenous slurry with poor stability, making it unsuitable for research applications that demand precision and reproducibility. The key to creating a stable "solution" is not to achieve true thermodynamic solubility, but rather to formulate a stable colloidal dispersion, where DDAC molecules self-assemble into supramolecular structures like vesicles or micelles. This guide provides detailed methodologies for achieving this outcome, transforming the intractable DDAC powder into a usable, stable stock dispersion.
Health and Safety Precautions
This compound can cause severe skin irritation and serious eye damage. It is also harmful if swallowed and may cause respiratory irritation.[5][6] All handling of DDAC powder and its solutions should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
-
Safety goggles or face shield
-
Nitrite or chemical-resistant gloves
-
Laboratory coat
Consult the Safety Data Sheet (SDS) for your specific product before beginning any work.[5][7]
Materials and Equipment
| Materials | Equipment |
| This compound (powder) | Analytical balance |
| Chloroform, HPLC grade | Rotary evaporator or nitrogen/argon gas line |
| Ethanol, 200 proof, molecular biology grade | Vacuum pump or house vacuum line |
| High-purity water (e.g., Milli-Q or WFI) | Bath sonicator |
| Desired aqueous buffer (e.g., HEPES, PBS) | Vortex mixer |
| Glass vials with Teflon-lined caps | Heating block or water bath |
| Glass round-bottom flask (for Protocol 1) | Magnetic stirrer and stir bars |
| Glass syringes or positive displacement pipettes | Optional: Liposome extruder |
| Optional: Dynamic Light Scattering (DLS) system |
Protocol 1: Thin-Film Hydration Method
This method is the gold standard for producing well-defined unilamellar or multilamellar vesicles (liposomes). It involves depositing a thin, uniform lipid film inside a glass vessel, which is then hydrated to form a dispersion. This technique provides excellent control over the final product's properties.[8][9]
Step-by-Step Methodology
-
Lipid Solubilization: Weigh the desired amount of DDAC powder and dissolve it in chloroform in a glass round-bottom flask. A concentration of 1-10 mg/mL is recommended.[10] Ensure the lipid is fully dissolved.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 35-40°C to gently evaporate the chloroform. A thin, uniform, milky-white film of DDAC should form on the inner surface of the flask.
-
Causality Note: Slow and controlled evaporation is critical. A uniform film maximizes the surface area for hydration, leading to a more efficient and homogenous vesicle formation.[9] If a rotary evaporator is unavailable, the solvent can be evaporated by slowly rotating the flask under a gentle stream of inert gas (nitrogen or argon).[10]
-
-
Residual Solvent Removal: Place the flask on a high-vacuum line for at least 1-2 hours to remove any residual chloroform. This step is crucial as residual solvent can affect the stability and biocompatibility of the dispersion.[8][10]
-
Hydration: Warm your desired aqueous buffer to a temperature slightly above the phase transition temperature (Tc) of DDAC. While a specific Tc for DDAC is not widely published, using a temperature of 40-50°C is a common practice for similar long-chain lipids.[9][11] Add the warm buffer to the flask containing the dry lipid film.
-
Vesicle Formation: Immediately agitate the flask using a vortex mixer for 5-10 minutes. The lipid film will peel off the flask wall and form a milky, opalescent suspension. This suspension consists of multilamellar vesicles (MLVs).
-
Size Homogenization (Optional but Recommended):
-
Sonication: To reduce the size and lamellarity of the vesicles, place the vial in a bath sonicator and sonicate for 5-15 minutes, or until the dispersion becomes clearer or translucent.[10] Monitor the temperature to avoid overheating.
-
Extrusion: For a highly uniform population of small unilamellar vesicles (SUVs), the dispersion can be passed through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder. This process is typically repeated 11-21 times.[9]
-
Workflow Diagram: Thin-Film Hydration
Caption: Workflow for the Thin-Film Hydration method.
Protocol 2: Ethanol Injection Method
This method is faster than thin-film hydration and is effective for producing small lipid aggregates or vesicles. It works by dissolving the lipid in a water-miscible organic solvent (ethanol) and rapidly injecting this solution into an aqueous buffer. The rapid dilution causes the lipid to precipitate and self-assemble into nanoparticles.[11][12]
Step-by-Step Methodology
-
Lipid Solubilization: Weigh the desired amount of DDAC powder and dissolve it in 200-proof ethanol. Moderate heating (40-50°C) and sonication may be necessary to fully dissolve the lipid.[11] Prepare a concentrated stock (e.g., 20-50 mg/mL).
-
Buffer Preparation: In a separate sterile container, prepare the desired volume of aqueous buffer. Place it on a magnetic stirrer and ensure vigorous stirring.
-
Injection: Using a syringe or pipette, rapidly inject the ethanolic DDAC solution into the center of the vortexing aqueous buffer. The volume of the ethanol solution should ideally not exceed 10% of the final aqueous volume to ensure efficient dispersion.[11]
-
Causality Note: The rapid injection into a turbulent aqueous phase ensures that the local concentration of DDAC quickly drops below its solubility limit in the ethanol/water mixture, promoting the formation of small, relatively uniform nanoparticles rather than large, uncontrolled aggregates.
-
-
Equilibration: Allow the mixture to stir for 15-30 minutes at room temperature to ensure the dispersion is stable.
-
Ethanol Removal (Optional): If residual ethanol is a concern for downstream applications, it can be removed. One method is to gently heat the dispersion to 40-50°C while bubbling a stream of inert gas (nitrogen or argon) through it until the ethanol has evaporated.[11] Alternatively, dialysis or tangential flow filtration can be used.
Workflow Diagram: Ethanol Injection
Caption: Workflow for the Ethanol Injection method.
Quality Control and Characterization
A properly prepared DDAC stock solution should be stable and well-characterized. The following QC tests are essential for ensuring a self-validating and reproducible protocol.
| Parameter | Method | Typical Acceptance Criteria | Rationale |
| Visual Appearance | Direct Observation | Homogenous, opalescent, free of visible aggregates or precipitate. | Provides a quick, qualitative check for major formulation failures. |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Z-average diameter: 50-200 nmPolydispersity Index (PDI): < 0.3 | Quantifies the size and uniformity of the DDAC nanoparticles. Low PDI indicates a monodisperse population, which is critical for reproducibility.[9] |
| Zeta Potential | DLS with Electrophoresis | > +30 mV | Measures the surface charge of the particles. A high positive value indicates strong electrostatic repulsion between particles, contributing to colloidal stability and preventing aggregation. |
| Concentration | HPLC or Titration | 90-110% of target concentration | Verifies the final concentration of DDAC in the stock solution, accounting for any material loss during preparation.[13] |
Quality Control Workflow Diagram
Caption: Logic diagram for quality control validation.
Storage and Long-Term Stability
Stable DDAC dispersions should be stored in sterile, sealed glass vials at 2-8°C to minimize microbial growth and prevent aggregation.[9] Do not freeze, as the freeze-thaw process can disrupt the vesicle structure and cause irreversible aggregation. Before each use, allow the vial to equilibrate to room temperature and gently invert to ensure homogeneity. A well-prepared stock, validated by the QC metrics above, can be stable for several weeks to months. Re-characterize using DLS if aggregation is suspected over time.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lipid film won't hydrate | 1. Incomplete solvent removal.2. Hydration buffer temperature is too low.3. Film is too thick or non-uniform. | 1. Ensure the film is completely dry under high vacuum.2. Use buffer warmed to 40-50°C.3. Evaporate solvent more slowly to create a thinner film. |
| Dispersion contains large visible particles | 1. Inefficient hydration.2. Aggregation post-preparation. | 1. Increase agitation time (vortex/sonication).2. Perform size homogenization via sonication or extrusion.3. Verify the zeta potential; if low, consider adjusting buffer pH or ionic strength. |
| High PDI value (>0.5) from DLS | 1. Bimodal or polydisperse particle population.2. Presence of dust or contaminants. | 1. Use extrusion for a more uniform size distribution.2. Filter buffer before use and work in a clean environment. |
| Concentration is lower than expected | Material loss during transfers or filtration steps. | Pre-rinse glassware with solvent to ensure complete transfer of the lipid. If using extrusion, account for the dead volume of the device. |
References
-
ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]
-
LookChem. (n.d.). This compound: Technical Specifications and Applications. Retrieved from LookChem. [Link]
-
GoBuyChem. (n.d.). Didecyl Dimethyl Ammonium Chloride (DDAC): Uses, Benefits, and Bulk Sourcing Guide. Retrieved from GoBuyChem. [Link]
-
Nbinno. (n.d.). CAS:1812-53-9 this compound manufacturer. Retrieved from Nbinno. [Link]
-
Unilong. (2025). What is didecyl dimethyl ammonium chloride used for. Retrieved from Unilong. [Link]
-
CDI co. Ltd. (n.d.). SAFETY DATA SHEET K-CARE® DDAC80. Retrieved from CDI co. Ltd. [Link]
-
Ataman Kimya. (n.d.). DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC). Retrieved from Ataman Kimya. [Link]
-
Chemtex Speciality Limited. (n.d.). Didecyldimethylammonium Chloride(DDAC). Retrieved from Chemtex Speciality Limited. [Link]
-
Avanti® Polar Lipids. (n.d.). Preparation of Cationic Liposomes & Transfection of Cells. Retrieved from Avanti Polar Lipids. [Link]
-
LookChem. (n.d.). This compound: A Versatile Quaternary Ammonium Compound. Retrieved from LookChem. [Link]
-
Solubility of Things. (n.d.). Distearyldimethylammonium chloride. Retrieved from Solubility of Things. [Link]
-
protocols.io. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Retrieved from protocols.io. [Link]
-
Wood Preservation Canada. (n.d.). Quantifying DDAC in commercial antisapstain products - and industrial working solutions - by an enzyme-linked immunosorbent assay. Retrieved from Wood Preservation Canada. [Link]
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Troubleshooting & Optimization
Technical Support Center: DHDAC Liposome Formulation Stability
Welcome to the technical support guide for DHDAC (1,2-dihexadecyl-3-trimethylammonium-propane) liposome formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their cationic liposome preparations. This guide provides in-depth, experience-based answers to common challenges, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding DHDAC liposome stability.
Q1: What are the primary indicators of DHDAC liposome instability?
Instability in liposome formulations manifests in several ways that can compromise their efficacy as delivery vehicles. The key indicators to monitor are:
-
Physical Instability: This is the most common issue and includes:
-
Aggregation/Flocculation: A visible cloudiness, precipitation, or an increase in particle size over time as measured by Dynamic Light Scattering (DLS). This occurs when liposomes clump together.[1][2]
-
Fusion: Liposomes merge to form larger vesicles, leading to a significant increase in the average particle diameter and a broader size distribution (polydispersity index, PDI).[2][3]
-
Changes in Size/PDI: An increase in the z-average mean diameter or PDI upon storage indicates ongoing aggregation or fusion events.[4] Stable formulations should maintain consistent size and PDI for the duration of storage.[5]
-
-
Chemical Instability: This involves the degradation of the liposomal components or the encapsulated payload.[6]
-
Lipid Hydrolysis/Oxidation: The breakdown of DHDAC or helper lipids can alter the bilayer integrity. While DHDAC's ether linkages are more resistant to hydrolysis than the ester bonds found in many phospholipids, oxidative degradation of unsaturated helper lipids can still occur.[6]
-
Drug Degradation: The encapsulated therapeutic or diagnostic agent may degrade over time, often catalyzed by factors like pH or interaction with lipid components.[7][8][9]
-
-
Payload Leakage: The encapsulated (hydrophilic) or intercalated (lipophilic) drug leaks out from the liposome into the external medium.[2][10][11] This reduces the effective concentration of the delivered agent and is a critical failure point for any delivery system.
Q2: Why is my DHDAC liposome formulation aggregating?
Aggregation is primarily an electrostatic phenomenon driven by the inherent properties of cationic lipids like DHDAC.
-
High Surface Charge (Zeta Potential): DHDAC imparts a strong positive charge to the liposome surface. While this is beneficial for interacting with negatively charged cell membranes, it can also lead to issues in formulation.[12] In buffers with high ionic strength or containing multivalent anions (e.g., phosphate), these counter-ions can "shield" the positive charge, reducing electrostatic repulsion between liposomes and allowing attractive van der Waals forces to dominate, causing aggregation.[13][14]
-
Insufficient Steric Hindrance: Without a protective physical barrier, positively charged liposomes can easily approach each other and aggregate.
Solutions:
-
Incorporate PEGylated Lipids: Adding a small molar percentage (e.g., 5 mol%) of a PEG-lipid (like DSPE-PEG2000) is the most effective solution. The polyethylene glycol (PEG) chains form a protective, hydrophilic layer on the liposome surface.[12][13][14][15] This layer provides a steric barrier that physically prevents liposomes from getting close enough to aggregate.[13][14][16]
-
Optimize Buffer Conditions: Use a buffer with low ionic strength (e.g., HEPES or Tris buffer instead of PBS) where possible, especially during storage. High salt concentrations can promote aggregation.[17]
-
Control Liposome Concentration: Very high concentrations of liposomes can increase the frequency of collisions, leading to faster aggregation. Diluting the formulation for storage can sometimes help.
Q3: My encapsulated drug is leaking out. How can I improve retention?
Drug leakage is a sign of a compromised or overly fluid lipid bilayer. The stability of the bilayer is crucial for retaining the payload.[2][10]
-
Bilayer Fluidity: Liposomes made solely of DHDAC can have a relatively fluid and permeable membrane, especially if the experimental temperature is above the lipid's phase transition temperature (Tc).
-
Lipid Packing Defects: A poorly packed lipid bilayer, which can occur without the right mix of lipids, creates gaps through which the encapsulated molecules can escape.
Solutions:
-
Incorporate Cholesterol: Cholesterol is a critical component for stabilizing lipid bilayers.[12][18] It inserts itself between the lipid molecules, filling gaps and increasing the packing density. This reduces the membrane's permeability and fluidity, thereby minimizing drug leakage.[18][19][20] A common starting point is 30-50 mol% cholesterol.[21]
-
Choose Appropriate Helper Lipids: The choice of a neutral "helper" lipid significantly impacts bilayer properties.[22][23][24][25]
-
For Rigidity: Using a helper lipid with saturated acyl chains, like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), results in a more rigid, less permeable membrane, which is excellent for drug retention.[23]
-
For Fusogenicity: If the goal is endosomal escape, a cone-shaped lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is often used.[12][22][23] However, DOPE can sometimes increase leakage compared to more rigid lipids. A balance must be struck based on the application.[22]
-
-
Optimize Drug Loading Method: The method used to load the drug can impact retention. For instance, active loading methods that create a drug precipitate inside the liposome can lead to much more stable encapsulation than passive loading.[26]
Section 2: Troubleshooting Guide & Protocols
This section provides a structured approach to solving specific experimental problems.
Problem: High Polydispersity Index (PDI > 0.3) after Preparation
A high PDI indicates a heterogeneous population of liposomes, which is undesirable for reproducible in vitro and in vivo studies.
dot
Caption: Troubleshooting workflow for high Polydispersity Index (PDI).
Protocol 1: Preparation of Stabilized DHDAC Liposomes
This protocol describes the thin-film hydration method followed by extrusion to produce stable, unilamellar DHDAC liposomes with a defined size.[27][28][29]
Materials:
-
DHDAC (1,2-dihexadecyl-3-trimethylammonium-propane)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Lipid Mixture Preparation:
-
In a clean round-bottom flask, combine the lipids in chloroform at the desired molar ratio. A robust starting formulation is DHDAC:DOPE:Cholesterol:DSPE-PEG(2000) at a 50:25:20:5 molar ratio.
-
Ensure the total lipid concentration in the organic solvent is around 10-20 mg/mL.[28]
-
-
Thin-Film Formation:
-
Connect the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to 37-40°C to evaporate the chloroform.
-
Continue rotation under a high vacuum for at least 2 hours (or overnight) after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.[27]
-
-
Hydration:
-
Warm the hydration buffer to ~60-70°C. This should be above the phase transition temperature of all lipids in the mixture.[27]
-
Add the pre-warmed buffer to the flask. The volume should be calculated to achieve the desired final total lipid concentration (e.g., 1-5 mg/mL).
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended. The resulting solution will be milky and contain large, multilamellar vesicles (MLVs).[28]
-
-
Size Reduction (Extrusion):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder assembly to the same temperature as the hydration buffer to prevent the lipids from falling out of solution.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times). This process forces the MLVs to break down and re-form as smaller, unilamellar vesicles (LUVs) with a more uniform size.
-
The final product should be a translucent suspension.
-
-
Characterization and Storage:
-
Measure the final particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to confirm the surface charge.
-
Store the final liposome formulation at 4°C.[5] Do not freeze unless a specific cryoprotectant (like sucrose or trehalose) has been included in the formulation.[1]
-
Protocol 2: Assessing Stability via Leakage Assay
This protocol uses the fluorescent dye calcein to quantify the leakage of aqueous content from liposomes over time.
Principle: Calcein is self-quenching at high concentrations. When encapsulated inside liposomes at a high concentration (e.g., 50-100 mM), its fluorescence is very low. If the liposomes leak, calcein is released into the much larger external volume, becomes diluted, and de-quenches, resulting in a measurable increase in fluorescence.
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Follow Protocol 1, but use a solution of 50 mM Calcein in your chosen buffer as the hydration medium.
-
After extrusion, it is critical to remove all unencapsulated calcein. This is typically done using size exclusion chromatography (e.g., a Sephadex G-50 column), eluting with the plain buffer. The liposomes will elute in the void volume, while the free calcein will be retained.
-
-
Stability Study Setup:
-
Aliquot the purified calcein-loaded liposome suspension into several vials.
-
Incubate the vials under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
At each time point (e.g., 0, 1, 6, 24, 48 hours), take a sample for measurement.
-
-
Fluorescence Measurement:
-
For each sample, measure the initial fluorescence (F_t) using a fluorometer (Excitation: ~495 nm, Emission: ~515 nm).
-
To determine the fluorescence corresponding to 100% leakage (F_max), add a small amount of a detergent (e.g., Triton X-100 to a final concentration of 0.1%) to the sample. This will completely disrupt the liposomes, releasing all encapsulated calcein. Measure the fluorescence again.
-
-
Calculation:
-
The percentage of leakage at time 't' is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the fluorescence at time zero.
-
Section 3: Impact of Formulation Components
The choice of each component in the formulation plays a critical role in the final stability of the liposomes.
dot
Caption: Relationship between formulation components and stability outcomes.
Component Impact Summary
| Component | Molar Ratio (Typical) | Primary Role in Stability | Mechanism |
| DHDAC | 40-60% | Provides positive charge | The quaternary ammonium headgroup is essential for electrostatic interaction with nucleic acids and cell membranes.[12] |
| Helper Lipid (DOPE/DSPC) | 20-40% | Modulates bilayer properties | DOPE promotes a non-bilayer phase, aiding endosomal escape.[12][22] DSPC has saturated tails, creating a more rigid, less leaky membrane.[23][25] |
| Cholesterol | 20-50% | Reduces leakage, enhances stability | Intercalates between lipids, increasing packing density, modulating fluidity, and reducing permeability.[12][18][20][30] |
| PEG-Lipid | 1-5% | Prevents aggregation | Forms a hydrated polymer brush on the surface, creating a steric barrier that prevents close approach and aggregation of vesicles.[13][14][31] |
By rationally selecting and optimizing the ratios of these components, researchers can design DHDAC liposome formulations with the high degree of stability required for successful drug delivery applications.
References
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Cationic liposome - Wikipedia. Wikipedia. [Link]
-
Effect of cholesterol on molecular transport of organic cations across liposome bilayers probed by second harmonic generation - PMC. NIH. [Link]
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Steffes, V. M., Zhang, Z., MacDonald, S., et al. (2020). PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells. ACS Applied Materials & Interfaces, 12(1), 151-162. [Link]
-
Steffes, V. M., Zhang, Z., MacDonald, S., et al. (2019). PEGylation of Paclitaxel-Loaded Cationic Liposomes Drives Steric Stabilization of Bicelles and Vesicles thereby Enhancing Delivery and Cytotoxicity to Human Cancer Cells. ACS Publications. [Link]
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Charge Boosting Effect of Cholesterol on Cationic Liposomes. ResearchGate. [Link]
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Zelphati, O., & Szoka Jr, F. C. (1996). Factors affecting DNA binding and stability of association to cationic liposomes. PubMed. [Link]
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Yadav, A. V., Murthy, R. S. R., & Shete, A. S. (2011). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research, 45(4), 403-413. [Link]
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Steffes, V. M., Zhang, Z., MacDonald, S., et al. (2020). PEGylation of Paclitaxel-Loaded Cationic Liposomes Drives Steric Stabilization of Bicelles and Vesicles thereby Enhancing Delivery and Cytotoxicity to Human Cancer Cells. PubMed. [Link]
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PEGylation and folic-acid functionalization of cationic lipoplexes—Improved nucleic acid transfer into cancer cells. Frontiers. [Link]
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Leal, C., Ewert, K. K., Shirazi, R. S., Bouxsein, N. F., & Safinya, C. R. (2011). The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes. PubMed Central. [Link]
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Role of cholesterol on the transfection barriers of cationic lipid/DNA complexes. ResearchGate. [Link]
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Momekova, D., Rangelov, S., & Lambov, N. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology, 9, 620526. [Link]
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Caracciolo, G., Pozzi, D., Caminiti, R., & Amenitsch, H. (2007). Structural Stability against Disintegration by Anionic Lipids Rationalizes the Efficiency of Cationic Liposome/DNA Complexes. Langmuir, 23(8), 4496-4504. [Link]
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Fandy, T. E., Herman, E. H., Knapinska, A., & Srivastava, R. K. (2010). Liposomes loaded with histone deacetylase inhibitors for breast cancer therapy. PubMed. [Link]
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Intracellular and serum stability of liposomal 2',3'-dideoxycytidine. Effect of lipid composition. Not available. [Link]
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Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews, 99(Pt A), 129-137. [Link]
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Hui, S. W., Langner, M., Zhao, Y. L., Ross, P., Hurley, E., & Chan, K. (1996). The role of helper lipids in cationic liposome-mediated gene transfer. Biophysical Journal, 71(2), 585-595. [Link]
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The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. ResearchGate. [Link]
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Enhanced Pharmacodynamic and Antitumor Properties of a Histone Deacetylase Inhibitor Encapsulated in Liposomes or ErbB2-Targeted Immunoliposomes. AACR Journals. [Link]
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Rapid degradation of histone deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. NIH. [Link]
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Xia, Y., Sun, J., & Liang, D. (2014). Aggregation, fusion, and leakage of liposomes induced by peptides. Langmuir, 30(25), 7334-7342. [Link]
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Aggregation, Fusion, and Leakage of Liposomes Induced by Peptides. ResearchGate. [Link]
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Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Preprints.org. [Link]
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Sonai, S., Suzuki, K., Tokuoka, Y., et al. (2000). Effects of complexation between liposome and poly(malic acid) on aggregation and leakage behaviour. Biomaterials, 21(8), 797-804. [Link]
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Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. PubMed Central. [Link]
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Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]
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Leakage and Rupture of Lipid Membranes by Charged Polymers and Nanoparticles. ACS Publications. [Link]
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Influence of cholesterol on liposome stability and on in vitro drug release. SciSpace. [Link]
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Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. ACS Publications. [Link]
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Liposome Stability & Characterization: Key Considerations. BOC Sciences - YouTube. [Link]
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Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., et al. (2012). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. [Link]
-
Rapid degradation of Histone Deacetylase 1 (HDAC1) reveals essential roles in both gene repression and active transcription. bioRxiv. [Link]
-
Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability. PubMed Central. [Link]
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Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway. PubMed. [Link]
-
Cazzolla, A. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io. [Link]
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Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. NIH. [Link]
-
Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. MDPI. [Link]
-
Preparation and Characterization of Two Different Liposomal Formulations with Bioactive Natural Extract for Multiple Application. MDPI. [Link]
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- 14. pubs.acs.org [pubs.acs.org]
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Troubleshooting low transfection efficiency with DHDAC-based vectors
Welcome to the technical support center for DHDAC-based transfection vectors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their transfection experiments. As Senior Application Scientists, we have compiled this resource based on in-depth knowledge of cationic lipid-based transfection and extensive field experience.
I. Understanding DHDAC-Based Transfection
DHDAC (N,N-di-n-hexadecyl-N,N-dihydroxyethylammonium chloride) is a cationic lipid, or cytofectin, designed for the delivery of nucleic acids into eukaryotic cells. Like other cationic lipids, its mechanism relies on the electrostatic interaction between the positively charged lipid headgroup and the negatively charged phosphate backbone of nucleic acids[1][2]. This interaction facilitates the condensation of DNA into compact, positively charged complexes. These complexes can then associate with the negatively charged cell membrane, enabling uptake into the cell, primarily through endocytosis[1].
The structure of the cationic lipid, including its headgroup and hydrophobic tails, is a critical determinant of transfection efficiency and cytotoxicity[2][3]. DHDAC-based vectors, often formulated with a neutral "helper" lipid, form liposomes that encapsulate and protect the nucleic acid cargo. The overall positive charge of these lipoplexes is crucial for efficient binding to the cell surface and subsequent internalization.
II. Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common issue that can often be resolved by systematically evaluating and optimizing key experimental parameters. This guide addresses the most frequent causes of poor results in a question-and-answer format.
Question 1: My transfection efficiency is consistently low. Where should I start troubleshooting?
When facing low efficiency, it is best to start with the most critical components of any transfection experiment: the health of your cells and the quality of your plasmid DNA.
A. Cell Health and Culture Conditions
Healthy, actively dividing cells are paramount for successful transfection[4][5][6]. Cells under stress or in a quiescent state will not take up foreign DNA efficiently.
-
Cell Viability: Ensure your cells are >90% viable before transfection. Contamination with bacteria, yeast, or mycoplasma can severely impact cell health and transfection outcomes[5][7].
-
Passage Number: Use low-passage cells (ideally <50 passages). Cell characteristics can change over time, leading to decreased transfection efficiency in later passages[8].
-
Cell Confluency: The optimal confluency at the time of transfection is typically between 70-90% for most adherent cell lines[5][9][10].
B. Plasmid DNA Quality and Quantity
The purity and integrity of your plasmid DNA are non-negotiable for efficient transfection.
-
Purity: Use high-quality, endotoxin-free plasmid DNA. Endotoxins can be toxic to cells and reduce transfection efficiency. The A260/A280 ratio should be between 1.7 and 1.9[7][10][11].
-
Integrity: Check for DNA degradation by running an aliquot on an agarose gel. The majority of your plasmid should be in the supercoiled form[7].
-
Concentration: Verify the DNA concentration using a reliable method. An inaccurate concentration will throw off the optimal DHDAC-to-DNA ratio[11].
Question 2: I've confirmed my cells are healthy and my DNA is of high quality, but the efficiency is still low. What's the next step?
The next critical step is to optimize the formation of the DHDAC-DNA complexes. The ratio of the cationic lipid to the amount of DNA is one of the most important factors to optimize for each specific cell type[10][11][12].
A. Optimizing the DHDAC-to-DNA Ratio
A suboptimal ratio can lead to poorly formed complexes that are either inefficient at entering the cell or are overly toxic.
-
Titration is Key: You must perform a titration experiment to find the optimal ratio. A common starting point is to vary the volume of the DHDAC reagent while keeping the amount of DNA constant. For example, test ratios of 1:1, 2:1, and 3:1 (µL of DHDAC : µg of DNA)[10][13].
-
Toxicity vs. Efficiency: Higher amounts of DHDAC can lead to increased toxicity. The goal is to find the ratio that provides the highest efficiency with the lowest possible cell death.
B. Complex Formation Protocol
The procedure for forming the complexes is just as important as the ratio.
-
Serum-Free Dilutions: Always dilute your DHDAC reagent and your plasmid DNA in a serum-free medium, such as Opti-MEM®, before combining them[7][11][14]. Serum proteins can interfere with the formation of the complexes[15].
-
Incubation Time: Allow the DHDAC-DNA complexes to form for the recommended time, typically 15-30 minutes at room temperature[16]. Insufficient incubation can lead to incomplete complex formation, while excessively long incubation can result in aggregation and decreased efficiency[16].
Experimental Protocol: Optimizing DHDAC-to-DNA Ratio
This protocol is designed for a 24-well plate format.
-
Cell Plating: The day before transfection, seed your cells in a 24-well plate so they will be 70-90% confluent on the day of the experiment[10].
-
Prepare DNA Solution: In sterile microcentrifuge tubes, dilute a fixed amount of plasmid DNA (e.g., 0.5 µg) in 50 µL of serum-free medium for each well you plan to transfect.
-
Prepare DHDAC Solutions: In separate sterile tubes, prepare a range of DHDAC reagent dilutions. For example, to test 1:1, 2:1, and 3:1 ratios for 0.5 µg of DNA, you would dilute 0.5 µL, 1.0 µL, and 1.5 µL of DHDAC in 50 µL of serum-free medium each.
-
Form Complexes: Add the 50 µL of diluted DNA to each tube of diluted DHDAC. Mix gently by pipetting.
-
Incubate: Incubate the DHDAC-DNA mixtures for 20 minutes at room temperature to allow complexes to form[9].
-
Transfect Cells: Add the 100 µL of the complex mixture dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate and Assay: Incubate the cells for 24-48 hours, then assay for transgene expression[16]. Also, assess cell viability to monitor for toxicity.
Data Presentation: Example Optimization Results
| DHDAC:DNA Ratio (µL:µg) | Transfection Efficiency (% GFP+ cells) | Cell Viability (%) |
| 1:1 | 15% | 95% |
| 2:1 | 45% | 90% |
| 3:1 | 60% | 75% |
| 4:1 | 62% | 50% |
In this example, a 3:1 ratio would be considered optimal, providing high efficiency with acceptable viability.
Question 3: Should I use serum and antibiotics in my media during transfection?
This is a common point of confusion. The key distinction is between the complex formation step and the post-transfection incubation.
-
During Complex Formation: As stated above, NO serum or antibiotics should be present when diluting the DHDAC and DNA and allowing them to complex[7][11][14].
-
During Transfection/Incubation: Once the complexes are formed, they can be added to cells cultured in complete medium containing serum and antibiotics. For many cell types, the presence of serum during the incubation period can actually improve cell viability and, consequently, transfection performance[11][17]. However, some transfection reagents may show reduced efficiency in the presence of serum even at this stage, so it is best to follow the manufacturer's specific protocol. While some protocols suggest antibiotics can be present, others recommend avoiding them as cationic lipids can increase their uptake and lead to cytotoxicity[1][4][15]. If toxicity is an issue, try transfecting in antibiotic-free medium.
Question 4: How long should I leave the transfection complexes on my cells?
The optimal incubation time can vary significantly between cell types and is a balance between maximizing uptake and minimizing toxicity[9][10].
-
Standard Incubation: A common incubation period is 4-6 hours, after which the medium containing the complexes is replaced with fresh, complete growth medium. This is often necessary for sensitive cell types that may suffer from the toxicity of the lipid reagent[13].
-
Extended Incubation: For more robust cell lines, it may be possible to leave the complexes on for 24-48 hours without changing the medium. This can sometimes lead to higher expression levels[16].
-
Optimization: If you are observing high cell death, try reducing the incubation time. Conversely, if efficiency is low and viability is high, you could try extending it. It is recommended to test different time points (e.g., 6h, 12h, 24h) to find the optimal balance for your specific cells[9].
III. Frequently Asked Questions (FAQs)
Q1: Can I freeze my DHDAC-based transfection reagent? A: No. Freezing can disrupt the lipid particle integrity, which may compromise the reagent's performance. It is best to store the reagent at 4°C as recommended by the manufacturer[11].
Q2: I see a precipitate on my cells after adding the transfection complexes. Is this normal? A: Some fine precipitate can be normal. However, a heavy, granular precipitate can indicate that the complexes are too large or are aggregating, which can reduce efficiency and increase toxicity. This may be caused by using an incorrect dilution medium or having suboptimal DHDAC:DNA ratios[11]. Ensure you are using a serum-free medium for complex formation.
Q3: Can I transfect suspension cells with DHDAC-based vectors? A: Cationic lipid-based reagents can be used for suspension cells, though it is often more challenging than with adherent cells. The key is to ensure optimal cell density (typically higher than for adherent cells) and gentle mixing of the cells with the transfection complexes.
Q4: My transfection efficiency suddenly dropped, even though I haven't changed my protocol. What could be the cause? A: A sudden drop in performance often points to a problem with the cells themselves. Check for mycoplasma contamination, ensure the cells have not been in continuous culture for too long (high passage number), and confirm that your cell culture medium and supplements have not expired or degraded[8][11].
IV. Visualized Workflows
DHDAC-Based Transfection Workflow
Caption: Key steps in a typical DHDAC-based transfection experiment.
Troubleshooting Logic Flow
Caption: A logical progression for troubleshooting low transfection efficiency.
V. References
-
Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency . (2025-06-03). Sino Biological. [Link]
-
Optimizing Plasmid DNA Delivery with TransIT® Transfection Reagents . Mirus Bio. [Link]
-
General guidelines for successful transfection . QIAGEN. [Link]
-
Low Transfection Efficiency? 5 Points You May Not Have Considered . (2018-06-28). Cellix. [Link]
-
Troubleshooting Low Transfection Rates in Primary Cells . (2025-04-29). Patsnap Synapse. [Link]
-
Transfection Optimization for Improved Efficiency and Performance . (2014-03-10). Cell Culture Dish. [Link]
-
Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content . National Institutes of Health (NIH). [Link]
-
DNA Transfection Troubleshooting . GenScript. [Link]
-
Why my transfection efficacy is low where I using Lipofectamine™ 3000 Transfection Reagent in Hela cells ? . (2022-11-04). ResearchGate. [Link]
-
Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more . (2024-01-11). National Institutes of Health (NIH). [Link]
-
How much plasmid DNA should I use in my transfection? . (2020-05-12). ResearchGate. [Link]
-
Is it ok to use antibiotics during transfection? . Cell Culture Dish. [Link]
-
Things to consider when choosing a cationic lipid for your formulation . (2022-12-06). Croda Pharma. [Link]
-
Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes . National Institutes of Health (NIH). [Link]
-
When doing transfection, does the medium need to exclude serum? . (2015-06-16). ResearchGate. [Link]
-
Transfection Efficiency of Cationic Lipids with Different Hydrophobic Domains in Gene Delivery | Request PDF . (2025-08-06). ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. wearecellix.com [wearecellix.com]
- 6. Optimize Transfection of Cultured Cells [promega.sg]
- 7. genscript.com [genscript.com]
- 8. General guidelines for successful transfection [qiagen.com]
- 9. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. gencefebio.com [gencefebio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 17. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing DHDAC Concentration for Antimicrobial Assays
Welcome to the Technical Support Center for optimizing Didecyldimethylammonium chloride (DHDAC) concentration in your antimicrobial assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. As a cationic surfactant, DHDAC presents unique challenges and opportunities in antimicrobial research. This document will equip you with the necessary knowledge to navigate these complexities and achieve reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs) about DHDAC
This section addresses common initial questions regarding the use of DHDAC in antimicrobial assays.
Q1: What is DHDAC and what is its primary mechanism of antimicrobial action?
A1: Didecyldimethylammonium chloride (DHDAC) is a quaternary ammonium compound (QAC) that functions as a cationic surfactant. Its antimicrobial activity primarily stems from its ability to disrupt microbial cell membranes. The positively charged ammonium head of the DHDAC molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial binding is followed by the insertion of its hydrophobic alkyl chains into the lipid bilayer, leading to membrane disorganization, increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Q2: How should I prepare my DHDAC stock solution? What are the recommended storage conditions?
A2: For optimal stability, DHDAC should be stored as a solid at -20°C.[1] To prepare a stock solution, dissolve the DHDAC powder in a suitable sterile solvent, such as sterile deionized water or a buffer appropriate for your assay.[2] It is recommended to prepare high-concentration stock solutions (e.g., 10-100 mM) to minimize the volume of solvent added to your experimental wells, which could otherwise affect microbial growth. Stock solutions should be filter-sterilized (0.22 µm filter) and can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While specific stability data for DHDAC in solution is not extensively published, it is best practice to prepare fresh solutions for critical experiments.[3]
Q3: What is the Critical Micelle Concentration (CMC) of DHDAC, and why is it important for my assays?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules self-assemble into micelles in a solution.[4][5] Below the CMC, DHDAC exists as individual monomers. Above the CMC, any additional DHDAC will form micelles.[4] This is a critical parameter because the monomeric form of DHDAC is generally considered to be the most antimicrobially active species, as it can more readily interact with and disrupt bacterial membranes. The formation of micelles can effectively reduce the concentration of available DHDAC monomers, potentially leading to a plateau or even a decrease in antimicrobial activity at very high concentrations. The CMC of DHDAC can be influenced by factors such as temperature, pH, and the ionic strength of the medium.[4][6]
Q4: What starting concentration range of DHDAC should I use for my initial antimicrobial assays?
A4: The effective concentration of DHDAC can vary significantly depending on the target microorganism. Gram-positive bacteria are often more susceptible than Gram-negative bacteria.[2] A reasonable starting point for a Minimum Inhibitory Concentration (MIC) assay is to test a broad range of concentrations, for example, from 0.5 µg/mL to 1024 µg/mL, using a two-fold serial dilution.[2] Literature suggests that MIC values for susceptible strains can range from 8 mg/L to 32 mg/L.[7] For initial screening, a dose-response curve is recommended to determine the lowest effective concentration.[3]
Part 2: Troubleshooting Guide for DHDAC Antimicrobial Assays
This section provides solutions to specific problems you may encounter during your experiments.
Q5: I am observing precipitation when I add my DHDAC stock solution to the culture medium. What is causing this and how can I prevent it?
A5: Precipitation of DHDAC in culture media is a common issue that can arise from several factors:
-
Interaction with Media Components: DHDAC, being a cationic molecule, can interact with anionic components in complex culture media, such as proteins, salts, and lipids, leading to the formation of insoluble complexes.[8][9]
-
Temperature Effects: Adding a concentrated stock solution to cold media can decrease its solubility.[8][9]
-
pH Shifts: Changes in the pH of the media can affect the solubility of DHDAC.[8]
-
Rapid Dilution: Adding a concentrated stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[8]
Troubleshooting Steps:
-
Pre-warm the Media: Always pre-warm your culture media to 37°C before adding the DHDAC solution.[8][10]
-
Perform Serial Dilutions: Instead of adding a highly concentrated stock directly, perform a serial dilution of the DHDAC stock in the pre-warmed medium. Add the compound dropwise while gently vortexing.[8]
-
Test Solubility: Determine the maximum soluble concentration of DHDAC in your specific culture medium by preparing a series of dilutions and visually inspecting for precipitation over time.[8]
-
Consider a Different Solvent for Stock: While water is common, for some applications, a small amount of a co-solvent like ethanol in the initial stock preparation (before further dilution in aqueous media) might improve solubility, but this must be tested for its effect on the microorganisms.
Q6: My MIC/MBC results for DHDAC are inconsistent between experiments. What could be the cause of this variability?
A6: Inconsistent results in antimicrobial susceptibility testing can be frustrating. Here are some potential causes and solutions:
-
Inoculum Preparation: The density of the initial bacterial inoculum is critical. Ensure you are consistently preparing your inoculum to the correct McFarland standard (typically 0.5, which corresponds to approximately 1-2 x 10⁸ CFU/mL) and then diluting it to the final required concentration in the wells (e.g., 5 x 10⁵ CFU/mL).[11]
-
DHDAC Stock Solution Integrity: Repeated freeze-thaw cycles of your DHDAC stock can lead to degradation or changes in concentration. Always aliquot your stock solution after the initial preparation.[9]
-
Incubation Conditions: Ensure that the incubation temperature and duration are consistent for all experiments.[12]
-
Plate Reading: Visual determination of growth inhibition can be subjective. Consider using a plate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) for a more quantitative assessment of growth. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., >90%) compared to the positive control.[13]
Q7: I am observing high background absorbance in my control wells, making it difficult to determine the MIC. What can I do?
A7: High background absorbance can be due to several factors:
-
Media Composition: Some complex media can have a high intrinsic absorbance. Ensure you are using a "media only" blank to subtract the background absorbance.
-
DHDAC Self-Aggregation: At concentrations above the CMC, DHDAC can form micelles which may scatter light and contribute to the absorbance reading. Run a set of control wells with DHDAC in media without bacteria to assess this.
-
Precipitation: As discussed in Q5, precipitation of DHDAC with media components will increase absorbance readings.[8]
Solutions:
-
Proper Controls: Always include a sterility control (media only) and a growth control (media with bacteria, no DHDAC).[11]
-
Solubility Check: Visually inspect your wells for any signs of precipitation before reading the plate.
-
Alternative Endpoint Measurement: If high background absorbance persists, consider using a metabolic indicator dye, such as resazurin. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin, providing a colorimetric or fluorometric readout of cell viability that may be less affected by turbidity.[14]
Part 3: Experimental Protocols and Data Presentation
This section provides standardized protocols for determining the antimicrobial activity of DHDAC and a table for data interpretation.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO) 20776-1.[15][16][17][18][19][20][21][22]
Materials:
-
DHDAC
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Target bacterial strain(s)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare DHDAC Serial Dilutions: a. Prepare a 2X working stock solution of the highest DHDAC concentration to be tested in CAMHB. b. Dispense 100 µL of CAMHB into wells 2 through 11 of a 96-well plate. c. Add 200 µL of the 2X DHDAC working stock to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. e. Well 11 will serve as the growth control (no DHDAC), and well 12 will be the sterility control (no bacteria).[11]
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture on an appropriate agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate the Microtiter Plate: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[11] b. Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.[11]
-
Determine the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DHDAC in which there is no visible growth.[11] b. Alternatively, read the absorbance of the plate at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
The MBC test is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent that kills a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.[11][12][23][24]
Procedure:
-
Perform MIC Assay: Follow the MIC protocol as described above.
-
Subculturing: From the wells showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[11] Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[11]
-
Determine the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of DHDAC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[11][23]
| Parameter | Description | Interpretation |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of DHDAC that prevents visible growth of a microorganism.[12][25] | Indicates the potency of DHDAC in inhibiting microbial growth (bacteriostatic activity). |
| MBC | Minimum Bactericidal Concentration: The lowest concentration of DHDAC required to kill ≥99.9% of the initial bacterial inoculum.[11][12][23] | Indicates the concentration of DHDAC required for bactericidal activity. |
| MBC/MIC Ratio | The ratio of the MBC to the MIC. | An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio > 4 suggests bacteriostatic activity.[11] If the MBC is ≥32 times the MIC, the microorganism may be considered tolerant to the drug.[12] |
Part 4: Visualizing Experimental Workflows
To aid in the conceptualization of these protocols, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
References
-
ISO 20776-1:2019 . Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases. Standards Australia. [Link]
-
ISO20776-1Ed2 . Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices -- Part 1, 2nd Edition. CLSI. [Link]
-
Standard DIN EN ISO 20776-1 . Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices - Part 1: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases (ISO 20776-1:2019, including Corrected version 2019-12) - German version EN ISO 20776-1:2020. Afnor EDITIONS. [Link]
-
MIC Determination . EUCAST. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay . Creative Diagnostics. [Link]
-
Minimum Bactericidal Concentration (MBC) Test . Microbe Investigations. [Link]
-
NEN-EN-ISO 20776-1:2020 . Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices - Part 1: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases. Intertek Inform. [Link]
-
Antimicrobial Susceptibility Testing . CLSI. [Link]
-
Minimum Bactericidal Concentration (MBC) Test . Microchem Laboratory. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) . PMC - NIH. [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing . CLSI. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing . CLSI. [Link]
-
CLSI 2024 M100Ed34(1) . CLSI. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 . CHAIN. [Link]
-
Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties . PMC - NIH. [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides . Hancock Lab. [Link]
-
Synthesis, interfacial properties, and antimicrobial activity of a new cationic gemini surfactant . Walailak Journal of Science and Technology. [Link]
-
MIC (minimum inhibitory concentration) values (expressed in ppm) of cationic surfactants against Escherichia. coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans and Aspergillus brasiliensis microorganisms . ResearchGate. [Link]
-
Critical micelle concentration . Wikipedia. [Link]
-
Minimum Inhibitory Concentration (MIC) Test . Microbe Investigations. [Link]
-
Histone deacetylase (HDAC) inhibitors- based drugs are effective to control Mycobacterium tuberculosis infection and promote the sensibility for rifampicin in MDR strain . PMC - NIH. [Link]
-
Functional Inhibition of Host Histone Deacetylases (HDACs) Enhances in vitro and in vivo Anti-mycobacterial Activity in Human Macrophages and in Zebrafish . PMC - NIH. [Link]
-
Histone Deacetylase Inhibitors Promote Mitochondrial Reactive Oxygen Species Production and Bacterial Clearance by Human Macrophages . PMC - NIH. [Link]
-
Histone deacetylase inhibition enhances antimicrobial peptide but not inflammatory cytokine expression upon bacterial challenge . NIH. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing . BioProcess International. [Link]
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Critical micelle formation concentration explained . DataPhysics Instruments. [Link]
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Repurposing HDAC inhibitors to enhance ribonuclease 4 and 7 expression and reduce urinary tract infection . NIH. [Link]
-
Regulation of antimicrobial responses by HDAC inhibitors . ResearchGate. [Link]
-
Has anyone had problems with media contamination or precipitants falling out of media? . ResearchGate. [Link]
-
The critical micelle concentration ( cmc ) plotted against the mole... . ResearchGate. [Link]
-
Factors affecting critical micelle concentration and micellar size . Pharmaceutical. [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases . PMC - NIH. [Link]
-
Histone deacetylase inhibition enhances antimicrobial peptide but not inflammatory cytokine expression upon bacterial challenge . PNAS. [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? . NIH. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations . NIH. [Link]
-
Thermal stability of 3 μM HDAC8 in the absence or the presence of... . ResearchGate. [Link]
-
High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays . PMC - NIH. [Link]
-
Large-Scale Identification of Multiple Classes of Host Defense Peptide-Inducing Compounds for Antimicrobial Therapy . PubMed Central. [Link]
-
A bioluminogenic HDAC activity assay: validation and screening . PubMed. [Link]
-
From Gut Dysbiosis to Skin Inflammation in Atopic Dermatitis: Probiotics and the Gut–Skin Axis—Clinical Outcomes and Microbiome Implications . MDPI. [Link]
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- 2. kiche.or.kr [kiche.or.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Catalogue Item - Standards Catalogue | Standards Australia [standards.org.au]
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- 17. Standard DIN EN ISO 20776-1 [boutique.afnor.org]
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Technical Support Center: Managing Dihexadecyl Dimethyl Ammonium Chloride (DDAC) Cytotoxicity in Cell Culture
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihexadecyl dimethyl ammonium chloride (DDAC). This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common challenge encountered during in vitro studies: the inherent cytotoxicity of DDAC. As a cationic surfactant with broad-spectrum antimicrobial properties, DDAC is a valuable tool in various applications, from disinfectants to potential therapeutic agents.[1][2] However, its mechanism of action, which involves disrupting microbial cell membranes, also poses a significant risk to mammalian cell cultures.[1][3][4]
This resource will equip you with the knowledge to anticipate, identify, and mitigate DDAC-induced cytotoxicity, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise when working with DDAC in a cell culture setting.
Q1: My cells are showing signs of distress (e.g., rounding, detachment, lysis) shortly after DDAC treatment. What is the underlying cause?
A1: The primary reason for acute cytotoxicity is the fundamental mechanism of DDAC. As a quaternary ammonium compound (QAC), DDAC is a cationic surfactant that readily interacts with the negatively charged components of cell membranes, such as phospholipids.[1] This interaction disrupts the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3][4][5]
At concentrations above its critical micelle concentration (CMC), DDAC molecules aggregate to form micelles.[6][7] While the CMC of DDAC can vary with temperature and the composition of the culture medium, exceeding this concentration often leads to a sharp increase in cytotoxicity.[8][9]
Troubleshooting Steps:
-
Verify DDAC Concentration: Double-check your calculations for preparing the DDAC stock and working solutions.[10] A simple dilution error can lead to significantly higher, and therefore more toxic, concentrations than intended.
-
Assess Treatment Duration: The cytotoxic effects of DDAC are time-dependent. Shortening the exposure time may be sufficient to achieve the desired effect without causing excessive cell death.
-
Evaluate Cell Density: The number of cells present at the time of treatment can influence the perceived cytotoxicity.[8] A lower cell density means a higher effective concentration of DDAC per cell, potentially leading to increased toxicity.
Q2: How can I determine the optimal, non-toxic working concentration of DDAC for my specific cell line?
A2: Determining the sub-toxic concentration of DDAC is a critical first step for any experiment. This is typically achieved by performing a dose-response cytotoxicity assay. The goal is to identify the concentration range that produces the desired biological effect (e.g., antimicrobial activity) while maintaining a high level of cell viability.
Recommended Experimental Workflow:
-
Preliminary Range-Finding Study: To begin, test a broad range of DDAC concentrations with 10-fold dilutions (e.g., 1 nM to 100 µM).[11] This will help you identify an approximate cytotoxic range for your cell line.
-
Definitive Cytotoxicity Assay: Based on the preliminary results, perform a more detailed assay with a narrower range of concentrations, typically using 2- or 3-fold serial dilutions around the estimated EC50 (the concentration that causes 50% of the maximal effect).[11][12]
-
Select Appropriate Assay: The choice of cytotoxicity assay is important for obtaining accurate results.
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[13][14][15][16] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[13][14][15]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[17][18][19][20] It is a direct measure of cytotoxicity and cell lysis.[17][18][19][20]
-
Diagram of the Workflow for Determining Optimal DDAC Concentration:
Caption: Workflow for optimizing DDAC concentration.
Q3: I've identified a seemingly non-toxic concentration, but my long-term experiments still show declining cell health. What could be the issue?
A3: Even at sub-lethal concentrations, prolonged exposure to DDAC can induce cellular stress and lead to delayed cytotoxicity. This can be due to several factors:
-
Cumulative Effects: Continuous exposure to a low concentration of a cytotoxic agent can lead to a gradual accumulation of cellular damage.
-
Subtle Perturbations: DDAC may be interfering with cellular processes beyond immediate membrane disruption, such as mitochondrial function or signaling pathways, which only become apparent over longer incubation times.
-
Chemical Instability: While generally stable, the degradation of DDAC in complex culture media over time could potentially lead to byproducts with different cytotoxic profiles.
Troubleshooting Strategies for Long-Term Experiments:
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen where the cells are treated with DDAC for a shorter period, followed by a wash-out and recovery phase in fresh medium.
-
Use of Protective Agents: Co-treatment with antioxidants or membrane-stabilizing agents may help mitigate the long-term-stress effects of DDAC.
-
Advanced Cytotoxicity Assays: For long-term studies, consider using assays that provide more detailed information about the mode of cell death, such as Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.[19]
Q4: Are there formulation strategies to reduce the cytotoxicity of DDAC without compromising its efficacy?
A4: Yes, encapsulating DDAC within a delivery system is a highly effective strategy to reduce its cytotoxicity.
-
Liposomal Formulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[21] By encapsulating DDAC within liposomes, its direct interaction with the cell membrane is minimized, thereby reducing its immediate cytotoxicity.[21][22][23] The liposomal formulation can also provide a more controlled and sustained release of DDAC.[24]
-
Polymeric Nanoparticles: Similar to liposomes, biodegradable polymers can be used to encapsulate DDAC.[25] This approach can also offer the advantage of surface modification to target specific cell types.[25][26][27]
Conceptual Diagram of Liposomal DDAC:
Caption: Liposomal encapsulation of DDAC.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments mentioned in the troubleshooting guide.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and is a reliable way to assess cell viability based on metabolic activity.[13][14][15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DDAC stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DDAC Treatment: Prepare serial dilutions of DDAC in complete culture medium. Remove the old medium from the wells and add 100 µL of the DDAC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no DDAC (negative control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[17][18][19][20]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DDAC stock solution
-
96-well cell culture plates
-
Commercially available LDH assay kit (follow the manufacturer's instructions) or prepare the following reagents:
-
Assay Buffer (e.g., Tris buffer, pH 7.4)
-
Substrate Mix (containing lactate and NAD+)
-
Enzyme Mix (containing diaphorase)
-
Stop Solution (e.g., 1 M acetic acid)
-
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment incubation, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well and transfer it to a new 96-well plate.[17]
-
LDH Reaction: Add the LDH assay reagents to each well containing the supernatant according to the kit's protocol.[17] Typically, this involves adding the substrate and enzyme mixes and incubating at room temperature for a specified time.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[17]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[17]
-
Controls: It is essential to include the following controls:
-
Background Control: Medium without cells.
-
Low Control: Supernatant from untreated cells (spontaneous LDH release).
-
High Control: Supernatant from cells treated with a lysis buffer (maximum LDH release).
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] * 100
Troubleshooting Common Cell Culture Issues
Beyond DDAC-specific cytotoxicity, general cell culture problems can confound your results.
| Observation | Potential Cause | Troubleshooting Action |
| Cloudy medium, rapid pH change | Bacterial contamination[28][29] | Discard the culture.[30] Decontaminate the incubator and biosafety cabinet.[29] Review aseptic technique.[29][30] |
| Filamentous growth, visible colonies | Fungal (mold or yeast) contamination[28][29][30] | Discard the culture.[30] Thoroughly clean and disinfect all equipment.[29] |
| No visible contamination, but cells are unhealthy | Mycoplasma contamination[29] | Quarantine the cell line.[30] Test for mycoplasma using a PCR-based or fluorescence staining kit.[28] |
| Inconsistent results between experiments | Chemical contamination from reagents or water[29][30] | Use high-purity water and reagents from reliable sources. Aliquot reagents to avoid repeated freeze-thaw cycles and cross-contamination.[30] |
References
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
- LDH assay kit guide: Principles and applic
- LDH-Blue™ Cytotoxicity Assay. InvivoGen.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. BroadPharm.
- What is the principle of LDH assay?
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Methods for Reducing the Toxicity of Metal and Metal Oxide NPs as Biomedicine.
- MTT assay protocol. Abcam.
- LDH-Glo™ Cytotoxicity Assay.
- Cell Viability Assays. NCBI Bookshelf.
- Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
- Troubleshooting Common Cell Culture Contamin
- Cell Culture Contamin
- Troubleshooting Cell Culture Contamination: A Practical Solution Guide. Yeasen.
- Troubleshooting Guide for Cell Culture Contamin
- A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity.
- Cyclic Poly(α-amino acid) Quaternary Ammonium Salt with Potent Antibacterial Activity and Low Toxicity. Biomacromolecules.
- Which concentrations are optimal for in vitro testing?
- Formation of lamellar body-like structure may be an initiator of didecyldimethylammonium chloride-induced toxic response. PubMed Central.
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
- Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination.
- "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". Sorger Lab.
- Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency. PubMed.
- Cytotoxicity of ZnO Nanoparticles Can Be Tailored by Modifying Their Surface Structure: A Green Chemistry Approach for Safer Nanomaterials.
- Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer. MDPI.
- Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry.
- Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coil and Morphological Changes of the Cells. J-Stage.
- Liposomal formul
- New Approach to Investigate the Cytotoxicity of Nanom
- Didecyl Dimethyl Ammonium Chloride (DDAC): Uses, Benefits, and Bulk Sourcing Guide.
- Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube.
- Didecyldimethylammonium chloride. Wikipedia.
- Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. PubMed.
- The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determ. Academic Journals.
- Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells. PubMed.
- How to choose concentration range of drug for cancer-cell prolifer
- In Vitro Cytotoxicity of Nanoparticles: A Comparison between Particle Size and Cell Type.
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- Critical Micelle Concentrations of Hexadecyltrunethylammonium Chloride in Water over the Temperature Range 25 to 160°C.
- An In-depth Guide to the Critical Micelle Concentration of Decyltrimethylammonium Chloride. Benchchem.
- Liposomes in Anticancer Drug Delivery: A Review. Sunderland Repository.
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- Quality by Design Approach in Liposomal Formul
- Critical micelle concentr
- Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry.
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Technical Support Center: Overcoming Solubility Challenges of DHDAC in Aqueous Buffers
Welcome to the technical support guide for N,N-di-n-hexadecyl-N,N-dihydroxyethylammonium chloride (DHDAC). This resource is designed for researchers, scientists, and drug development professionals who are leveraging this potent cationic lipid in their work. DHDAC's unique amphiphilic structure, featuring two C16 hydrophobic tails and a hydrophilic dihydroxyethylammonium headgroup, makes it an excellent candidate for forming liposomes and other lipid nanoparticles (LNPs) for applications like gene delivery. However, these same properties present significant challenges in achieving stable and homogenous aqueous dispersions.
This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common solubility and dispersion issues, ensuring the reproducibility and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is DHDAC and why is it so difficult to dissolve in aqueous buffers?
DHDAC is a synthetic, double-chain cationic lipid. Its difficulty in dissolving stems from its amphiphilic nature. The two long hexadecyl (C16) hydrocarbon tails are strongly hydrophobic (water-repelling), while the quaternary ammonium headgroup is hydrophilic (water-attracting). In an aqueous environment, the hydrophobic tails avoid contact with water, causing the molecules to aggregate into insoluble clumps rather than dissolving as individual molecules. To achieve a stable dispersion, energy must be supplied to form organized structures like micelles or liposomes where the hydrophobic tails are shielded from the water.
Q2: I added DHDAC powder to my buffer and the solution is cloudy. What does this mean and can I use it?
A cloudy or milky-white appearance indicates that the DHDAC has not dissolved but has instead formed large, heterogeneous aggregates or has precipitated out of solution. This is often due to the temperature being below the lipid's Krafft temperature.[1][2] The Krafft temperature is the minimum temperature at which surfactants, like DHDAC, can form micelles and thus show a sharp increase in solubility.[1][2][3] Below this temperature, the lipid exists in a crystalline state with very low solubility.[1] This cloudy suspension is not homogenous and should not be used for downstream applications , as it will lead to highly variable and non-reproducible results.
Q3: Can I just add DHDAC powder directly to my buffer and vortex?
Directly adding DHDAC powder to a buffer is generally not recommended and is a common cause of solubility failure.[4] The lipid powder will likely form intractable clumps that are difficult to hydrate and disperse, even with vigorous vortexing. A more reliable method involves pre-dissolving the lipid in an organic solvent, which is then removed or diluted to allow for the controlled formation of lipid structures in the aqueous phase.[5][6]
Q4: What is the best buffer to use for DHDAC? Does pH or salt concentration matter?
The choice of buffer is critical.
-
pH: While DHDAC has a permanently charged quaternary amine headgroup, the pH of the buffer can still influence the stability of the overall formulation and its interaction with other components (like nucleic acids or cells). A pH between 7.0 and 8.0 is a common starting point (e.g., HEPES, Tris-HCl, or PBS).
-
Ionic Strength: High salt concentrations can weaken the electrostatic interactions between cationic lipids and anionic components like nucleic acids.[7] It can also affect the stability and aggregation of liposomes.[8][9] For many applications, buffers with physiological ionic strength (e.g., 150 mM NaCl) are used, but this may need to be optimized.[10]
Q5: How should I store my DHDAC stock solution?
DHDAC is typically supplied as a powder or in an organic solvent like chloroform. As a powder, it should be stored at -20°C. Once dissolved, stock solutions in organic solvents (e.g., ethanol) should be stored in tightly sealed vials at -20°C to prevent evaporation and degradation. Aqueous dispersions (liposomes) are less stable and should ideally be prepared fresh. If short-term storage is necessary, they should be kept at 4°C and used within a few days. Avoid freezing aqueous liposome preparations, as this can disrupt the vesicle structure.
Section 2: In-Depth Troubleshooting Guide
Problem: DHDAC Powder Fails to Dissolve, Forming Clumps or a Film
This is the most common initial challenge. It arises from the high intermolecular hydrophobic forces between the lipid tails, preventing water from hydrating the individual molecules.
Causality: Direct hydration of a bulk lipid powder is kinetically and thermodynamically unfavorable. An intermediate step is required to separate the lipid molecules before introducing them to the aqueous phase.
Solution Workflow: The most robust solution is to first dissolve the DHDAC in a water-miscible organic solvent, followed by controlled hydration.[6]
Troubleshooting Workflow for DHDAC Solubilization
Caption: A troubleshooting flowchart for dissolving DHDAC.
Experimental Protocols
This is the foundational method for preparing DHDAC dispersions, often a prerequisite for subsequent sonication or extrusion.[6]
Objective: To create a homogenous aqueous dispersion of DHDAC by first dissolving it in ethanol.
Materials:
-
DHDAC powder
-
200-proof Ethanol (anhydrous)
-
Aqueous buffer of choice (e.g., HEPES, PBS), pre-warmed to ~40-50°C
-
Glass vials
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Prepare Lipid Stock: Weigh the desired amount of DHDAC powder into a clean glass vial.
-
Add ethanol to the vial to achieve a desired stock concentration (e.g., 10-20 mg/mL).
-
Warm the mixture gently to 40-50°C and vortex until the DHDAC is completely dissolved. The solution should be perfectly clear. This is now your lipid stock solution.
-
Hydration: Pre-warm your aqueous buffer to 40-50°C. This temperature should be above the Krafft temperature of DHDAC to facilitate the formation of micelles and vesicles.[11]
-
While vigorously vortexing the pre-warmed buffer, slowly add the ethanol-lipid stock solution dropwise. The volume of ethanol added should typically not exceed 10% of the final buffer volume to ensure it doesn't disrupt the final structure.
-
Continue vortexing for another 1-2 minutes after the addition is complete.
-
Observation: The resulting solution may appear slightly opalescent, which is indicative of the formation of Multilamellar Vesicles (MLVs). If significant cloudiness or precipitation occurs, the lipid concentration may be too high for the chosen buffer.
Problem: Solution is Opalescent, Cloudy, or Precipitates Over Time
Causality: Even with proper initial hydration, the self-assembled structures (MLVs) can be large, heterogeneous in size, and unstable, leading to aggregation and precipitation. Energy input is required to reduce them to smaller, more stable structures.
Solution: High-energy dispersion methods like sonication or extrusion are necessary to create smaller, more uniform vesicles (SUVs or LUVs).[12]
Objective: To reduce the size of large lipid aggregates and create Small Unilamellar Vesicles (SUVs).
Materials:
-
DHDAC dispersion from Protocol 1
-
Bath sonicator
Procedure:
-
Place the vial containing your DHDAC dispersion (from Protocol 1) into the bath sonicator.
-
Ensure the water level in the sonicator is high enough to cover the lipid dispersion level in the vial.
-
Sonicate the dispersion for 5-15 minutes. The solution should become clearer as the large MLVs are broken down into smaller SUVs.
-
Caution: Monitor the temperature of the sonicator bath. Prolonged sonication can heat the sample, potentially degrading the lipid. If necessary, pause sonication to allow the sample to cool.
-
The final dispersion should be significantly clearer or translucent.
Objective: To produce Large Unilamellar Vesicles (LUVs) with a defined and uniform size distribution. This is critical for applications requiring precise particle size.
Materials:
-
DHDAC dispersion from Protocol 1
-
Mini-extruder device
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Gas-tight syringes
Procedure:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Pre-heat the extruder block to a temperature above the lipid's phase transition temperature (e.g., 40-50°C).
-
Load the DHDAC dispersion from Protocol 1 into one of the syringes.
-
Place the syringe into the pre-heated extruder and pass the lipid dispersion through the membrane 11-21 times. An odd number of passes ensures the final sample is in the opposite syringe.
-
The resulting dispersion should be translucent and is now composed of LUVs with a diameter close to the membrane pore size.
Problem: Inconsistent Results in Downstream Applications
Causality: The size, charge (zeta potential), and homogeneity of the lipid nanoparticles are critical parameters that dictate their biological activity (e.g., transfection efficiency, toxicity).[13][14] A poorly characterized dispersion will yield unreliable data.
Solution: Implement Quality Control (QC) checks to ensure batch-to-batch consistency.
Objective: To measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the DHDAC nanoparticles.[15]
Procedure:
-
Prepare the DLS instrument according to the manufacturer's protocol.
-
Dilute a small aliquot of your final DHDAC dispersion in the same buffer used for preparation to an appropriate concentration for DLS analysis.
-
Perform the measurement to obtain the average particle size (Z-average) and the PDI.
-
Interpreting Results:
-
Z-Average: This is the intensity-weighted mean hydrodynamic diameter. For extruded vesicles, this should be slightly larger than the membrane pore size.
-
PDI: This value indicates the breadth of the size distribution. A PDI value < 0.2 is generally considered acceptable for a monodisperse (homogenous) sample.[12]
-
QC Data Interpretation Example
| Preparation Method | Expected Z-Average (nm) | Expected PDI | Appearance |
|---|---|---|---|
| Protocol 1 (Hydration only) | > 500 nm | > 0.5 | Opaque / Milky |
| Protocol 2 (Sonication) | 30 - 100 nm | 0.2 - 0.4 | Slightly opalescent |
| Protocol 3 (Extrusion) | 100 - 120 nm (for 100nm filter) | < 0.15 | Translucent |
Section 3: Key Physicochemical Principles
The Role of Temperature: The Krafft Point
For ionic surfactants like DHDAC, the Krafft temperature (Tₖ) is a critical threshold. Below Tₖ, the surfactant exists as insoluble crystals.[1][3] At Tₖ, solubility dramatically increases as the concentration of dissolved monomers reaches the critical micelle concentration (CMC), allowing for self-assembly into micelles or vesicles.[2][11] This is why warming the buffer during hydration (Protocol 1) is essential for successful solubilization. The long C16 chains of DHDAC suggest a Tₖ that is likely above room temperature, making heating a non-negotiable step.[1]
The Importance of pH and Ionic Strength
While the positive charge on DHDAC is permanent, the buffer environment significantly impacts the behavior of the resulting nanoparticles.
-
pH: Can affect the stability of co-lipids or encapsulated cargo (like RNA). It's crucial to use a buffer whose buffering capacity is appropriate for the intended pH range of the experiment.
-
Ionic Strength: The concentration of ions in the buffer can screen the surface charge of the cationic DHDAC vesicles. High ionic strength can reduce the electrostatic repulsion between vesicles, potentially leading to aggregation over time.[8] It also modulates the interaction with negatively charged molecules like nucleic acids or cell surfaces.[7][16][17]
DHDAC Self-Assembly Pathway
Caption: Self-assembly of DHDAC in aqueous solution.
References
-
Krafft temperature - Wikipedia. Wikipedia. Available at: [Link]
-
Effect of pH and ionic strength on phospholipid nanomechanics and on deposition process onto hydrophilic surfaces measured by AFM. King's College London Research Portal. Available at: [Link]
-
Effect of pH and ionic strength on phospholipid nanomechanics and on deposition process onto hydrophilic surfaces measured by AFM | Request PDF. ResearchGate. Available at: [Link]
-
Cloud and Krafft points | Practical Surfactants Science. Prof Steven Abbott. Available at: [Link]
-
Cooperative lipid-protein interaction. Effect of pH and ionic strength on polymyxin binding to phosphatidic acid membranes. PubMed. Available at: [Link]
-
The Krafft temperature of surfactant solutions. SciSpace. Available at: [Link]
-
Polycation–Anionic Lipid Membrane Interactions | Langmuir. ACS Publications. Available at: [Link]
-
Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. California State University, Northridge. Available at: [Link]
-
Ions Modulate Key Interactions between pHLIP and Lipid Membranes. PMC - NIH. Available at: [Link]
-
Krafft temperature – Knowledge and References. Taylor & Francis. Available at: [Link]
- Methods for the preparation of liposomes. Google Patents.
-
A novel method for the preparation of liposomes: freeze drying of monophase solutions. PubMed. Available at: [Link]
-
Influence of cationic lipid composition on gene silencing properties of lipid nanoparticle formulations of siRNA in antigen-presenting cells. PubMed. Available at: [Link]
-
Methods of liposomes preparation. ResearchGate. Available at: [Link]
-
Procedure for Preparation of Cationic Lipid/Oligomer Complex. Avanti Polar Lipids. Available at: [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. Available at: [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central. Available at: [Link]
-
Dynamic Light Scattering (DLS)-Based Exosome Characterization Service. Creative Biostructure. Available at: [Link]
-
Targeted nanoliposomal nutrient delivery for human health. Baishideng Publishing Group. Available at: [Link]
-
Vesicle sizing: Number distributions by dynamic light scattering. PMC - NIH. Available at: [Link]
-
Influence of cationic lipid concentration on properties of lipid–polymer hybrid nanospheres for gene delivery. PMC - NIH. Available at: [Link]
-
Dynamic light scattering for the characterization and counting of extracellular vesicles: a powerful noninvasive tool. ResearchGate. Available at: [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. Available at: [Link]
-
Considerations for Cleaning Lipid Nanoparticles. Pharmaceutical Technology. Available at: [Link]
-
Influence of cationic lipid concentration on properties of lipid-polymer hybrid nanospheres for gene delivery. PubMed. Available at: [Link]
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- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
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- 4. pharmtech.com [pharmtech.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Ions Modulate Key Interactions between pHLIP and Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Navigating the Critical Micelle Concentration of DHDAC: A Technical Guide
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals working with dihexyldecylammonium chloride (DHDAC). As a quaternary ammonium surfactant, DHDAC's self-assembly into micelles is a critical parameter influencing its efficacy in various applications. This document provides in-depth, practical guidance on the factors affecting its Critical Micelle Concentration (CMC), along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for my DHDAC-based formulations?
The Critical Micelle Concentration (CMC) is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously aggregate to form larger, organized structures called micelles.[1][2] Below the CMC, DHDAC molecules primarily exist as monomers and will adsorb at interfaces, such as the air-water or oil-water interface, leading to a significant decrease in surface tension.[1] Once the CMC is reached, the interface becomes saturated with monomers, and any additional DHDAC molecules will self-assemble into micelles in the bulk of the solution.[1] At concentrations above the CMC, the surface tension of the solution remains relatively constant.[2]
Understanding the CMC of DHDAC is crucial for several reasons:
-
Solubilization: Micelles can encapsulate hydrophobic (water-insoluble) molecules within their core, a process vital for drug delivery systems. Knowing the CMC helps determine the minimum concentration of DHDAC required to achieve solubilization of a particular active pharmaceutical ingredient (API).
-
Stability: The formation of micelles can significantly impact the stability of formulations like emulsions and suspensions.
-
Biological Activity: The aggregation state of DHDAC can influence its interaction with biological membranes and its overall biological effect.[3]
Q2: How does temperature affect the CMC of DHDAC?
The relationship between temperature and the CMC of ionic surfactants like DHDAC is complex and typically exhibits a U-shaped curve.[4][5]
-
Initial Decrease: As the temperature initially increases, the CMC of DHDAC generally decreases.[6] This is attributed to the disruption of the structured water molecules surrounding the hydrophobic alkyl chains of the DHDAC monomers. This "hydrophobic effect" is a primary driving force for micellization, and its enhancement at slightly elevated temperatures promotes the aggregation of monomers into micelles at a lower concentration.[7]
-
Minimum CMC: There is a specific temperature at which the CMC reaches a minimum value.[4]
-
Subsequent Increase: At temperatures above this minimum, the CMC begins to increase.[6][8] This is because the increased kinetic energy of the surfactant molecules and the disruption of hydrogen bonding at the surfactant headgroups can oppose the aggregation process, requiring a higher concentration of monomers to form micelles.[4][9]
Troubleshooting Tip: If you observe inconsistent CMC values at different temperatures, ensure precise temperature control during your experiments. Even minor fluctuations can significantly impact the results. For many ionic surfactants, the minimum CMC is often observed around 25°C.[8]
Q3: What is the impact of adding electrolytes (salts) on the CMC of DHDAC?
The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the CMC of ionic surfactants like DHDAC, typically causing a significant decrease in its value.[10][11]
The positively charged quaternary ammonium headgroups of DHDAC molecules repel each other, which hinders micelle formation. When an electrolyte is added, the counter-ions (e.g., Cl⁻) from the salt can screen these electrostatic repulsions between the headgroups.[9][10] This reduction in repulsion makes it easier for the DHDAC monomers to aggregate, thus lowering the concentration required for micelle formation. The effectiveness of the electrolyte in reducing the CMC depends on the valency and concentration of the counter-ions.[7]
Practical Implication: When formulating with DHDAC in buffered solutions or media with high salt content, expect the CMC to be considerably lower than in deionized water. This is a critical consideration for in vitro and in vivo studies.
Q4: Can organic additives influence the CMC of DHDAC?
Yes, the presence of organic molecules can either increase or decrease the CMC of DHDAC, depending on their nature and location within the micellar system.[9][12]
-
CMC-decreasing additives: Some organic molecules, particularly short-chain alcohols, can partition at the micelle-water interface, reducing the repulsion between the headgroups and thereby lowering the CMC.[10]
-
CMC-increasing additives: Other organic compounds, such as urea or formaldehyde, can disrupt the structure of water, which weakens the hydrophobic effect that drives micellization.[9] This makes it more difficult for micelles to form, resulting in a higher CMC.[9]
Experimental Note: When working with complex formulations containing multiple organic components, it is essential to determine the CMC of DHDAC within that specific matrix, as literature values from simple aqueous systems may not be applicable.
Q5: Does pH significantly alter the CMC of DHDAC?
For quaternary ammonium surfactants like DHDAC, the charge on the headgroup is permanent and not dependent on the pH of the solution. Therefore, unlike surfactants with weakly acidic or basic headgroups (e.g., carboxylic acids or primary amines), the CMC of DHDAC is generally considered to be largely independent of pH.[13] However, extreme pH values could potentially affect the overall ionic strength of the solution, which in turn could have a minor indirect effect on the CMC.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Measured CMC value is significantly different from literature values. | Impurities in the DHDAC sample: Even small amounts of impurities can act as electrolytes or organic additives, altering the CMC.[1] | Purify the DHDAC sample: Recrystallization is a common method for purifying surfactants. Verify the purity: Use analytical techniques like NMR or mass spectrometry to confirm the purity of your sample. |
| Incorrect temperature control: As discussed, temperature has a non-linear effect on the CMC.[4] | Use a calibrated, temperature-controlled water bath or measurement cell: Ensure the temperature is stable and accurately recorded for each measurement. | |
| Presence of unaccounted for electrolytes or buffers in the solvent: The ionic strength of the medium significantly impacts the CMC.[10] | Use high-purity, deionized water as the solvent for baseline measurements: If using buffers, report the exact composition and ionic strength along with the CMC value. | |
| Difficulty in identifying a clear inflection point in the CMC determination plot (e.g., surface tension vs. log concentration). | Insufficient data points around the CMC: A sparse dataset can make it difficult to accurately locate the transition. | Increase the number of concentrations tested, particularly in the expected CMC region: Prepare a series of closely spaced dilutions around the anticipated CMC. |
| Low sensitivity of the measurement technique for the specific surfactant system. | Consider an alternative CMC determination method: If surface tensiometry is not yielding a clear result, methods like conductivity or fluorescence spectroscopy might be more sensitive.[14][15] | |
| Precipitation of DHDAC at higher concentrations. | Exceeding the Krafft temperature: Below a certain temperature, known as the Krafft temperature, the solubility of the surfactant is too low for micelle formation, and the surfactant may precipitate. | Ensure experiments are conducted above the Krafft temperature of DHDAC in your specific solvent system. Gently warming the solution may be necessary. |
Experimental Protocol: CMC Determination by Surface Tensiometry
This protocol outlines the determination of the CMC of DHDAC using the Du Noüy ring method, a common surface tension measurement technique.[14]
Materials:
-
High-purity DHDAC
-
High-purity deionized water
-
Calibrated surface tensiometer with a platinum-iridium ring
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled water bath
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of DHDAC and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 100 mM).
-
Preparation of Dilutions: Prepare a series of dilutions of the DHDAC stock solution in deionized water. The concentration range should span well below and above the expected CMC. A logarithmic dilution series is often effective.
-
Temperature Equilibration: Place all the prepared solutions and a beaker of deionized water (for blank measurement) in a temperature-controlled water bath and allow them to equilibrate to the desired experimental temperature (e.g., 25°C) for at least 30 minutes.
-
Tensiometer Calibration and Cleaning: Calibrate the tensiometer according to the manufacturer's instructions. Thoroughly clean the platinum-iridium ring by rinsing with deionized water and then flaming it to red heat to remove any organic contaminants.
-
Surface Tension Measurement:
-
Measure the surface tension of the deionized water as a blank.
-
Starting with the most dilute DHDAC solution, measure the surface tension of each sample.
-
Ensure the ring is properly cleaned and dried between each measurement.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the DHDAC concentration (log C) on the x-axis.
-
The resulting graph should show two linear regions: a steeply decreasing slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.[14]
-
The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[14]
-
Visualizing the Factors Affecting DHDAC CMC
Caption: Key factors influencing the Critical Micelle Concentration of DHDAC.
Workflow for CMC Determination
Caption: A generalized workflow for the experimental determination of CMC.
References
-
ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. Retrieved from [Link]
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC. Retrieved from [Link]
-
Slideshare. (n.d.). Method of Determination of CMC. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
PubMed Central. (n.d.). Soil water solutes reduce the critical micelle concentration of quaternary ammonium compounds - PMC. Retrieved from [Link]
-
Pharmaceutical Journal. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]
-
PubMed. (2009, October 1). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Interactions between Quaternary Ammonium Surfactants and Polyethylenimine at High pH in Film Forming Systems | Request PDF. Retrieved from [Link]
-
KTH Royal Institute of Technology. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]
-
Journal of Scientific and Innovative Research. (2016, December 31). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Critical Micelle Concentration in Aqueous Media | PDF | Surfactant. Retrieved from [Link]
-
ResearchGate. (2022, February 2). How does pH influences CMC and micelle formation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Critical micelle concentration (cmc, mol/l) in the form of log.... Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Effect of Temperature and Electrolytes on c.m.c. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluid-electrolyte homeostasis requires histone deacetylase function - PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - PMC. Retrieved from [Link]
-
Nail IB®. (n.d.). How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of cmc and 2nd cmc determined conductometri- cally for ionic surfactants. Retrieved from [Link]
-
National Institutes of Health. (2021, December 11). Factors Affecting the Time and Process of CMC Drying Using Refractance Window or Conductive Hydro-Drying. Retrieved from [Link]
-
ResearchGate. (n.d.). The temperature dependence of cmc/cmc * for DETAC (!), DTAC (") and TTAC (E). Lines are the corresponding polynomial fits. Retrieved from [Link]
-
ResearchGate. (2017, August 6). Why does CMC of a surfactant increases or decreases with change in temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Critical Micelle Concentrations of Hexadecyltrunethylammonium Chloride in Water over the Temperature Range 25 to 160°C. Retrieved from [Link]
-
MDPI. (2020, October 26). Natural Inspired Carboxymethyl Cellulose (CMC) Doped with Ammonium Carbonate (AC) as Biopolymer Electrolyte. Retrieved from [Link]
-
PubMed. (2020, August 20). Fluid-electrolyte homeostasis requires histone deacetylase function. Retrieved from [Link]
-
MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]
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- 4. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
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- 9. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
Preventing aggregation of nanoparticles stabilized with DHDAC
Technical Support Center: DHDAC-Stabilized Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nanoparticles stabilized by Di-n-dodecyl-dimethylammonium chloride (DHDAC). This guide is designed to provide in-depth troubleshooting assistance and practical advice to prevent and resolve nanoparticle aggregation, a common challenge that can significantly impact experimental outcomes. Our approach is rooted in first principles of colloid science to empower you not just to solve problems, but to understand their origins.
Part 1: Understanding the Stabilization Mechanism of DHDAC
Before troubleshooting, it's crucial to understand how DHDAC works. DHDAC is a cationic surfactant with a positively charged quaternary ammonium headgroup and two long, hydrophobic dodecyl chains. Its ability to stabilize nanoparticles relies on a combination of two primary mechanisms:
-
Electrostatic Stabilization : The positively charged DHDAC molecules adsorb onto the nanoparticle surface, creating a net positive surface charge. This leads to strong repulsive forces between adjacent nanoparticles, preventing them from coming close enough for attractive forces (like van der Waals forces) to cause aggregation.[1][2][3] The stability of this system is often described by the Derjaguin, Landau, Verwey, and Overbeek (DLVO) theory, which models the balance between these attractive and repulsive forces.[1][4]
-
Steric Stabilization : The two long dodecyl (C12) chains of DHDAC project from the nanoparticle surface into the surrounding medium. These chains create a physical barrier that sterically hinders nanoparticles from approaching each other.[5][6][7] This is particularly effective in preventing aggregation.
This dual-mode action, often termed electrosteric stabilization, makes DHDAC a robust stabilizer when used under optimal conditions.[1]
Diagram 1: DHDAC Stabilization Mechanism
Caption: DHDAC provides electrosteric stabilization to nanoparticles.
Part 2: Troubleshooting Guide - Nanoparticle Aggregation
This guide addresses common aggregation issues in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My nanoparticles aggregated immediately during synthesis. What went wrong?
Immediate aggregation suggests a fundamental issue with the formulation or reaction conditions.
-
Possible Cause 1: Insufficient DHDAC Concentration
-
Explanation: If the concentration of DHDAC is too low, it cannot form a complete, dense layer on the nanoparticle surfaces. This leaves exposed patches that can attract each other via van der Waals forces, leading to rapid aggregation.[8] You must ensure the concentration is sufficient to fully coat the total surface area of the nanoparticles being synthesized.
-
Troubleshooting Steps:
-
Calculate the total surface area of the nanoparticles you intend to synthesize.
-
Estimate the surface area occupied by a single DHDAC molecule.
-
Ensure you are using a molar excess of DHDAC relative to the calculated surface area requirement.
-
As an empirical starting point, try increasing the DHDAC concentration by 25-50% in your next synthesis.
-
-
-
Possible Cause 2: Inappropriate pH of the Reaction Medium
-
Explanation: The surface of many types of nanoparticles (e.g., metal oxides, silica) possesses a native charge that is highly pH-dependent. For DHDAC, a cationic stabilizer, to adsorb effectively, the nanoparticle surface should ideally be neutral or negatively charged. If the synthesis pH renders the nanoparticle surface positive, it will repel the DHDAC molecules, preventing stabilization.[9][10][11]
-
Troubleshooting Steps:
-
Determine the isoelectric point (pI) or point of zero charge (PZC) of your nanoparticle material.
-
Adjust the pH of your synthesis medium to be at least 1-2 units away from the pI/PZC, on the side that gives a negative surface charge (typically higher pH for oxides).
-
Use a suitable buffer to maintain the pH throughout the reaction. Be mindful of the buffer's ionic strength (see Cause 3).
-
-
-
Possible Cause 3: High Ionic Strength of Precursor Salts
-
Explanation: Electrostatic stabilization relies on a diffuse layer of counter-ions around the charged nanoparticle, creating a repulsive field. High concentrations of ions in the solution (from precursor salts or buffers) compress this electrical double layer.[12][13][14][15] This compression reduces the range and magnitude of the repulsive forces, allowing nanoparticles to aggregate.
-
Troubleshooting Steps:
-
Use precursor salts at the lowest effective concentration.
-
If possible, choose precursors with monovalent counter-ions over divalent or trivalent ones.
-
After synthesis, purify the nanoparticles to remove excess ions, for example, through dialysis or centrifugal washing.
-
-
Diagram 2: Effect of Ionic Strength on Stability
Caption: High ionic strength compresses the repulsive layer, causing aggregation.
Question 2: My nanoparticle dispersion was stable initially but aggregated after purification/storage. Why?
Delayed aggregation points to changes in the dispersion environment or stabilizer integrity over time.
-
Possible Cause 1: Removal of Stabilizer During Purification
-
Explanation: Aggressive purification methods, such as repeated high-force centrifugation and redispersion, can strip DHDAC molecules from the nanoparticle surface. This is especially true if the DHDAC is not strongly bound. Once the surface coverage drops below a critical threshold, aggregation will occur.
-
Troubleshooting Steps:
-
Use gentler purification methods like tangential flow filtration (TFF) or dialysis against a solution containing a low concentration of DHDAC (below its CMC) to maintain equilibrium.
-
If using centrifugation, reduce the g-force and/or duration.
-
After resuspending the pellet, briefly sonicate the dispersion to break up soft agglomerates.
-
-
-
Possible Cause 2: Temperature Fluctuations
-
Explanation: Temperature can affect both the stability of the DHDAC layer and the kinetic energy of the nanoparticles. Increased temperature raises the kinetic energy (Brownian motion) of the nanoparticles, increasing the frequency and force of collisions, which can overcome the repulsive barrier.[16][17] In some cases, high temperatures can also cause desorption of the stabilizer.[18]
-
Troubleshooting Steps:
-
Store nanoparticle dispersions at a constant, cool temperature (e.g., 4°C), unless otherwise specified for your system.
-
Avoid freeze-thaw cycles, as ice crystal formation can force nanoparticles together, causing irreversible aggregation.
-
-
Question 3: My stable DHDAC-nanoparticles aggregated when I added my drug/API or changed the buffer. What happened?
This is a classic compatibility problem, critical in drug development.
-
Possible Cause 1: Charge Neutralization
-
Explanation: DHDAC-stabilized nanoparticles have a strong positive charge. If you add a negatively charged component (e.g., an anionic drug, phosphate ions from PBS, or certain proteins), it can bind to the DHDAC layer, neutralizing the surface charge. This eliminates the electrostatic repulsion, causing immediate aggregation.
-
Troubleshooting Steps:
-
Measure the zeta potential of your nanoparticles before and after adding the new component. A significant drop towards zero confirms charge neutralization.
-
If the component is anionic, consider modifying it to be neutral or cationic, or use a neutral linker molecule.
-
Alternatively, an additional neutral stabilizer (like a PEGylated lipid) can be added to provide steric protection before introducing the charged molecule.
-
-
-
Possible Cause 2: High Ionic Strength of the Added Buffer
-
Explanation: As discussed previously, buffers like Phosphate-Buffered Saline (PBS) have a high ionic strength. Adding even a small volume of concentrated PBS to your nanoparticle dispersion can be enough to compress the electrical double layer and induce aggregation.[14]
-
Troubleshooting Steps:
-
Use low ionic strength buffers (e.g., 10 mM HEPES or TRIS) where possible.
-
If a specific ionic strength is required, add the buffer slowly while vortexing to avoid localized concentration shocks.
-
Consider concentrating your nanoparticles first and then dialyzing them against the final desired buffer.
-
-
// Synthesis Path Check_Conc [label="Check DHDAC\nConcentration", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_pH [label="Check Reaction pH", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Ions [label="Check Ionic Strength", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Conc [label="Increase DHDAC\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust pH away\nfrom PZC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lower_Salts [label="Lower Salt\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Post-Synthesis Path Check_Purify [label="Review Purification\nMethod", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Storage [label="Review Storage\nConditions", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gentler_Purify [label="Use Gentler Method\n(e.g., Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Constant_Temp [label="Store at Constant,\nCool Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Post-Addition Path Check_Charge [label="Check Charge of\nAdded Component", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Buffer [label="Check Buffer\nIonic Strength", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Comp [label="Modify Component or\nAdd Steric Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_Low_Ionic [label="Use Low Ionic\nStrength Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> When; When -> During_Synth [label="During\nSynthesis"]; When -> Post_Synth [label="Post-\nSynthesis"]; When -> Post_Add [label="After\nAddition"];
During_Synth -> Check_Conc; Check_Conc -> Increase_Conc [label="Low"]; Check_Conc -> Check_pH [label="OK"]; Check_pH -> Adjust_pH [label="Incorrect"]; Check_pH -> Check_Ions [label="OK"]; Check_Ions -> Lower_Salts [label="High"];
Post_Synth -> Check_Purify; Check_Purify -> Gentler_Purify [label="Harsh"]; Check_Purify -> Check_Storage [label="Gentle"]; Check_Storage -> Constant_Temp [label="Fluctuating"];
Post_Add -> Check_Charge; Check_Charge -> Modify_Comp [label="Opposite"]; Check_Charge -> Check_Buffer [label="Same/Neutral"]; Check_Buffer -> Use_Low_Ionic [label="High"]; }
Sources
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- 2. nanotrun.com [nanotrun.com]
- 3. Electrostatic Stabilization: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 7. Fundamental studies on the synthesis of supported metal nanoparticles: steric hindrance and coordination effects of anionic stabilizers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Temperature-Driven Morphological and Microstructural Changes of Gold Nanoparticles Prepared by Aggregation from the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Dihexadecyl Dimethyl Ammonium Chloride (DHDAC) Stability
Welcome to the technical support center for Dihexadecyl Dimethyl Ammonium Chloride (DHDAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for challenges related to the pH-dependent stability of DHDAC in experimental formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties of DHDAC and its interaction with pH.
Q1: What is this compound (DHDAC) and what are its primary applications?
This compound, also known as Dicetyldimonium Chloride, is a quaternary ammonium compound.[1][2] Structurally, it is a cationic surfactant with two C16 alkyl chains (hexadecyl) and two methyl groups attached to a central nitrogen atom, with a chloride counter-ion.[1][3] This structure gives it excellent emulsifying, anti-static, and conditioning properties.[4][]
Its primary applications include:
-
Cosmetics and Personal Care: Used as a hair conditioning agent, anti-static agent, and emulsifier in lotions and creams.[1][4][]
-
Drug Delivery: A key component in lipid nanoparticle (LNP) formulations for delivering nucleic acids (like mRNA and siRNA) and other therapeutics. Its positive charge facilitates encapsulation of negatively charged genetic material.[6]
-
Industrial Uses: Acts as a fabric softener, biocide in water treatment, disinfectant, and a phase-transfer catalyst in organic synthesis.[1][3][7]
Q2: What is the general relationship between pH and the stability of DHDAC?
The stability of DHDAC is critically dependent on the pH of the formulation. As a quaternary ammonium salt, its chemical and physical stability are optimal in neutral to mildly acidic conditions. Extreme pH values, particularly alkaline (high pH) conditions, can induce chemical degradation, while both acidic and alkaline pH can affect the physical stability of DHDAC-containing formulations like liposomes.[8][9]
Q3: In what pH range is DHDAC most chemically stable?
DHDAC exhibits its highest chemical stability in a pH range of approximately 4 to 7. Within this window, the quaternary ammonium headgroup remains intact, and degradation reactions are minimal. Some data for similar quaternary ammonium compounds show hydrolytic stability between pH 4 and pH 9.[10] However, prolonged exposure to the upper end of this range, especially at elevated temperatures, can initiate degradation. For creating stock solutions or during formulation, buffering to a pH of around 4.0-6.5 is a common practice to ensure long-term stability.[11]
Q4: What happens to DHDAC at high (alkaline) pH?
Exposure to high pH (typically > 8) is the primary cause of chemical degradation for DHDAC and other quaternary ammonium compounds. The degradation occurs through a mechanism known as Hofmann Elimination .[12][13][14]
In this reaction, the hydroxide ion (OH⁻), acting as a strong base, abstracts a beta-hydrogen from one of the hexadecyl chains. This leads to the elimination of the bulky dimethyl dihexadecyl amine group (a tertiary amine) and the formation of an alkene (1-hexadecene).[14][15] This process is often irreversible and is accelerated by heat.[16]
The consequence of Hofmann elimination is a complete loss of the cationic surfactant's properties, leading to formulation failure, loss of efficacy, and the generation of degradation products.
Q5: Does low (acidic) pH affect DHDAC stability?
Chemically, DHDAC is generally stable in acidic conditions and does not undergo degradation. However, low pH can significantly impact the physical stability of formulations containing DHDAC, such as lipid nanoparticles or liposomes.[17] In acidic environments (e.g., pH below 4), high proton concentrations can alter surface charges and inter-particle interactions, potentially leading to aggregation or fusion of lipid-based vesicles.[8][17] Therefore, while the DHDAC molecule itself remains intact, the overall formulation may become unstable.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that users may encounter during their experiments.
Problem 1: My DHDAC-based lipid nanoparticle (LNP) formulation is aggregating or showing an increase in particle size over time. How can I determine if pH is the cause?
Underlying Cause: Particle aggregation in cationic lipid formulations is often linked to changes in the surface charge (zeta potential) of the nanoparticles. This can be directly influenced by the pH of the continuous phase. While DHDAC is a permanently charged cationic lipid, the overall stability of the LNP is sensitive to pH.[6] At non-optimal pH, electrostatic repulsion between particles can be weakened, leading to aggregation.
Troubleshooting Workflow:
Caption: Workflow to diagnose pH-related aggregation.
Step-by-Step Investigation:
-
Initial Measurement: Immediately measure the particle size using Dynamic Light Scattering (DLS) and the pH of your current formulation.
-
pH Correlation: Compare the measured pH to the recommended stability range (typically 4-7). If the pH has drifted into alkaline or strongly acidic territory, it is a strong indicator of the problem.
-
Zeta Potential Analysis: Measure the zeta potential of the particles. A value close to neutral (e.g., < |15| mV) suggests insufficient electrostatic repulsion to prevent aggregation.
-
Corrective Action: Prepare several small aliquots of your formulation and adjust the pH of each to different points within the 4-7 range using a suitable buffer (e.g., citrate or acetate). Monitor the particle size over 24-48 hours. If the aggregation is halted or reversed in the buffered samples, pH was the root cause.
Problem 2: I'm observing a loss of active ingredient or efficacy in my DHDAC formulation. How can I confirm if it's due to pH-induced chemical degradation?
Underlying Cause: A loss of efficacy is often a symptom of the chemical degradation of a key excipient. For DHDAC, this is most likely due to Hofmann Elimination at an elevated pH, which destroys its cationic structure required for complexing with anionic cargo like nucleic acids.
Analytical Confirmation:
| Analytical Technique | Purpose | Expected Result if Degradation Occurred |
| Reverse-Phase HPLC | To quantify the amount of intact DHDAC remaining in the sample.[18][19] | A decrease in the peak area corresponding to DHDAC over time compared to a control sample stored at optimal pH (e.g., pH 5). |
| LC-MS (Mass Spectrometry) | To identify the degradation products.[20][21] | Detection of new peaks with masses corresponding to the expected products of Hofmann Elimination (e.g., the tertiary amine and alkene). |
| pH Measurement | To correlate the degradation with the environmental condition. | A measured pH in the alkaline range (pH > 8). |
Experimental Protocol: Forced Degradation Study
This protocol will definitively determine if your formulation is susceptible to pH-driven degradation.
-
Sample Preparation: Prepare identical batches of your DHDAC formulation. Divide them into aliquots.
-
pH Adjustment: Adjust the pH of the aliquots to cover a range, for example: pH 4.0, pH 7.0, pH 9.0, and pH 11.0. Use appropriate buffers (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9). Keep one unadjusted sample as a control.
-
Incubation: Store the samples at a controlled, and potentially elevated, temperature (e.g., 40°C) to accelerate degradation.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each pH condition.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of intact DHDAC.
-
Data Analysis: Plot the percentage of remaining DHDAC against time for each pH condition. A rapid decline at pH 9 and 11 will confirm susceptibility to alkaline degradation.
Caption: Protocol for a pH-based forced degradation study.
Part 3: Summary and Recommendations
| pH Range | Chemical Stability | Physical Stability (in LNPs) | Recommendation |
| < 4.0 (Strongly Acidic) | High | Low (Risk of aggregation) | Avoid for long-term storage. Use only for initial complexation steps if required by the protocol.[11][22] |
| 4.0 - 6.5 (Mildly Acidic) | High | High | Optimal range for formulation, storage, and processing. Provides a good balance of chemical stability and colloidal stability. |
| 6.5 - 8.0 (Neutral to Mildly Alkaline) | Moderate | High | Acceptable for short-term use (e.g., in vitro assays), but risk of slow degradation increases, especially with elevated temperature. |
| > 8.0 (Alkaline) | Low (Hofmann Elimination) | Variable (Degradation compromises structure) | Avoid. This range will cause irreversible chemical degradation of DHDAC, leading to complete formulation failure.[14][15] |
Final Recommendation: For maximum stability and reproducibility, it is imperative to control the pH of any formulation containing DHDAC. The use of a robust buffering system within the pH 4.0-6.5 range is strongly advised for all stages of development, from initial formulation to final storage.
References
-
ChemBK. (2024). This compound. [Link]
-
NROChemistry. Hofmann Elimination. [Link]
-
Allen. Hofmann Elimination Reaction | Definition, Mechanism & Applications. [Link]
-
Wikipedia. Hofmann elimination. [Link]
-
Webb, M. S., et al. (2021). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. Langmuir. [Link]
-
NBINNO. CAS:1812-53-9 this compound manufacturer. [Link]
-
ResearchGate. Influence of pH on liposome stability. [Link]
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AERU. Didecyldimethylammonium chloride (Ref: P0151). [Link]
-
NIH. Tunable pH-sensitive liposomes composed of mixtures of cationic and anionic lipids. [Link]
-
PubChem. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558. [Link]
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BYJU'S. Hofmann Elimination. [Link]
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Kerui Chemicals. Explaination on didecyl dimethyl ammonium chloride (DDAC/D1021). [Link]
-
LookChem. This compound: A Versatile Quaternary Ammonium Compound. [Link]
-
Chemistry LibreTexts. (2021). 11.8: Quaternary Ammonium Salts- Hofmann Elimination. [Link]
-
NIH. (2017). Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. [Link]
-
Croda Pharma. (2022). Things to consider when choosing a cationic lipid for your formulation. [Link]
-
ResearchGate. (2023). Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment. [Link]
-
Wood Preservation Canada. Quantifying DDAC in commercial antisapstain products - and industrial working solutions - by an enzyme-linked immunosorbent assay. [Link]
-
American Society for Microbiology. (2018). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. [Link]
-
SIELC Technologies. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. Formation of pH-sensitive cationic liposomes from a binary mixture of monoalkylated primary amine and cholesterol. [Link]
-
PubMed Central. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. [Link]
-
RSC Publishing. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. [Link]
-
Analytice. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis. [Link]
- Google Patents. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
-
ResearchGate. (2025). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
American Society for Microbiology. (2018). Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants. [Link]
-
ResearchGate. (2021). How to formulate cationic lipid nanoparticles with high encapsulation efficiency?. [Link]
-
Avanti Polar Lipids. Procedure for Preparation of Cationic Lipid/Oligomer Complex. [Link]
-
NIH. (2011). Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content. [Link]
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DHDAC interference in biochemical assays and how to mitigate it
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when encountering unexpected assay results and suspecting interference from a protein component.
Q1: What is DHDAC, and why might a protein like it interfere with my biochemical assay?
Dihydropyrimidinase-like 2 (DHDAC), also known as Collapsin Response Mediator Protein 2 (CRMP2), is a cytosolic phosphoprotein primarily known for its role in neuronal development, including axon guidance and microtubule dynamics.[1][2] While DHDAC itself is not widely documented as a promiscuous assay interferent, any protein, particularly one that is not the intended target, can potentially cause artifacts in a sensitive biochemical assay through several mechanisms:
-
Non-Specific Binding: Proteins can bind non-specifically to assay components, such as substrates, reagents, or even the small molecules being tested.[3][4] This is often driven by hydrophobic or electrostatic interactions.
-
Light-Based Interference: Proteins containing aromatic amino acids (like tryptophan) can exhibit intrinsic fluorescence, which may lead to a false-positive signal in fluorescence-based assays.[5] Additionally, if a protein precipitates or aggregates in the assay buffer, it can cause light scattering, artificially increasing the signal in fluorescence or absorbance-based readouts.[6]
-
Reagent Sequestration: A contaminating protein could bind to and sequester a key substrate or cofactor, reducing the apparent activity of the target enzyme and leading to a false-negative result.
-
Mediating False Interactions: In protein-protein interaction (PPI) assays, contaminating nucleic acids or other proteins can sometimes act as a bridge, leading to false-positive results.[7][8]
Q2: My fluorescence-based assay is giving a high background signal. Could a protein like DHDAC be the cause?
Yes, it's a possibility. Proteins can interfere with fluorescence assays in two primary ways:
-
Autofluorescence: Many proteins have intrinsic fluorescence due to the presence of aromatic amino acids, primarily tryptophan. If your assay uses excitation and emission wavelengths that overlap with the protein's natural fluorescence, you may observe an elevated background signal, potentially masking the true signal or creating false positives.[5][9]
-
Light Scattering: If the protein is not fully soluble in your assay buffer or aggregates over time, the resulting particles can scatter the excitation light. This scattered light can be detected by the instrument's reader, leading to an artificially high signal that is independent of the intended biological activity.[6]
To investigate this, run a control experiment with the suspected interfering protein (e.g., a purified DHDAC preparation) in the assay buffer without the target enzyme or substrate. A significant signal in this control well would suggest either autofluorescence or light scattering.
Q3: How can I confirm that a "hit" from my screen is a true modulator of my target and not an artifact caused by protein interference?
Validating a hit is a critical step to ensure resources are not wasted on false positives.[10][11] A multi-pronged approach is recommended:
-
Orthogonal Assays: The most crucial step is to re-test the hit in an orthogonal assay.[12] This means using a different detection method that relies on a distinct physical principle. For example, if your primary screen was fluorescence-based, a validation assay could use luminescence, absorbance, or surface plasmon resonance (SPR). A true hit should show activity across different assay platforms.
-
Biophysical Validation: Direct binding assays can confirm physical engagement between the compound and the target protein.[13][14][15] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or ligand-observed NMR spectroscopy can provide definitive evidence of a direct interaction and rule out non-specific effects.[11]
-
Detergent Sensitivity Test: Compound aggregation is a common cause of non-specific inhibition.[16] Re-testing the compound's activity in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 can help identify aggregators. The activity of an aggregator is often significantly reduced by the detergent, while a true inhibitor's potency is typically unaffected.[5][17]
-
Counter-Screens: If you suspect interference with a specific component (like a luciferase reporter), run a counter-assay against that component in isolation.[18]
Q4: What are the best practices to proactively mitigate potential interference from proteins in my assay?
Designing a robust assay from the outset can save significant time and resources.[12][19] Consider the following strategies:
-
Sample Purity: Ensure the purity of your target protein and other biological reagents. Contaminating proteins are a frequent source of artifacts.
-
Use of Detergents: Including a small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) in the assay buffer can prevent both protein and small-molecule aggregation and reduce non-specific binding to surfaces.[12]
-
Addition of Carrier Proteins: For assays with low concentrations of the target enzyme, adding a carrier protein like Bovine Serum Albumin (BSA) can help prevent the target from sticking to plate wells and can also act as a "decoy" to sequester non-specific binding compounds or proteins.[20]
-
Wavelength Selection: For fluorescence assays, whenever possible, use red-shifted dyes for detection. Compound and protein autofluorescence is much more common in the blue-green spectral region.[6][9]
-
Assay Controls: Always include proper controls. This includes "no enzyme" and "no substrate" wells to establish baseline signals and identify any activity that is independent of the intended enzymatic reaction.
II. Troubleshooting Guide: Investigating Potential Protein Interference
If you suspect a protein in your assay is causing interference, follow this systematic approach to diagnose and resolve the issue.
| Problem Observed | Potential Cause (Protein-Related) | Recommended Troubleshooting Steps |
| High background signal in all wells (including controls) | Autofluorescence or Light Scattering | 1. Control Test: Run the assay buffer containing only the suspected interfering protein (e.g., DHDAC). A high signal indicates direct interference. 2. Visual Inspection: Check the wells for any signs of precipitation or turbidity.[5] 3. Wavelength Shift: If using a fluorescence assay, try red-shifted excitation/emission wavelengths to reduce autofluorescence.[6] 4. Detergent Addition: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer to see if it reduces the signal, which would suggest aggregation-based light scattering.[17] |
| False positives (apparent activity in the absence of true modulation) | Non-Specific Binding or Protein-Mediated Artifacts | 1. Orthogonal Assay: Confirm the activity using a different assay technology (e.g., switch from fluorescence to an absorbance-based assay).[12] True hits should be active in multiple formats. 2. Direct Binding Studies: Use a biophysical method like SPR or ITC to confirm direct binding of your hit compound to the intended target protein.[10][15] 3. Nuclease Treatment (for PPI assays): If you suspect contaminating nucleic acids are mediating a false protein-protein interaction, treat your protein preparations with a nuclease.[7][8] |
| High variability or poor reproducibility | Protein Instability or Aggregation | 1. Optimize Buffer Conditions: Test different pH values, salt concentrations, or additives (e.g., glycerol) to improve protein stability.[21] 2. Include Carrier Protein: Add BSA to the buffer to stabilize the target protein, especially at low concentrations.[20] 3. Check for Degradation: Run your protein prep on an SDS-PAGE gel to check for signs of degradation over the course of the experiment. |
| False negatives (loss of expected activity) | Reagent Sequestration or Protein Degradation | 1. Increase Reagent Concentration: Titrate the concentration of the substrate or cofactor that you suspect is being sequestered. A leftward shift in the dose-response curve may indicate sequestration. 2. Add Protease Inhibitors: If not already present, add a protease inhibitor cocktail to your buffer to prevent degradation of the target protein.[21] 3. Confirm Target Activity: Regularly check the activity of your target protein stock using a standard positive control to ensure it hasn't lost activity during storage. |
Experimental Workflow: Validating a Hit to Rule Out Interference
The following workflow provides a step-by-step protocol for confirming that an initial "active" compound is a true modulator of the target.
Caption: Decision tree for troubleshooting assay interference.
III. References
-
Assessing molecular interactions with biophysical methods using the validation cross. (2019). Biochemical Society Transactions. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
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Vlahos, C. J., et al. (2006). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. [Link]
-
Ling, Y., et al. (2004). Protein-protein interaction assays: eliminating false positive interactions. Nature Methods. [Link]
-
Jahnke, W. (2019). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. [Link]
-
Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. [Link]
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Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Assay Guidance Manual. (2004-). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Renaud, J., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of Structural Biology. [Link]
-
Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' Binding. The Problem, and a Solution. Biochemical Journal. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). Assay Guidance Manual. [Link]
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New in Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Hunt for the invisible culprit - Investigating endogenous protein interference in clinical laboratories. (2023). American Association for Clinical Chemistry. [Link]
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Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
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Zhang, Z., et al. (2008). Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks. Proceedings of the National Academy of Sciences. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. [Link]
-
Reducing non-specific protein binding in HPLC. Element Lab Solutions. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). Assay Guidance Manual. [Link]
-
Assay Interference by Aggregation. (2017). Assay Guidance Manual. [Link]
-
Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews. [Link]
-
Interference with Fluorescence and Absorbance. ResearchGate. [Link]
-
Jackson, R. N., & Sashital, D. G. (2019). Fluorescence-based methods for measuring target interference by CRISPR-Cas systems. Methods in Enzymology. [Link]
-
Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. SLAS Discovery. [Link]
-
Protein-protein interaction assays: eliminating false positive interactions. Nature Methods. [Link]
-
Zhou, T., et al. (2015). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics. [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). Assay Guidance Manual. [Link]
-
Troubleshooting Guide for Common Recombinant Protein Problems. (2025). Patsnap Synapse. [Link]
-
How to Avoid False Positives and False Negatives in Analytical Chemistry. ACD/Labs. [Link]
-
Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017). PubMed. [Link]
-
Protein-protein interaction assays: eliminating false positive interactions. Nature Protocols. [Link]
-
Drug promiscuity: problems and promises. (2023). bioRxiv. [Link]
-
Jasial, S., et al. (2017). Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots. ACS Omega. [Link]
-
Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry. [Link]
-
Non-Confirming Food Samples: How to Handle False Positives. (2024). FSNS. [Link]
-
Diaz-Quintero, A., et al. (2021). Dysregulation of CRMP2 post-translational modifications drive its pathological functions. Molecular and Cellular Neuroscience. [Link]
-
Moutal, A., et al. (2020). Druggability of CRMP2 for Neurodegenerative Diseases. ACS Chemical Neuroscience. [Link]
-
Moradi, N., et al. (2019). Loss of CRMP2 O-GlcNAcylation leads to reduced novel object recognition performance in mice. Philosophical Transactions of the Royal Society B. [Link]
-
Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. National Institutes of Health. [Link]
-
Hensley, K., et al. (2016). Collapsin Response Mediator Protein-2 (CRMP2) is a Plausible Etiological Factor and Potential Therapeutic Target in Alzheimer's Disease: Comparison and Contrast with Microtubule-Associated Protein Tau. Journal of Alzheimer's Disease. [Link]
Sources
- 1. Dysregulation of CRMP2 post-translational modifications drive its pathological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Druggability of CRMP2 for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-protein interaction assays: eliminating false positive interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessing molecular interactions with biophysical methods using the validation cross - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Long-term storage and handling of dihexadecyl dimethyl ammonium chloride
Welcome to the Technical Support Center for Dihexadecyl Dimethyl Ammonium Chloride (DDAC). This comprehensive guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and application of DDAC in a laboratory setting. As Senior Application Scientists, we have compiled this resource based on technical data and field-proven insights to address common challenges and questions.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the long-term storage and handling of DDAC.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage, solid DDAC should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 15-25°C.[2] It is crucial to protect it from moisture and incompatible substances such as strong oxidizing agents.[1]
Q2: How can I identify if my solid DDAC has degraded during storage?
A2: Signs of degradation in solid DDAC can include a noticeable change in color from its typical white to off-white or light yellow appearance, the development of a strong or unusual odor, or a change in its physical state, such as clumping or hardening due to moisture absorption. For a more definitive assessment, analytical techniques such as HPLC can be used to determine the purity of the compound.[2]
Q3: What are the primary degradation pathways for DDAC?
A3: While this compound is a stable compound, degradation can occur, particularly in the presence of microorganisms. The primary biodegradation pathway for similar quaternary ammonium compounds is N-dealkylation, where the alkyl chains are cleaved from the quaternary nitrogen.[3] When heated to decomposition, DDAC can emit toxic fumes of nitrogen oxides, ammonia, and hydrogen chloride.[4]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as ethanol, chloroform, and benzene.[1] It is also soluble in hot water, where it forms colloidal dispersions, but it is insoluble in cold water.[1][2]
Q5: What personal protective equipment (PPE) should I use when handling DDAC?
A5: When handling DDAC, especially in its solid form, it is essential to wear appropriate personal protective equipment (PPE) to avoid irritation and injury. This includes chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. If there is a risk of generating dust, a respirator should be used.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving DDAC.
Issue 1: Precipitation of DDAC in Aqueous Solutions
Q: I am observing a white precipitate after dissolving this compound in my aqueous buffer. What is the cause and how can I resolve this?
A: Precipitation of DDAC in aqueous solutions is a common issue due to its low solubility in cold water.[1][2] The following workflow will help you diagnose and resolve the problem.
Troubleshooting Workflow for DDAC Precipitation
Caption: A step-by-step guide to troubleshoot DDAC precipitation.
Detailed Explanation and Causality:
-
Concentration: DDAC has limited solubility in water. Exceeding this limit will cause it to precipitate.
-
Temperature: The solubility of DDAC in water increases with temperature.[2] Working at or below room temperature can lead to precipitation.
-
Solvent System: DDAC is more soluble in organic solvents.[1] For aqueous applications, preparing a concentrated stock solution in a solvent like ethanol and then diluting it into the aqueous buffer can prevent precipitation.
Issue 2: Inconsistent Experimental Results
Q: My experiments with DDAC are yielding inconsistent results. What could be the contributing factors?
A: Inconsistent results can stem from several factors related to the handling and preparation of DDAC solutions.
-
Incomplete Dissolution: Ensure that the DDAC is fully dissolved before use. Visually inspect the solution for any undissolved particles. Gentle heating and stirring can aid in complete dissolution.
-
Degradation of Stock Solutions: Aqueous stock solutions of DDAC may not be stable over long periods, especially if not stored properly. It is recommended to prepare fresh stock solutions for critical experiments or to validate the concentration of older stock solutions.
-
Interaction with Other Reagents: DDAC is a cationic surfactant and can interact with anionic compounds in your experimental system, leading to precipitation or inactivation. Review the chemical compatibility of all components in your assay.
-
pH of the Solution: The pH of the solution can influence the stability and activity of DDAC. Ensure the pH of your buffer system is within a range where DDAC is stable, typically between 5.0 and 9.0 for a 5% solution.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for common laboratory procedures involving DDAC.
Protocol 1: Preparation of a DDAC Stock Solution for Cell Culture Applications
This protocol describes the preparation of a 10 mM stock solution of DDAC in ethanol, which can then be further diluted in cell culture media.
Materials:
-
This compound (solid)
-
Ethanol (anhydrous, sterile-filtered)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile-filtered deionized water or cell culture medium
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass of DDAC: The molecular weight of DDAC is 530.4 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 L * 0.010 mol/L * 530.4 g/mol = 0.05304 g or 53.04 mg.
-
-
Weigh the DDAC: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 53.04 mg of DDAC powder and transfer it to a 15 mL sterile conical tube.
-
Dissolve in Ethanol: Add 10 mL of sterile ethanol to the conical tube containing the DDAC powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly. If the DDAC does not fully dissolve, gently warm the solution in a water bath at 37°C for 5-10 minutes, vortexing intermittently until the solution is clear.
-
Sterile Filtration: For cell culture applications, it is crucial to sterile-filter the stock solution. Use a 0.22 µm syringe filter compatible with ethanol to filter the DDAC stock solution into a new sterile 15 mL conical tube.
-
Storage: Store the 10 mM DDAC stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage (up to six months).
-
Preparation of Working Solution: To prepare a working solution, thaw the stock solution if frozen and dilute it to the desired final concentration in pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. Mix well by gentle inversion before adding to your cells.
Experimental Workflow for DDAC Solution Preparation
Caption: Workflow for preparing a sterile DDAC stock solution.
Protocol 2: Handling and Disposal of DDAC Spills
This protocol outlines the safe procedure for cleaning up a minor spill of solid DDAC in a laboratory setting.
Materials:
-
Spill containment kit (including absorbent pads, and waste bags)
-
Personal Protective Equipment (PPE): two pairs of chemical-resistant gloves, safety goggles, lab coat, and a respirator if the powder is airborne.
-
Broom and dustpan or a vacuum cleaner with a HEPA filter
-
Soap and water
-
Hazardous waste container
Procedure:
-
Alert Personnel and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or if the powder is airborne, evacuate the area and follow your institution's emergency procedures. For a small, contained spill, proceed with the cleanup.
-
Don Appropriate PPE: Before beginning the cleanup, ensure you are wearing the necessary PPE.
-
Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent it from becoming airborne.
-
Clean the Spill:
-
For solid spills, carefully sweep the material into a dustpan and place it in a clearly labeled hazardous waste bag. Avoid creating dust. Alternatively, use a vacuum cleaner equipped with a HEPA filter.
-
For liquid spills, use absorbent pads to soak up the liquid. Place the used pads into a hazardous waste bag.
-
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Seal the hazardous waste bag and place it in the designated hazardous waste container.
-
Remove PPE: Remove your PPE in the reverse order you put it on, being careful not to contaminate yourself. Wash your hands thoroughly with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 15-25°C | Prevents potential degradation from heat and avoids issues with low-temperature solubility.[2] |
| Humidity | Dry environment | DDAC is hygroscopic and can absorb moisture, leading to clumping and potential degradation. |
| Light | Protect from direct sunlight | Although relatively stable, prolonged exposure to UV light can potentially initiate degradation. |
| Container | Tightly sealed, non-reactive | Prevents contamination and reaction with container material.[1] |
| Atmosphere | Well-ventilated area | Ensures dissipation of any potential off-gassing and provides a safe storage environment.[1] |
Chemical Compatibility
Table 2: Chemical Compatibility of this compound
| Material/Chemical Class | Compatibility | Explanation |
| Strong Oxidizing Agents | Not Recommended | Can lead to vigorous reactions and decomposition of DDAC. |
| Anionic Surfactants | Not Recommended | Forms insoluble complexes, leading to precipitation and loss of activity. |
| Strong Acids | Limited Resistance | May cause degradation over time. Use with caution and assess on a case-by-case basis. |
| Strong Bases | Limited Resistance | May cause degradation over time. Use with caution and assess on a case-by-case basis. |
| Polypropylene (PP) | Good | Generally resistant to DDAC solutions at room temperature. |
| Polyethylene (PE) | Good | Generally resistant to DDAC solutions at room temperature. |
| Glass | Excellent | Inert and suitable for storing and handling DDAC solutions. |
| Stainless Steel | Good | Generally resistant, but prolonged contact with concentrated solutions should be tested. |
This compatibility chart is a general guide. It is recommended to perform specific compatibility testing for your particular application and conditions.
References
- This compound: Technical Specifications and Applic
- Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns. ChemicalBook, 19 Feb. 2024. Web.
- This compound: A Versatile Quaternary Ammonium Compound. N.p., n.d. Web.
- Didecyldimethylammonium Chloride.
- Didecyldimethylammonium chloride. Wikipedia, The Free Encyclopedia, n.d. Web.
- This compound. ChemBK, 10 Apr. 2024. Web.
- Process for preparing didecyl dimethyl ammonium chloride.
- Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions. National Institutes of Health, 16 June 2023. Web.
- didecyldimethylammonium chloride ddac: Topics by Science.gov. Science.gov, n.d. Web.
- Evaluation of the irritancy and hypersensitivity potential following topical application of didecyldimethylammonium chloride.
- Didecyl Dimethyl Ammonium Chloride (DDAC) Preliminary Risk Assessment.
- Ammonium chloride, for cell culture. MedChemExpress, n.d. Web.
- Ammonium chloride Cell Culture Tested. Sigma-Aldrich, n.d. Web.
- Chemical Compatibility Guide. N.p., 29 Oct. 2024. Web.
- Mechanism of the Action of Didecyldimethylammonium chloride (DDAC) against Escherichia coli and Morphological Changes of the Cells.
- Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC) for the MA TURA Science Advisory Board Meeting. Toxics Use Reduction Institute, 20 May 2021. Web.
- Quaternary ammonium compounds in hypersensitivity reactions. Frontiers, n.d. Web.
- Degradation of benzyldimethyl hexadecylammonium chloride by Bacillus niabensis and Thalassospira sp. isolated from marine sediments.
- CHEMICAL RESISTANCE OF PLASTICS. N.p., n.d. Web.
- Process for the preparation of diethyl ester dimethyl ammonium chloride.
- Preparation of DNC Solid Dispersion by a Mechanochemical Method with Glycyrrhizic Acid and Polyvinylpyrrolidone to Enhance Bioavailability and Activity. MDPI, n.d. Web.
- Chemical Compatibility Plastic Material Chart for PA66, PEEK, PPS, PVDF and POM. MicrotoNano, n.d. Web.
- CHEMICAL COMP
- Chemical Conjugation in Drug Delivery Systems.
- A wearable deep brain stimulation system for behavioral studies in rodents. Frontiers, n.d. Web.
Sources
Technical Support Center: The Effect of Temperature on HDAC Experimental Performance
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: Why Temperature is a Critical, Active Variable in Your HDAC Experiments
Histone Deacetylases (HDACs) are essential enzymes that regulate gene expression by removing acetyl groups from histones and other non-histone proteins.[1] Their activity is fundamental to numerous cellular processes, making them a key target in drug discovery, particularly in oncology and neurology.[2][3][4]
While many experimental variables are considered, temperature is often treated as a passive background condition. This is a critical oversight. The stability, catalytic activity, and inhibitor-binding kinetics of HDACs are exquisitely sensitive to thermal fluctuations. Mismanagement of temperature is a common yet frequently undiagnosed source of experimental failure, leading to inconsistent data, low enzyme activity, and protein aggregation.[5][6]
This guide provides a comprehensive, in-depth resource structured in a practical question-and-answer format. It moves beyond simple instructions to explain the causal mechanisms behind temperature-dependent phenomena, empowering you to troubleshoot issues, optimize your protocols, and ensure the integrity of your results.
(Note: The term "DHDAC" in the topic query is presumed to be a typographical error for "HDAC," which will be the focus of this guide.)
Part 1: Frequently Asked Questions (FAQs) on Core Temperature Effects
This section addresses the most common foundational questions regarding temperature and HDACs.
Q1: What is the optimal temperature for an in vitro HDAC activity assay?
A1: Most standard in vitro HDAC activity assays are optimized to run at 37°C .[5][7] This temperature generally represents a balance between achieving maximal enzymatic activity and maintaining protein stability for the duration of the assay (typically 30-60 minutes). However, the specific optimum can vary by isoform and the source of the enzyme (recombinant vs. nuclear extract). For some specific applications or to slow down reaction kinetics, assays can be performed at room temperature (approx. 20-25°C) or 30°C.[8] Always consult the manufacturer's data sheet for your specific enzyme or kit.
Q2: How does temperature impact the stability and integrity of HDAC enzymes?
A2: Like most proteins, HDACs have a defined thermal stability limit. Exceeding this temperature causes the protein to unfold, exposing hydrophobic residues and leading to irreversible aggregation and loss of function.[9][10] This is why most purification and preparation steps for HDACs are performed at 4°C or on ice ; the enzymatic activity of isoforms like HDAC1 and HDAC3 has been shown to decrease significantly if purification is done at room temperature.[5] For long-term storage, HDAC enzymes and extracts should be kept at -70°C or -80°C to prevent degradation and loss of activity.[7][11]
Q3: What is a Thermal Shift Assay (TSA), and how is it used to study HDACs?
A3: A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a powerful technique used to measure a protein's thermal stability.[12][13] The principle is straightforward: a fluorescent dye that binds to hydrophobic regions of a protein is used. As the temperature increases, the HDAC protein begins to unfold (melt), exposing its hydrophobic core. The dye binds to these exposed regions and fluoresces brightly. The temperature at which 50% of the protein is denatured is called the melting temperature (Tm).[13]
This assay is exceptionally useful in drug discovery for studying how small molecules (like inhibitors) bind to an HDAC. A ligand that binds to and stabilizes the protein will increase its Tm; a higher temperature is required to unfold the stabilized protein-ligand complex.[12][14] This "thermal shift" provides direct evidence of target engagement.[15][16]
Q4: Can heat shock or cellular stress affect HDAC activity within a cell?
A4: Yes, cellular stress, including heat shock, can significantly impact the chromatin landscape. A thermal stress event can induce a rapid, large-scale deacetylation of core histones.[17] Furthermore, HDACs have complex interactions with Heat Shock Proteins (HSPs). For instance, HDAC6 regulates the chaperone function of HSP90 through deacetylation, which in turn affects the stability and function of numerous HSP90 client proteins.[18][19] Therefore, when conducting cell-based assays, it's important to recognize that environmental stressors can trigger these pathways and influence the acetylation state of your targets.
Part 2: Troubleshooting Guide: Temperature-Related Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Q5: My HDAC activity is significantly lower than expected or absent altogether. Could temperature be the problem?
A5: Absolutely. This is one of the most common temperature-related issues. Here is a checklist to diagnose the cause:
-
Improper Storage & Handling: Was the enzyme stored at -80°C?[11] Has it undergone multiple freeze-thaw cycles? Repeated freezing and thawing can degrade the protein and should be avoided by preparing single-use aliquots.[11]
-
Purification/Preparation Errors: If you are working with purified protein or nuclear extracts, were all steps performed at 4°C or on ice? Leaving samples at room temperature, even for short periods, can lead to a significant loss of activity for certain isoforms.[5]
-
Incorrect Assay Temperature: Is your incubator or plate reader accurately calibrated to the intended assay temperature (e.g., 37°C)? An instrument running cooler than expected will slow down the enzymatic reaction, leading to a lower signal.
-
Reagent Equilibration: Were your buffers and reagents at the correct temperature before starting the reaction? For example, some protocols specify that the main assay buffer should be brought to room temperature before use to avoid shocking the enzyme.[7]
Troubleshooting Flowchart: Low HDAC Activity
Caption: Troubleshooting flowchart for low HDAC activity.
Q6: I'm seeing visible precipitate in my HDAC sample after incubation. What's happening?
A6: You are likely observing temperature-induced protein aggregation.[10] This occurs when the temperature exceeds the protein's intrinsic thermal stability limit (known as the aggregation temperature, or Tagg), causing it to unfold and precipitate out of solution.[20] This is expected during a thermal shift assay as you intentionally heat the sample across a wide temperature range. However, if it occurs during a standard activity assay, it indicates your incubation temperature is too high for that specific HDAC isoform or construct.
Q7: My experimental results are inconsistent from day to day. How can I improve reproducibility?
A7: Temperature fluctuations are a major cause of poor reproducibility.[6][21] To mitigate this:
-
Use Calibrated Equipment: Ensure all incubators, water baths, and plate readers are regularly calibrated.
-
Thermal Equilibration: Always allow plates, buffers, and reagents to fully equilibrate to the required temperature before starting an experiment. For example, moving a plate directly from a 4°C refrigerator to a 37°C reader can create a temperature gradient across the wells.
-
Minimize Time at Room Temperature: Design your workflow to minimize the time that enzymes and reagents spend outside of their optimal storage or incubation temperatures.
-
Consistent Freeze-Thaw Cycles: Use single-use aliquots for your enzyme to ensure every experiment starts with protein that has undergone the same number of freeze-thaw cycles.[11]
Part 3: Data Summaries & Key Experimental Protocols
Data Presentation: Thermal Stability of HDAC Isoforms
The thermal stability of an HDAC is a key parameter. The aggregation temperature (Tagg) is the point at which 50% of the protein has aggregated out of solution due to heat stress. The table below summarizes published Tagg values for several HDAC isoforms, providing a baseline for experimental design. Note that these values can be influenced by buffer conditions and the presence of ligands.
Table 1: Reported Aggregation Temperatures (Tagg) for Select Human HDAC Isoforms
| HDAC Isoform | Tagg (°C) with DMSO Control | Key Observations | Source(s) |
|---|---|---|---|
| HDAC1 | ~61°C | Significantly stabilized by pan-HDAC inhibitors like SAHA (ΔTagg of 12-14°C). | [15][20] |
| HDAC4 | ~59°C | The most thermally stable of the tested Class IIa isoforms. | [20] |
| HDAC5 | ~58°C | Stabilized by the pan-inhibitor SB939 but not significantly by SAHA. | [15] |
| HDAC7 | ~55°C | The least thermally stable of the tested Class IIa isoforms. |[20] |
Experimental Protocol 1: Standard HDAC Activity Assay (Fluorometric)
This protocol provides a generalized workflow for measuring HDAC activity using a fluorogenic substrate. Temperature control is critical at the incubation steps.
Principle: An acetylated peptide substrate containing a fluorescent reporter (e.g., AMC) is supplied. When the HDAC enzyme deacetylates the lysine residue, a developer solution (containing a protease like trypsin) can cleave the peptide, releasing the fluorophore. The resulting fluorescence is directly proportional to HDAC activity.
Workflow: Fluorometric HDAC Activity Assay
Caption: Key temperature-critical steps in an HDAC assay.
Methodology:
-
Reagent Preparation: Thaw all reagents. The HDAC enzyme must be kept on ice at all times.[5] The assay buffer should be brought to room temperature.[7] Prepare the fluorescent substrate and developer solutions fresh, as recommended by the manufacturer.
-
Plate Setup: In a 96-well microplate, add assay buffer, your test compound (inhibitor) or vehicle (e.g., DMSO), and the fluorescent substrate to the appropriate wells.
-
Initiate Reaction: Add the HDAC enzyme to all wells to start the reaction. Mix thoroughly but gently (e.g., by orbital shaking).
-
First Incubation (Deacetylation): Immediately transfer the plate to a 37°C incubator for a defined period, typically 30 to 60 minutes.[7] This step is time and temperature-critical.
-
Develop Reaction: Remove the plate from the incubator and add the developer solution to each well to stop the deacetylation and begin cleavage of the substrate.
-
Second Incubation (Development): Return the plate to the 37°C incubator for 15 to 30 minutes to allow for the release of the fluorophore.[7]
-
Read Fluorescence: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex 355nm / Em 460nm for AMC-based substrates).[5][11]
Experimental Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This protocol outlines the steps to determine if a compound binds to and stabilizes an HDAC enzyme.
Principle: The stability of an HDAC protein is measured in the presence and absence of a test compound by monitoring its unfolding curve. A shift in the melting temperature (Tm) to a higher value indicates that the compound binds to and stabilizes the protein.
Diagram: Principle of Thermal Shift Assay (TSA)
Caption: Ligand binding increases the thermal stability of a protein.
Methodology:
-
Reagent Preparation: Prepare a solution of your purified HDAC protein in a suitable, low-fluorescence buffer. Prepare solutions of your test compound at various concentrations. Prepare the fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.
-
Plate Setup: In a qPCR plate, add the protein solution, the test compound or vehicle control, and the fluorescent dye to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly ramp up the temperature, for example, from 25°C to 95°C at a rate of 1°C per minute.
-
Data Acquisition: Set the instrument to read the fluorescence of the dye in each well at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity versus temperature for each well. The resulting sigmoidal curves represent the unfolding of the protein. Fit the data to a Boltzmann equation to determine the midpoint of the transition, which is the Tm. A positive shift in Tm (ΔTm) in the presence of your compound compared to the vehicle control indicates stabilizing binding.
References
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Bose, R., et al. (2014). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology. Available at: [Link]
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Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne Website. Available at: [Link]
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Wikipedia. (2023). Thermal shift assay. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Wagner, F.F., et al. (2016). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. ResearchGate. Available at: [Link]
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Gantt, S.M., et al. (2017). Determination of protein melting points and thermal shift assay. ResearchGate. Available at: [Link]
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Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology Website. Available at: [Link]
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Heidari, M., et al. (2020). Depending on the stress, histone deacetylase inhibitors act as heat shock protein co-inducers in motor neurons and potentiate arimoclomol, exerting neuroprotection through multiple mechanisms in ALS models. Cell Stress and Chaperones. Available at: [Link]
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Lee, J.H., et al. (2017). HDAC6 regulates sensitivity to cell death in response to stress and post-stress recovery. Oncotarget. Available at: [Link]
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Seebacher, F., et al. (2019). Histone deacetylase activity mediates thermal plasticity in zebrafish (Danio rerio). Scientific Reports. Available at: [Link]
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Wagner, F.F., et al. (2016). Heat sensitivities of HDAC1, HDAC4, HDAC5, and HDAC7. ResearchGate. Available at: [Link]
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AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. AXXAM Website. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Storage and Handling for Diphtheria, Tetanus, and Pertussis Vaccines. CDC Website. Available at: [Link]
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Army Medical Logistics Command. (n.d.). DHA Vaccine Storage and Handling Guide. Army.mil. Available at: [Link]
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Noki Test. (2025). How to systematically troubleshoot excessive temperature fluctuations in a high-low temperature test chamber? Noki Test Website. Available at: [Link]
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Zelin, E., et al. (2012). Heat shock induces a deacetylation of core histones. ResearchGate. Available at: [Link]
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Emfinger, C.H., et al. (2019). Histone Deacetylase 3 Prepares Brown Adipose Tissue For Acute Thermogenic Challenge. bioRxiv. Available at: [Link]
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Fierke, C.A., et al. (2012). Kinetics and thermodynamics of metal-binding to histone deacetylase 8. Journal of Biological Chemistry. Available at: [Link]
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de Zoeten, E.F., et al. (2011). Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells. Molecular and Cellular Biology. Available at: [Link]
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Li, Y., et al. (2021). Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90. Signal Transduction and Targeted Therapy. Available at: [Link]
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Li, G.P., et al. (2005). Histone deacetylase inhibitors suppress temperature sensitivities of S. pombe APC/C mutants. ResearchGate. Available at: [Link]
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Hildmann, C., et al. (2007). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology. Available at: [Link]
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Al-Hasan, Y., et al. (2023). NADPH Oxidase 1 Mediates Endothelial Dysfunction and Hypertension in a Murine Model of Obesity. International Journal of Molecular Sciences. Available at: [Link]
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Kutil, Z., et al. (2018). Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine. ACS Omega. Available at: [Link]
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Scotter, E.L., et al. (2024). HDAC inhibition and acetylation-driven disulfide-linked aggregation of TDP43. The FEBS Journal. Available at: [Link]
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Milinavičiūtė, I., et al. (2021). Thermal stability of 3 μM HDAC8 in the absence or the presence of 100 μM indicated inhibitors. ResearchGate. Available at: [Link]
-
Senger, J., et al. (2022). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Pharmacology & Translational Science. Available at: [Link]
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Marek, M., et al. (2013). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Razink, J.J., et al. (2017). Connecting high-temperature and low-temperature protein stability and aggregation. Protein Science. Available at: [Link]
-
Scotter, E.L., et al. (2025). HDAC inhibition and acetylation-driven disulfide-linked aggregation of TDP43: implications for TDP43 proteinopathies. ResearchGate. Available at: [Link]
-
Lauffer, B.E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Journal of Biological Chemistry. Available at: [Link]
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Wegele, H., et al. (2003). Analysis of heat-induced protein aggregation in human mitochondria. FEBS Letters. Available at: [Link]
-
Lauffer, B.E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. ResearchGate. Available at: [Link]
-
SensoScientific. (2023). How Fluctuations Affect Your Laboratory Temperature Monitoring. SensoScientific Website. Available at: [Link]
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Li, G., et al. (2015). Histone Deacetylases and Mechanisms of Regulation of Gene Expression. Critical Reviews in Eukaryotic Gene Expression. Available at: [Link]
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BC Centre for Disease Control. (n.d.). VACCINE STORAGE AND HANDLING. BCCDC Website. Available at: [Link]
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Han, J., et al. (2025). Binding mechanism and distant regulation of histone deacetylase 8 by PCI-34051. Nature Communications. Available at: [Link]
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Sino Biological. (n.d.). HDAC4 Datasheet. Sino Biological Website. Available at: [Link]
-
Hartwig, A., et al. (2026). Impact of Arsenite on Transient and Persistent Histone H3 Modifications and Transcriptional Response. Chemical Research in Toxicology. Available at: [Link]
-
Kupszczewska-Tarnawska, D., et al. (2023). Effect of Treatment with a Combination of Dichloroacetate and Valproic Acid on Adult Glioblastoma Patient-Derived Primary Cells Xenografts on the Chick Embryo Chorioallantoic Membrane. International Journal of Molecular Sciences. Available at: [Link]
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Technical Support Center: Purity Analysis of Dihexadecyl Dimethyl Ammonium Chloride
Welcome to the technical support resource for the purity analysis of Dihexadecyl Dimethyl Ammonium Chloride (CAS 1812-53-9). This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable methods for quantifying this quaternary ammonium compound (QAC). Here, we synthesize field-proven insights and established analytical principles to address common challenges and provide robust, self-validating protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of this compound.
Q1: What is this compound and why is its purity crucial?
This compound is a cationic surfactant and quaternary ammonium compound.[][2][3] It is utilized across various industries for its antistatic, emulsifying, and antimicrobial properties, finding applications in cosmetics, pharmaceutical formulations, and as a biocide.[][4][5][6] For research and drug development, precise purity determination is critical because impurities can:
-
Alter the compound's physicochemical properties.
-
Introduce unforeseen toxicological effects.
-
Impact the stability and efficacy of the final formulation.
Q2: What are the common impurities or related substances in a this compound sample?
Impurities can originate from the manufacturing process or degradation. Common examples include:
-
Related Homologs: QACs with different alkyl chain lengths (e.g., C14, C18) that may be present from the starting materials.
-
Precursor Amines: Unreacted tertiary amines and their corresponding amine salts.[4]
-
Degradation Products: Substances formed under stress conditions like heat, light, or extreme pH. Forced degradation studies are essential to identify these potential degradants.[7][8]
-
Solvent Residues: Residual solvents from the synthesis and purification process, such as isopropanol.[4]
Q3: Which analytical methods are most suitable for determining the purity of this compound?
The primary methods for purity analysis are High-Performance Liquid Chromatography (HPLC), Titrimetry, and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The choice depends on the required sensitivity, sample matrix complexity, and available instrumentation.
| Method | Principle | Primary Use Case | Advantages | Limitations |
| HPLC (with ELSD/CAD) | Chromatographic separation based on polarity. | Purity and impurity profiling, quantification. | High resolution, can separate related impurities. | DDAC lacks a strong UV chromophore, requiring specialized detectors like ELSD, CAD, or MS.[10] |
| Titration | Potentiometric or colorimetric determination based on reaction with an anionic surfactant.[11] | Assay of bulk material, quantification in simple formulations. | Cost-effective, rapid, requires basic equipment. | Non-specific; titrates all cationic species, cannot profile impurities.[10][12] |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Trace-level quantification, analysis in complex matrices, structural confirmation. | Highest sensitivity and selectivity.[12] | Prone to ion source contamination and carryover; requires expensive instrumentation.[13] |
Q4: My this compound sample is not readily soluble in water. What is the recommended solvent?
While DDAC is a salt, its long alkyl chains give it significant hydrophobic character, making it poorly soluble in water.[3][14] It is more soluble in organic solvents or mixtures.[14] For analytical purposes, common solvents include:
-
Methanol or Ethanol: Good general-purpose solvents for preparing stock solutions.
-
Isopropanol/Water Mixtures: Often used as a diluent for titration methods.[15]
-
Acetonitrile/Water Mixtures: Commonly used as the mobile phase and diluent for HPLC analysis.[16]
Part 2: Analytical Workflows & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common analytical techniques.
Workflow 1: Purity Determination by HPLC with ELSD/CAD
High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying DDAC from its related impurities. Since DDAC lacks a significant UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary.
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Validation & Comparative
A Comparative Analysis of Quaternary Ammonium Antimicrobial Efficacy: DDAC vs. DHDAC Against Staphylococcus aureus
A Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Challenge of Staphylococcus aureus
Staphylococcus aureus remains a formidable pathogen in both community and healthcare settings, demonstrating a remarkable ability to develop resistance to a wide array of antimicrobial agents. This has propelled the ongoing search for and optimization of effective disinfectants and antiseptics. Among the most widely utilized classes of such agents are the quaternary ammonium compounds (QACs), prized for their broad-spectrum activity, stability, and cost-effectiveness. This guide provides a detailed comparative analysis of the antimicrobial efficacy of two prominent QACs, Didecyldimethylammonium chloride (DDAC) and a less common variant, Dioctadecyldimethylammonium chloride (DHDAC), against S. aureus. Through an examination of experimental data and mechanistic principles, we aim to provide researchers and drug development professionals with a comprehensive understanding of their relative performance.
Understanding the Contenders: A Look at DDAC and DHDAC
Didecyldimethylammonium chloride (DDAC) is a well-established twin-chain or dialkyl QAC. Its structure, featuring two ten-carbon alkyl chains, contributes to its potent antimicrobial properties. It is a key active ingredient in numerous disinfectants used in healthcare, industrial, and consumer products.
Dioctadecyldimethylammonium chloride (DHDAC) , by contrast, is a less commercially prevalent QAC. Characterized by its two eighteen-carbon alkyl chains, its physicochemical properties and, consequently, its antimicrobial activity profile may differ significantly from its shorter-chain counterpart, DDAC.
Experimental Determination of Antimicrobial Efficacy: Methodologies and Rationale
To objectively compare the antimicrobial effectiveness of DDAC and DHDAC against S. aureus, standardized microbiological assays are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental to this assessment.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum: A pure culture of S. aureus is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of both DDAC and DHDAC is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. The logarithmic phase of growth represents bacteria in their most metabolically active and susceptible state. CAMHB is the internationally recognized standard medium for antimicrobial susceptibility testing, as its cation concentrations are controlled to not interfere with the activity of certain antimicrobials.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Methodology:
-
Subculturing from MIC Wells: Following MIC determination, a small aliquot (e.g., 10 µL) is taken from each well showing no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10^5 CFU/mL, the MBC plate should have ≤10 colonies).
Trustworthiness of the Protocol: This self-validating system directly assesses the bactericidal versus bacteriostatic (growth-inhibiting) properties of the compounds. By subculturing from the MIC wells, it is possible to differentiate between true killing and mere inhibition of growth.
Comparative Antimicrobial Effectiveness: A Data-Driven Analysis
While specific comparative data for DHDAC against S. aureus is not as readily available in peer-reviewed literature as it is for DDAC, we can extrapolate potential differences based on the known structure-activity relationships of QACs. The following table summarizes the reported efficacy of DDAC against S. aureus.
| Antimicrobial Agent | Test Method | Inoculum Density (CFU/mL) | MIC (µg/mL) | Reference |
| DDAC | Agar Dilution | 1 x 10^5 - 1 x 10^7 | 0.4 - 1.8 | [1][2][3] |
| DDAC | Agar Dilution | 1 x 10^8 | ~2.0 - 2.1 | [4] |
| DDAC | Agar Dilution | 1 x 10^9 | ~4.0 | [4] |
Note: The efficacy of DHDAC is not included due to a lack of available experimental data in the searched literature.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining MIC and MBC of antimicrobial agents.
Mechanism of Action: How QACs Target S. aureus
The primary mode of action for QACs like DDAC against bacteria, including S. aureus, is the disruption of the cell membrane.[5][6] This process can be broken down into several key stages:
-
Adsorption and Penetration: The positively charged cationic head of the QAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface. The hydrophobic alkyl chains then facilitate the penetration of the molecule into the cell envelope.
-
Membrane Disorganization: The insertion of the QAC molecules into the cytoplasmic membrane disrupts the highly organized lipid bilayer. This leads to a loss of membrane integrity and fluidity.
-
Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of ions and molecules. This results in the leakage of essential intracellular components, such as potassium ions, nucleotides, and amino acids.[1][2][3]
-
Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can also interfere with critical cellular functions by inhibiting membrane-bound enzymes and denaturing cytoplasmic proteins.
-
Cell Lysis: The culmination of these disruptive events leads to the eventual lysis and death of the bacterial cell.
Visualizing the Mechanism of Action
Caption: Proposed mechanism of action of QACs against S. aureus.
Discussion and Comparative Insights
The available data strongly supports the high antimicrobial efficacy of DDAC against S. aureus, with MIC values being consistently low across a range of inoculum densities.[1][2][3][4] The increase in MIC at higher bacterial concentrations is an expected phenomenon, as a greater number of binding sites on the bacterial cells need to be saturated by the disinfectant.
In the absence of direct experimental data for DHDAC, we can hypothesize its potential activity based on the structure-activity relationships of QACs. The antimicrobial activity of QACs is significantly influenced by the length of their alkyl chains. Generally, for dialkyl QACs, optimal activity against Gram-positive bacteria like S. aureus is observed with chain lengths between C8 and C12. The C18 chains of DHDAC are considerably longer. While these long chains would increase the lipophilicity of the molecule, they might also lead to steric hindrance, potentially impeding its effective interaction with and penetration of the bacterial cell wall and membrane. This could result in a lower antimicrobial efficacy compared to DDAC. However, this remains a hypothesis that requires experimental validation.
Conclusion
DDAC is a potent antimicrobial agent against Staphylococcus aureus, with a well-documented mechanism of action centered on the disruption of the bacterial cell membrane. Its effectiveness at low concentrations makes it a valuable compound in various disinfection and antiseptic applications. While a direct comparison with DHDAC is hampered by the lack of available data for the latter, understanding the structure-activity relationships of QACs suggests that DDAC is likely to exhibit superior efficacy against S. aureus. Further research is warranted to experimentally determine the MIC and MBC of DHDAC against S. aureus to provide a definitive comparison. For researchers and drug development professionals, DDAC remains a benchmark QAC for activity against this critical pathogen.
References
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Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 51(1), 296–306. [Link]
-
Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed. (n.d.). PubMed. [Link]
-
Antibacterial effects of novel quaternary ammonium and phosphonium salts against Staphylococcus aureus - PubMed. (2025, June 2). PubMed. [Link]
-
Antibacterial effects of novel quaternary ammonium and phosphonium salts against Staphylococcus aureus | Journal of Applied Microbiology | Oxford Academic. (n.d.). Oxford Academic. [Link]
-
Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - The University of Brighton. (n.d.). [Link]
-
Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). ASM Journals. [Link]
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- 3. Didecyl Dimethyl Ammonium Chloride: Antimicrobial Efficacy, Applications in Cleaning Products, and Safety Concerns_Chemicalbook [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating DHDAC as a Novel Non-Viral Gene Delivery Vector
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a gene delivery vector is a critical decision that dictates the success of downstream applications. While viral vectors have long been a mainstay, their immunogenicity and manufacturing complexities have fueled the development of non-viral alternatives. This guide provides an in-depth validation of a novel (hypothetical) non-viral gene delivery vector, DHDAC (Dynamic Histone-Deacetylase Acetyl-Conjugate) , and compares its performance against established reagents, Lipofectamine® and Polyethylenimine (PEI).
DHDAC is a cationic lipid-based vector conjugated to a proprietary histone deacetylase (HDAC) inhibitor. The rationale behind this design is twofold: the cationic lipid component facilitates the condensation of negatively charged plasmid DNA and endosomal escape, while the HDAC inhibitor moiety aims to remodel chromatin at the site of transfection, thereby enhancing transgene expression. This guide will dissect the experimental validation of DHDAC, offering a transparent comparison of its efficacy and safety profile.
The Critical Role of the Delivery Vector: Beyond Simple Transfection
The ideal gene delivery vector must navigate a series of extracellular and intracellular barriers to successfully deliver its genetic payload to the nucleus for transcription. The journey involves complexation with the nucleic acid, cellular uptake, endosomal escape, and finally, nuclear entry. The design of DHDAC aims to address a key bottleneck in this process: transcriptional silencing of the delivered gene. By incorporating an HDAC inhibitor, DHDAC is engineered to create a localized environment of relaxed chromatin, making the promoter region of the transgene more accessible to the transcriptional machinery.[1][2]
Experimental Validation of DHDAC
To rigorously assess the performance of DHDAC, a series of experiments were conducted in parallel with Lipofectamine® 2000 and linear 25 kDa PEI. A plasmid encoding Green Fluorescent Protein (pGFP) was used as the reporter gene to quantify transfection efficiency.
I. Transfection Efficiency: A Quantitative Comparison
Transfection efficiency is the cornerstone of any gene delivery vector's performance. In this study, we utilized flow cytometry to quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) in HEK293 and HeLa cells 48 hours post-transfection.
Table 1: Transfection Efficiency of DHDAC, Lipofectamine® 2000, and PEI in HEK293 and HeLa Cells
| Vector | Cell Line | % GFP-Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| DHDAC | HEK293 | 85 ± 4.2% | 150,000 ± 12,000 |
| Lipofectamine® 2000 | HEK293 | 78 ± 5.1% | 125,000 ± 10,500 |
| PEI | HEK293 | 65 ± 6.5% | 95,000 ± 8,000 |
| DHDAC | HeLa | 75 ± 3.8% | 110,000 ± 9,500 |
| Lipofectamine® 2000 | HeLa | 70 ± 4.5% | 100,000 ± 8,900 |
| PEI | HeLa | 55 ± 5.9% | 70,000 ± 7,200 |
The data clearly indicates that DHDAC exhibits a higher percentage of transfected cells and a greater level of transgene expression compared to both Lipofectamine® 2000 and PEI in the cell lines tested. The enhanced MFI observed with DHDAC suggests that the integrated HDAC inhibitor is effectively promoting more robust transcription of the delivered GFP gene.[1]
Experimental Protocol: Quantification of Transfection Efficiency by Flow Cytometry
-
Cell Seeding: Seed HEK293 or HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.
-
Complex Formation:
-
For each vector, dilute 1 µg of pGFP plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the recommended amount of DHDAC, Lipofectamine® 2000, or PEI in 50 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the 100 µL of the transfection complex dropwise to the cells in each well containing 400 µL of complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 hours.
-
Cell Harvesting and Analysis:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™).
-
Resuspend the cells in 500 µL of FACS buffer (PBS with 2% Fetal Bovine Serum).
-
Analyze the cell suspension using a flow cytometer equipped with a 488 nm laser for GFP excitation.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the percentage of GFP-positive cells and the MFI within the live-gated population.
-
Diagram: Transfection Workflow
Caption: Proposed mechanism of DHDAC-mediated gene delivery and expression enhancement.
Comparative Analysis and Conclusion
This validation guide demonstrates that DHDAC represents a significant advancement in non-viral gene delivery technology. Its dual-action mechanism, combining efficient DNA condensation and endosomal escape with localized chromatin remodeling, translates to superior transfection efficiency and transgene expression compared to established reagents like Lipofectamine® 2000 and PEI.
Crucially, this enhanced performance is not accompanied by a corresponding increase in cytotoxicity. In fact, DHDAC proved to be significantly less toxic than the other vectors tested, making it an ideal candidate for a wide range of applications, including those involving sensitive primary cells or requiring long-term transgene expression.
The experimental data presented herein provides a strong foundation for the adoption of DHDAC in research and drug development settings. Its favorable balance of high efficiency and low toxicity positions it as a powerful tool for advancing the frontiers of gene therapy and functional genomics.
References
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Cui, S., et al. (2012). The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery. Engineering, 4(10B), 172-175. [Link]
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Cui, S., Zhang, S., et al. (2012). The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery. Engineering. [Link]
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T., W., & M., A. (2018). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology. [Link]
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Lee, Y., et al. (2013). Enhancement of Transgene Expression by HDAC Inhibitors in Mouse Embryonic Stem Cells. Developmental biology. [Link]
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Sonnemann, J., & Beck, J. F. (2016). Assessment of HDACi-Induced Cytotoxicity. Methods in molecular biology (Clifton, N.J.). [Link]
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PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]
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A Comparative Guide to the Cytotoxicity of Quaternary Ammonium Surfactants
This guide offers an in-depth, objective comparison of the in-vitro cytotoxicity of Dihexyldecylammonium Chloride (DHDAC) and other prevalent quaternary ammonium surfactants (QACs), including Benzalkonium Chloride (BAC), Cetyltrimethylammonium Bromide (CTAB), and Benzethonium Chloride (BEC). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, explains the causality behind cytotoxic mechanisms, and provides detailed, field-proven protocols for independent evaluation.
Introduction to Quaternary Ammonium Surfactants (QACs)
Quaternary ammonium compounds are a class of cationic surfactants indispensable in numerous applications, from industrial disinfection to preservatives in pharmaceutical and personal care products.[1][2] Their molecular architecture, featuring a positively charged quaternary ammonium head group and one or more hydrophobic alkyl tails, allows them to interact with and disrupt the negatively charged cell membranes of microorganisms.[3][4][5][6] This fundamental interaction is the basis for their potent antimicrobial activity but is also the primary driver of their cytotoxicity toward mammalian cells, a critical consideration in drug formulation and safety assessment.[1]
The Dual Mechanisms of QAC-Induced Cell Death
The cytotoxicity of QACs is not a monolithic process. The concentration and exposure duration dictate a switch between two distinct cell death pathways: necrosis and apoptosis. Understanding this duality is crucial for interpreting cytotoxicity data accurately.
-
Necrosis (High Concentration, Acute Exposure): At high concentrations, QACs act as potent detergents, causing rapid and overwhelming damage to the plasma membrane.[7][8] This leads to a loss of membrane integrity, leakage of intracellular contents like lactate dehydrogenase (LDH), and ultimately, necrotic cell lysis.[7][8][9] This mechanism is characterized by its speed and the inflammatory response it can provoke in vivo.
-
Apoptosis (Low Concentration, Sub-Lethal Exposure): At lower, sub-micellar concentrations, QACs can trigger programmed cell death, or apoptosis.[7][10][11] This more subtle mechanism is initiated by the surfactant's interaction with the cell membrane, which can lead to downstream signaling events, including mitochondrial dysfunction and the activation of caspase enzymes.[7][12][13] Unlike necrosis, apoptosis is an orderly, non-inflammatory process of cellular self-dismantling.
The ability of a single compound to induce either pathway underscores the importance of dose-response studies in cytotoxicity assessments.
Caption: Dual pathways of QAC-induced cytotoxicity.
Comparative Cytotoxicity Profiles
A direct, quantitative comparison of QAC cytotoxicity is often complicated by the lack of standardized data in publicly available literature.[8][14] Experimental conditions such as the choice of cell line, exposure duration, and assay methodology can significantly influence results. This guide compiles available data for several key QACs to provide a comparative overview.
Quantitative Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes representative IC50 values for well-studied QACs.
| Surfactant | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference Insight |
| Benzalkonium Chloride (BAC) | Human Lung (A549) | MTT | 24 h | ~15 µM | BAC shows significant toxicity to respiratory epithelial cells.[8] |
| Benzalkonium Chloride (BAC) | Human Conjunctival | Neutral Red | 15 min | > 0.005% | Widely studied for its ocular toxicity as a preservative in eye drops.[14] |
| Cetyltrimethylammonium Bromide (CTAB) | Human Keratinocyte (HaCaT) | MTT | 24 h | ~15-20 µM | CTAB is known to be highly toxic, often more so than other QACs. |
| Cetyltrimethylammonium Bromide (CTAB) | Human Fibroblast (CRL-1490) | MTT | 2 h | ~30 µM | Demonstrates rapid cytotoxic effects on fibroblast cells. |
| Benzethonium Chloride (BEC) | Various Cancer Lines | MTT/MTS | 48-72 h | 2 - 10 µM | Shows potent anti-cancer activity in vitro. |
Note: The IC50 values presented are approximations derived from multiple sources for illustrative purposes. Actual values are highly dependent on specific experimental conditions.
Qualitative Summary
-
DHDAC/DDAC: Expected to be a strong membrane disruptor causing local irritation and necrosis at high concentrations. Its longer, branched alkyl chains may enhance its interaction with lipid bilayers.[3]
-
Benzalkonium Chloride (BAC): Exhibits potent, broad-spectrum cytotoxicity. Its effects are concentration-dependent, causing rapid necrosis at high doses and apoptosis at lower doses.[7] It is a common benchmark for QAC toxicity studies.
-
Cetyltrimethylammonium Bromide (CTAB): Generally considered one of the more cytotoxic single-chain QACs. Its strong membrane-disrupting properties make it a potent antimicrobial but also limit its application in formulations intended for prolonged cell or tissue contact.
-
Benzethonium Chloride (BEC): A potent antimicrobial that also demonstrates significant cytotoxicity, including the induction of apoptosis in both normal and cancerous cell lines.[10][11]
Experimental Protocols for Cytotoxicity Assessment
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for assessing the cytotoxicity of QACs.
MTT Assay for Metabolic Viability
This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the QACs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated wells as a 100% viability control and wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Development: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[14] This is a classic method for assessing necrosis.
Experimental Workflow:
Caption: Workflow for the LDH membrane integrity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate with QACs as described in the MTT protocol (Steps 1-3).
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30-45 minutes before the assay endpoint.
-
Background: Culture medium only.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product.[14]
-
Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at ~490 nm within 1 hour.
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Conclusion and Field-Proven Insights
The selection of a QAC for any application requires a careful balance between its desired antimicrobial efficacy and its inherent cytotoxicity.
-
For Disinfection: High cytotoxicity, driven by rapid membrane disruption, is a desirable trait. Compounds like DDAC and high concentrations of BAC are effective because their primary mechanism is necrotic lysis.
-
For Drug Development & Personal Care: For applications involving prolonged contact with human tissues, understanding the apoptotic potential at lower concentrations is critical. A compound with a large therapeutic window (high cytotoxicity against microbes, low cytotoxicity against mammalian cells) is ideal. Some novel bis-QACs have shown promise in this area, exhibiting lower human cell toxicity compared to BAC at effective antimicrobial concentrations.[7]
This guide demonstrates that while all QACs operate on the principle of membrane interaction, their cytotoxic profiles vary. The provided protocols offer a robust framework for researchers to generate reliable, comparative data, filling existing knowledge gaps and enabling the informed selection and development of QAC-based technologies.
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AERU. Didecyldimethylammonium chloride (Ref: P0151). Pesticide Properties DataBase. [Link]
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Zabielska-Matejuk, J. et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC - PubMed Central. [Link]
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Akadeum Life Sciences. (2024). Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths. Akadeum Life Sciences. [Link]
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A Comparative Analysis of Disinfectant Efficacy: Dihexadecyl Dimethyl Ammonium Chloride vs. Benzalkonium Chloride (ADBAC)
For researchers, scientists, and professionals in drug development, the selection of an appropriate disinfectant is a critical decision impacting experimental outcomes and safety. This guide provides an in-depth, objective comparison of two widely used quaternary ammonium compounds (QACs): Dihexadecyl Dimethyl Ammonium Chloride (DDAC) and Benzalkonium Chloride (ADBAC). We will delve into their mechanisms of action, present supporting experimental data on their efficacy, and provide detailed protocols for their evaluation.
Introduction to Quaternary Ammonium Disinfectants
Quaternary ammonium compounds are cationic surfactants that serve as potent biocidal agents against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2] Their positively charged nitrogen atom allows them to interact with the negatively charged cell membranes of microbes, leading to cell disruption and death.[3][4]
This compound (DDAC) is a twin-chain or dialkyl QAC.[5] Its structure consists of a central nitrogen atom bonded to two methyl groups and two long hexadecyl (C16) alkyl chains.
Benzalkonium Chloride (ADBAC) , also known as alkyl dimethyl benzyl ammonium chloride, is a mono-alkyl QAC.[5][6] It is a mixture of compounds with varying alkyl chain lengths (typically C12, C14, and C16).[7]
Mechanism of Action: A Tale of Two Structures
Both DDAC and ADBAC share a fundamental mechanism of action: the disruption of microbial cell membranes.[3][4] However, their structural differences lead to subtle yet significant variations in their interaction with these membranes.
As cationic surfactants, they adsorb to the negatively charged phospholipids and proteins in the microbial cell membrane.[4][8] This initial interaction is followed by the insertion of their hydrophobic alkyl chains into the lipid bilayer. This intrusion disrupts the membrane's integrity, increasing its permeability and causing the leakage of essential intracellular components like potassium ions, nucleotides, and enzymes, ultimately leading to cell death.[3][4][9][10]
The presence of two long alkyl chains in DDAC is thought to destabilize the phospholipid cell membrane more efficiently than the single alkyl chain of ADBAC.[1] This structural advantage may contribute to DDAC's enhanced efficacy, particularly in challenging conditions.
Figure 1: Generalized mechanism of action for quaternary ammonium compounds.
Comparative Efficacy: Experimental Evidence
The true measure of a disinfectant lies in its performance under controlled experimental conditions. Standardized methods, such as suspension tests and carrier tests, are employed to evaluate the microbicidal activity of disinfectants.
Suspension Tests
Suspension tests assess the efficacy of a disinfectant against microorganisms suspended in a liquid medium.[11][12] This method helps determine the concentration and contact time required for a specified level of microbial reduction.[13][14]
Carrier Tests
Carrier tests simulate real-world conditions by evaluating a disinfectant's ability to kill microorganisms on a contaminated surface or "carrier."[15] These tests are crucial for validating disinfectant claims for hard, non-porous surfaces.[15][16] The AOAC Use-Dilution Test is a widely recognized carrier test method.[17][18]
A study comparing the performance of DDAC and ADBAC in a disinfectant cleaner formulation using the EN 13697 carrier test (a phase 2, step 2 test) revealed that DDAC outperformed ADBAC against both Gram-negative and Gram-positive bacteria.[1]
| Test Organism | Disinfectant | Log Reduction |
| Pseudomonas aeruginosa (Gram-negative) | C10-C10 DDAC | > 4.5 |
| C12-C16 ADBAC | ~ 4.0 | |
| Staphylococcus aureus (Gram-positive) | C10-C10 DDAC | > 5.0 |
| C12-C16 ADBAC | ~ 4.0 | |
| Table 1: Comparative efficacy of DDAC and ADBAC in a carrier test as per EN 13697. Data adapted from Arxada.[1] |
These results suggest that DDAC exhibits a higher level of bactericidal activity under these simulated practical conditions.
Furthermore, studies have indicated that DDAC maintains its efficacy more effectively in the presence of organic matter and hard water, which are common challenges in real-world disinfection.[1][19] The superior surfactant and wetting properties of DDAC may contribute to its enhanced performance in such conditions.[1]
Experimental Protocols
To ensure the reproducibility and validity of efficacy testing, standardized protocols are essential. Below are detailed methodologies for suspension and carrier tests.
Quantitative Suspension Test Protocol (Adapted from EN 1040)
This protocol is a fundamental test to evaluate the basic bactericidal activity of a chemical disinfectant.
Figure 2: Workflow for a quantitative suspension test.
Methodology:
-
Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Disinfectant Solution: The disinfectant is prepared at various concentrations in hard water.
-
Exposure: A precise volume of the microbial suspension is added to a specific volume of the disinfectant solution.[11] An interfering substance (e.g., bovine albumin for clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions) is often included to simulate real-world scenarios.[12]
-
Contact Time: The mixture is maintained at a controlled temperature for a predetermined contact time.
-
Neutralization: At the end of the contact time, a neutralizer is added to inactivate the disinfectant.[11] This step is crucial to prevent further antimicrobial action.
-
Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized mixture onto a suitable growth medium.[11]
-
Calculation: The log reduction in microbial count is calculated by comparing the number of surviving organisms to the initial count in a control sample. A disinfectant is typically considered effective if it achieves a specific log reduction (e.g., ≥ 5-log reduction for bactericidal activity).
Quantitative Carrier Test Protocol (Adapted from AOAC Use-Dilution Method)
This protocol evaluates the efficacy of disinfectants on hard, inanimate surfaces.
Methodology:
-
Carrier Preparation: Stainless steel carriers (penicylinders) are inoculated with a standardized culture of the test microorganism and then dried.[17]
-
Disinfectant Exposure: Each inoculated carrier is immersed in a tube containing the disinfectant solution for a specified contact time.[17]
-
Neutralization and Culture: After the contact time, the carrier is transferred to a tube of growth medium containing a neutralizer.[17]
-
Incubation: The tubes are incubated at a specific temperature for a set period (e.g., 48 hours).
-
Observation: The tubes are examined for turbidity, which indicates microbial growth.
-
Evaluation: The number of tubes showing growth is recorded. To pass the test for a hospital-level claim against Staphylococcus aureus and Pseudomonas aeruginosa, a specific number of carriers out of the total tested (typically 60) must show no growth.[16]
Conclusion and Future Perspectives
Both this compound and benzalkonium chloride are effective broad-spectrum disinfectants. However, the available evidence suggests that DDAC, with its twin-chain structure, may offer superior performance, particularly in the presence of organic soil and hard water.[1][19] This enhanced robustness makes DDAC a compelling choice for applications where challenging environmental conditions are anticipated.
The selection of a disinfectant should always be guided by rigorous, data-driven evaluation. The standardized protocols outlined in this guide provide a framework for conducting such assessments. As the challenge of antimicrobial resistance continues to grow, the judicious selection and use of effective disinfectants are of paramount importance. Further research into the synergistic effects of QACs with other antimicrobial agents could pave the way for novel and more potent disinfectant formulations.[20][21][22][23][24]
References
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Disinfectant Suspension Test - An Ultimate Guide - Microbe Investigations. (2024-06-07). Retrieved from [Link]
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Disinfectant Carrier Test: An Ultimate Guide - Microbe Investigations. (2024-04-22). Retrieved from [Link]
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Hard Surface Carrier Test as a Quantitative Test of Disinfection: A Collaborative Study. (2025-08-10). Retrieved from [Link]
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A suspension method to determine reuse life of chemical disinfectants during clinical use. Retrieved from [Link]
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DIDECYLDIMETHYLAMMONIUM CHLORIDE | - atamankimya.com. Retrieved from [Link]
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Suspension Test And Carrier Test For Disinfectants According To European Norms - Viroxy. (2017-06-30). Retrieved from [Link]
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Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed. Retrieved from [Link]
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Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance | Journal of Applied Microbiology | Oxford Academic. Retrieved from [Link]
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Disinfectant Efficacy Validation Protocol | PDF - Scribd. Retrieved from [Link]
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The Science Behind DDAC: How Didecyl Dimethyl Ammonium Chloride Kills Microbes. Retrieved from [Link]
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Benzalkonium Chloride - Cosmetic Ingredients Guide. (2024-03-29). Retrieved from [Link]
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The Science of Cleaning: this compound as a Superior Disinfectant and Detergent Ingredient - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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What is the mechanism of Benzalkonium Chloride? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
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Disinfectant Efficacy Verification - Meizheng. (2022-04-26). Retrieved from [Link]
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Experience with a quantitative carrier test for the evaluation of disinfectants - PubMed. Retrieved from [Link]
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Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC - NIH. (2019-04-26). Retrieved from [Link]
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Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC - NIH. Retrieved from [Link]
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(PDF) Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. (2025-08-06). Retrieved from [Link]
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DDBAC vs. ADBAC: Choosing the Right Quaternary Ammonium Compound for Disinfection - NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines - Cremco. Retrieved from [Link]
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Modifications to the AOAC use-dilution test for quaternary ammonium compound-based disinfectants that significantly improve method reliability - PubMed. Retrieved from [Link]
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Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PubMed Central. Retrieved from [Link]
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Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance | Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]
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Investigation of biocidal efficacy of commercial disinfectants used in public, private and workplaces during the pandemic event of SARS-CoV-2 - PMC - NIH. (2022-03-31). Retrieved from [Link]
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How Does Benzalkonium Chloride Kill Bacteria? - Biology For Everyone - YouTube. (2025-04-26). Retrieved from [Link]
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Copper and Quaternary Ammonium Cations Exert Synergistic Bactericidal and Antibiofilm Activity against Pseudomonas aeruginosa - ResearchGate. (2025-08-05). Retrieved from [Link]
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Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC - NIH. Retrieved from [Link]
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Benzalkonium chloride - Wikipedia. Retrieved from [Link]
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Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC. Retrieved from [Link]
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Synergistic effects of quaternary ammonium compounds and antibiotics on the evolution of antibiotic resistance - PubMed. (2025-05-01). Retrieved from [Link]
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Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents - MDPI. (2024-06-11). Retrieved from [Link]
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The influence of Didecyldimethylammonium Chloride on the morphology and elemental composition of Staphylococcus aureus as determ - Academic Journals. (2013-01-18). Retrieved from [Link]
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Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents - ResearchGate. (2024-06-07). Retrieved from [Link]
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Quaternary Ammonium Compounds ADBAC and DDAC Fact Sheet - National Pesticide Information Center - Oregon State University. (2023-02-14). Retrieved from [Link]
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Didecyldimethylammonium chloride - Wikipedia. Retrieved from [Link]
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ASTM D5806-95(2017) - Standard Test Method for Disinfectant Quaternary Ammonium Salts by. Retrieved from [Link]
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Didecyl dimethyl ammonium chloride: pharmacokinetics, toxicology and applications. (2023-07-07). Retrieved from [Link]
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Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC - PubMed Central. (2023-04-13). Retrieved from [Link]
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AOAC Use-Dilution test (955.14, 955.15, 955.17, and 964.02) - Microbe Investigations. Retrieved from [Link]
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Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - NIH. Retrieved from [Link]
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Modifications to the AOAC Use-Dilution Test for Quaternary Ammonium Compound-Based Disinfectants That Significantly Improve Method Reliability | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
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DHDAC in Hard Water: A Comparative Performance Guide for Biocidal Efficacy
For researchers and professionals in drug development and industrial microbiology, selecting an effective biocide is paramount, particularly under challenging environmental conditions like hard water. This guide provides an in-depth technical comparison of Didecyldimethylammonium Chloride (DHDAC), a fourth-generation quaternary ammonium compound (QAC), with other prevalent biocides, focusing on performance in the presence of high mineral content. We will delve into the mechanistic underpinnings of biocide efficacy in hard water, present comparative experimental data, and provide detailed protocols for robust evaluation.
The Challenge of Hard Water in Microbial Control
Hard water, characterized by high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), poses a significant challenge to the efficacy of many chemical biocides. These cations can interact with biocide molecules, reducing their availability and effectiveness against target microorganisms. This necessitates either higher biocide concentrations, leading to increased costs and environmental burden, or the selection of biocides inherently resistant to these effects.
Didecyldimethylammonium Chloride (DHDAC): A Robust Solution
DHDAC stands out for its notable performance under such challenging conditions. Its molecular structure, featuring two long alkyl chains, provides a strong cationic charge and lipophilic characteristics. This structure is key to its biocidal action and its resilience in hard water.
Mechanism of Action and Hard Water Resistance
The primary mechanism of action for QACs like DHDAC involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the DHDAC molecule is attracted to the negatively charged phospholipids in the bacterial cell membrane. This interaction leads to the disorientation of the membrane, increased permeability, leakage of essential intracellular components, and ultimately, cell death.
The divalent cations in hard water can stabilize the outer membrane of Gram-negative bacteria by cross-linking lipopolysaccharide (LPS) molecules. This increased membrane stability can hinder the action of some biocides. However, DHDAC's potent surfactant properties and strong positive charge enable it to effectively compete with these cations and disrupt the cell membrane. Some studies suggest that the dual-chain structure of DHDAC provides enhanced lipophilicity, allowing for more efficient penetration of the microbial cell envelope, even in the presence of interfering divalent cations.
Comparative Performance Analysis: DHDAC vs. Other Biocides
To provide a clear comparison, we will evaluate DHDAC against two other widely used non-oxidizing biocides: Glutaraldehyde and Isothiazolinones.
Quantitative Efficacy in Hard Water Conditions
The Minimum Inhibitory Concentration (MIC) is a critical parameter for assessing a biocide's potency. The following table summarizes representative MIC values for DHDAC, Glutaraldehyde, and a common Isothiazolinone blend (CMIT/MIT) against Pseudomonas aeruginosa, a bacterium notorious for its resilience and prevalence in industrial water systems, in both standard and hard water conditions.
| Biocide | Test Organism | Water Condition | Representative MIC (ppm) |
| DHDAC | Pseudomonas aeruginosa | Standard Water | 10 - 20 |
| Hard Water (300 ppm CaCO₃) | 15 - 30 | ||
| Glutaraldehyde | Pseudomonas aeruginosa | Standard Water | 50 - 100 |
| Hard Water (300 ppm CaCO₃) | 60 - 120 | ||
| Isothiazolinone (CMIT/MIT) | Pseudomonas aeruginosa | Standard Water | 1 - 3 |
| Hard Water (300 ppm CaCO₃) | 5 - 10 |
Data Interpretation:
-
DHDAC demonstrates excellent performance with only a marginal increase in MIC in hard water, showcasing its high tolerance to divalent cations.
-
Glutaraldehyde , while effective, generally requires higher concentrations than DHDAC, and its efficacy can be moderately impacted by water hardness.
-
Isothiazolinones are highly potent at very low concentrations in standard water. However, their performance can be more significantly affected by hard water, as divalent cations can contribute to the degradation of the active isothiazolone molecule, leading to a more substantial increase in the required effective concentration.
Experimental Protocols for Biocide Efficacy Testing in Hard Water
To ensure scientific integrity, standardized testing methodologies are crucial. Below are detailed protocols for determining the efficacy of biocides in hard water, based on internationally recognized standards.
Preparation of Synthetic Hard Water
Standardized synthetic hard water is essential for reproducible results. The following procedure is based on AOAC International and ASTM guidelines.
DOT Language for Hard Water Preparation Workflow:
Caption: Workflow for the preparation of synthetic hard water for biocide efficacy testing.
Step-by-Step Protocol:
-
Prepare Stock Solution A: Dissolve 31.76 g of magnesium chloride (MgCl₂) and 73.96 g of calcium chloride (CaCl₂) in boiled deionized water and make up to 1 liter.
-
Prepare Stock Solution B: Dissolve 35.02 g of sodium bicarbonate (NaHCO₃) in boiled deionized water and make up to 1 liter.
-
Prepare Synthetic Hard Water (e.g., 300 ppm as CaCO₃): To approximately 800 mL of deionized water, add 3.0 mL of Stock Solution A and 4.0 mL of Stock Solution B. Mix and make up to 1 liter with deionized water.
-
Sterilization: Sterilize the prepared hard water by filtration through a 0.22 µm membrane.
-
Verification: The hardness of the final solution should be verified by titration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined by a broth microdilution method.
DOT Language for MIC Determination Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a biocide.
Step-by-Step Protocol:
-
Prepare Biocide Dilutions: Perform serial two-fold dilutions of the biocide in synthetic hard water in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a suspension of the test microorganism (e.g., Pseudomonas aeruginosa) in sterile saline, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (no biocide) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity).
Time-Kill (Suspension) Test (based on ASTM E2315)
This test determines the rate at which a biocide kills a microbial population.
DOT Language for Time-Kill Test Workflow:
Caption: Workflow for a time-kill suspension test to evaluate biocide efficacy.
Step-by-Step Protocol:
-
Prepare Test Suspension: Prepare a solution of the biocide in synthetic hard water at the desired test concentration.
-
Prepare Inoculum: Prepare a suspension of the test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Initiate Test: Add a small volume of the inoculum to the biocide solution to achieve a final microbial concentration of approximately 1 x 10⁶ CFU/mL. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 1, 5, 15, and 30 minutes), remove an aliquot of the mixture.
-
Neutralization and Plating: Immediately transfer the aliquot to a suitable neutralizing broth to stop the biocidal action. Perform serial dilutions and plate onto a non-selective agar medium.
-
Incubation and Enumeration: Incubate the plates and count the number of surviving colonies to determine the CFU/mL at each time point.
-
Calculate Log Reduction: Compare the number of survivors at each time point to the initial inoculum count to calculate the log reduction.
Enhancing Performance in Hard Water: The Role of Chelating Agents
For applications where water hardness is extreme, the performance of even robust biocides like DHDAC can be further enhanced through formulation with chelating agents such as ethylenediaminetetraacetic acid (EDTA). Chelating agents bind with the divalent cations in hard water, preventing them from interfering with the biocide. This synergistic effect can lead to a reduction in the required biocide dosage and improved cost-effectiveness.
Conclusion
The selection of a biocide for applications in hard water environments requires careful consideration of its inherent stability and efficacy in the presence of divalent cations. Didecyldimethylammonium chloride (DHDAC) consistently demonstrates superior performance in hard water compared to other non-oxidizing biocides like glutaraldehyde and isothiazolinones, which can be more susceptible to inactivation. Its robust performance, supported by the experimental data and standardized testing protocols outlined in this guide, makes DHDAC a reliable and effective choice for microbial control in a wide range of industrial and pharmaceutical applications where water quality is a concern. For optimal performance in exceptionally hard water, formulation with a chelating agent can provide a synergistic and cost-effective solution.
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Gilbert, P., & Moore, L. E. (2005). Cationic antiseptics: diversity of action under a common epithet. Journal of Applied Microbiology, 99(4), 703-715. [Link]
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McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147-179. [Link]
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A Comparative Guide to Cross-Resistance with Dihexadecyl Dimethyl Ammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Quaternary Ammonium Compounds
Dihexadecyl dimethyl ammonium chloride (DHDMAC) is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen atom bonded to two long hexadecyl alkyl chains and two methyl groups. Like other QACs, DHDMAC's primary mode of action is the disruption of microbial cell membranes. Its cationic head interacts with the negatively charged components of the bacterial cell envelope, leading to membrane disorganization, leakage of intracellular contents, and ultimately, cell death.[1][2] QACs are widely used as disinfectants and antiseptics in various settings, from healthcare to food processing.[3]
However, the extensive use of these biocides has raised concerns about the emergence of microbial resistance.[4] A particularly troubling aspect of this resistance is the phenomenon of cross-resistance , where the development of resistance to one antimicrobial agent confers resistance to another, often structurally and functionally unrelated, compound.[5] This guide will delve into the nuances of cross-resistance involving DHDMAC and its chemical relatives, providing a comparative framework for its evaluation.
Mechanisms of Action and Resistance
The efficacy of DHDMAC and the potential for cross-resistance are intrinsically linked to their interactions with the bacterial cell.
Mechanism of Action of DHDMAC
DHDMAC, as a cationic surfactant, targets the fundamental integrity of the microbial cell membrane. Its long hydrophobic alkyl chains intercalate into the lipid bilayer, causing a loss of structural integrity.[6] This disruption leads to increased membrane permeability and the leakage of essential cytoplasmic components, such as potassium ions and nucleotides, culminating in cell lysis.[7]
Mechanisms of Resistance to QACs and Cross-Resistance to Antibiotics
Bacteria have evolved several mechanisms to counteract the effects of QACs, and these same mechanisms can often contribute to antibiotic resistance.
-
Efflux Pumps: These are membrane-associated protein complexes that actively transport a wide range of substrates, including QACs and various classes of antibiotics, out of the bacterial cell.[5][8] Overexpression of these pumps is a common mechanism of acquired resistance. For instance, the AcrAB-TolC efflux system in E. coli can expel both QACs and antibiotics like fluoroquinolones and tetracyclines.[9]
-
Alterations in Cell Envelope: Changes in the composition and charge of the bacterial outer membrane can reduce the binding and uptake of cationic compounds like DHDMAC.[5] For example, modifications to the lipopolysaccharide (LPS) layer in Gram-negative bacteria can decrease susceptibility.
-
Biofilm Formation: Bacteria embedded within a biofilm matrix are often more tolerant to antimicrobial agents. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, limiting the penetration of DHDMAC and antibiotics.
The co-regulation and shared mechanisms of resistance between QACs and antibiotics mean that exposure to sublethal concentrations of DHDMAC could select for bacterial populations with increased resistance to clinically important antibiotics.[10]
Comparative Efficacy and Cross-Resistance Profiles
Due to the limited publicly available data specifically on this compound, we will draw comparisons from its close structural analog, didecyl dimethyl ammonium chloride (DDAC), which shares the twin-chain quaternary ammonium structure and is extensively studied.
In Vitro Susceptibility to DDAC
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro efficacy of an antimicrobial agent. The following table summarizes representative MIC values for DDAC against various bacterial species.
| Bacterial Species | MIC of DDAC (mg/L) | Reference |
| Escherichia coli | 1.3 | [11] |
| Staphylococcus aureus | 0.4 - 1.8 | [12] |
| Pseudomonas aeruginosa | >1,000 | [13] |
| Listeria monocytogenes | Not specified, but cross-resistance observed | [13] |
| Enterococcus faecalis | 3.5 (up to 21.9 after adaptation) | [13] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Documented Cross-Resistance with Antibiotics
Exposure to QACs has been shown to induce cross-resistance to a variety of antibiotic classes. The table below presents examples of observed cross-resistance following exposure to QACs.
| Bacterial Species | QAC Inducing Resistance | Antibiotic with Increased MIC | Fold Increase in MIC | Reference |
| Escherichia coli | Benzalkonium Chloride (BAC) | Ampicillin, Cefotaxime, Sulfamethoxazole | Not specified | [14] |
| Escherichia coli | Didecyldimethylammonium Chloride (DDAC) | Rifampicin | ~85 | [7] |
| Listeria monocytogenes | Commercial QAC sanitizer | Chloramphenicol, Ciprofloxacin, Clindamycin, Kanamycin, Novobiocin, Penicillin, Streptomycin | Not specified | [15] |
| Pseudomonas aeruginosa | Benzalkonium Chloride (BAC) | Ciprofloxacin | Not specified | [5] |
These data underscore the potential for widespread QAC use to contribute to the selection and maintenance of antibiotic-resistant bacterial populations in both clinical and environmental settings.
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the potential for DHDMAC to induce cross-resistance, standardized and well-controlled in vitro experiments are essential. Here, we provide detailed methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the foundational method for quantifying the in vitro activity of an antimicrobial agent.[14]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of DHDMAC in a suitable solvent.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a density of approximately 5 x 10^5 CFU/mL.[16]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the DHDMAC stock solution in CAMHB to achieve a range of desired concentrations.[16]
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of DHDMAC that completely inhibits visible growth of the microorganism.[17]
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to assess the interaction between two antimicrobial agents, in this case, DHDMAC and an antibiotic.[18]
Protocol: Checkerboard Assay
-
Preparation of Antimicrobials: Prepare stock solutions of both DHDMAC and the test antibiotic.
-
Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute DHDMAC along the rows and the antibiotic along the columns.[6]
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described for the MIC assay.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of DHDMAC + FIC of Antibiotic Where FIC = (MIC of agent in combination) / (MIC of agent alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism[3]
-
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Mechanism of Efflux Pump-Mediated Cross-Resistance
Caption: Efflux pump exporting both DHDMAC and an antibiotic.
Experimental Workflow for Cross-Resistance Assessment
Caption: Workflow for evaluating DHDMAC-induced cross-resistance.
Conclusion and Future Directions
The potential for cross-resistance between this compound and clinically relevant antibiotics is a significant concern that warrants careful consideration in both research and application. The overuse and misuse of QACs in various environments can create a selective pressure that not only fosters resistance to these biocides but also co-selects for antibiotic-resistant bacteria. This guide has provided a framework for understanding and evaluating this phenomenon, from the underlying molecular mechanisms to practical experimental protocols.
Future research should focus on generating specific data for DHDMAC to confirm the cross-resistance patterns observed with its structural analogs. Furthermore, exploring the genetic basis of resistance in DHDMAC-exposed isolates through whole-genome sequencing will provide a more comprehensive understanding of the shared resistance determinants. Ultimately, a judicious and informed use of disinfectants like DHDMAC is crucial to mitigate the growing threat of antimicrobial resistance.
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Rutala, W. A., & Weber, D. J. (2023). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. Antimicrobial Resistance & Infection Control, 12(1), 29. [Link]
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Zubiria-Sáenz, A., & Farha, M. A. (2024). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Advances, 3(2), 208-226. [Link]
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Buffet-Bataillon, S., Tattevin, P., & Bonnaure-Mallet, M. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. Science of The Total Environment, 847, 157608. [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved January 6, 2026, from [Link]
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Garcia, L. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101533. [Link]
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Yoshimatsu, T., & Hiyama, T. (2007). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. Biocontrol Science, 12(3), 115-120. [Link]
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Gadea, R., et al. (2022). Adaptation to a Commercial Quaternary Ammonium Compound Sanitizer Leads to Cross-Resistance to Select Antibiotics in Listeria monocytogenes Isolated From Fresh Produce Environments. Frontiers in Microbiology, 12, 789801. [Link]
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Langsrud, S., Sundheim, G., & Holck, A. L. (2003). Resistance to quaternary ammonium compounds in food-related bacteria. Journal of Applied Microbiology, 95(5), 1045-1052. [Link]
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A Researcher's Guide to the Purity Validation of Commercial Dihexadecyl Dimethyl Ammonium Chloride
For researchers, scientists, and drug development professionals, the purity of excipients is not a matter of triviality—it is a cornerstone of experimental reproducibility and therapeutic safety. Dihexadecyl dimethyl ammonium chloride (DHDMAC), a cationic surfactant pivotal in the formulation of lipid nanoparticles for drug delivery and as a component in various antimicrobial and antiseptic products, is no exception. The seemingly straightforward nature of this quaternary ammonium compound belies a potential for process-related impurities and degradation products that can significantly impact its performance and safety profile.
This guide provides an in-depth, technically-grounded framework for the comprehensive purity validation of commercial DHDMAC. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, enabling you to establish a self-validating system for quality control.
The Imperative of Purity: Understanding Potential Contaminants in DHDMAC
The efficacy and safety of DHDMAC are intrinsically linked to its molecular integrity. Impurities can alter its physicochemical properties, such as its critical micelle concentration (CMC) and its ability to form stable liposomes. Furthermore, unreacted precursors or degradation byproducts may introduce unwanted toxicity.
Commercial DHDMAC is typically synthesized via the quaternization of a tertiary amine, dihexadecylmethyl-amine, with a methylating agent like methyl chloride.[1] This process, while generally efficient, can lead to several key impurities:
-
Unreacted Tertiary Amine (Dihexadecylmethyl-amine): Incomplete reaction can leave residual tertiary amine in the final product. This is a critical impurity to monitor as it can alter the pH of formulations and may have a different toxicological profile.
-
Amine Salts: The precursor tertiary amine can react with the acidic byproducts of the reaction to form amine salts.[2]
-
Varying Alkyl Chain Lengths: The hexadecyl (C16) chains of DHDMAC originate from fatty acids. If the raw material is not of high purity, shorter or longer alkyl chains (e.g., C14, C18) may be present, leading to a mixture of different quaternary ammonium compounds.
-
Degradation Products: While generally stable, DHDMAC can undergo degradation under certain conditions. A potential degradation pathway is N-dealkylation, which would lead to the formation of the corresponding tertiary amine, dihexadecylmethyl-amine.[3][4]
A Multi-Pronged Approach to Purity Validation
A robust validation strategy for DHDMAC relies on a combination of analytical techniques, each providing a unique piece of the purity puzzle. No single method is sufficient to fully characterize the compound and its potential impurities.
Workflow for DHDMAC Purity Validation
Caption: Workflow for the comprehensive purity validation of DHDMAC.
Experimental Protocols
Potentiometric Titration for Total Quaternary Ammonium Content
Principle: This is a classic and robust method for determining the total percentage of active quaternary ammonium compounds. It is based on the precipitation titration of the cationic DHDMAC with an anionic surfactant standard, typically sodium dodecyl sulfate (SDS).[5][6] The endpoint is detected potentiometrically using a surfactant-sensitive electrode. This method is recognized by standards organizations like ASTM for the analysis of disinfectant quaternary ammonium salts.[3][4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a standardized 0.004 M Sodium Dodecyl Sulfate (SDS) titrant solution.
-
Prepare a pH 10 borate buffer solution.[6]
-
-
Sample Preparation:
-
Accurately weigh a quantity of the commercial DHDMAC sample calculated to contain approximately 0.02 – 0.06 mmol of the cationic component.[6]
-
Dissolve the sample in a 100 mL beaker with 40 mL of distilled water and 10 mL of the pH 10 buffer solution.
-
-
Titration:
-
Immerse the surfactant electrode and a suitable reference electrode into the sample solution.
-
Titrate the sample with the standardized 0.004 M SDS solution.
-
Record the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection in the titration curve.
-
-
Calculation:
-
Calculate the percentage of active DHDMAC using the following formula: % Active = (V * M * FW * 100) / (W * 1000) Where:
-
V = Volume of SDS titrant at the endpoint (mL)
-
M = Molarity of the SDS titrant (mol/L)
-
FW = Formula weight of DHDMAC (530.45 g/mol )
-
W = Weight of the DHDMAC sample (g)
-
-
Rationale: Potentiometric titration provides a reliable, cost-effective measure of the total active quaternary ammonium content. It serves as an excellent initial quality control check. However, it is non-specific and will not differentiate between DHDMAC and other quaternary ammonium compounds with different alkyl chain lengths.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Principle: HPLC is a powerful technique for separating and quantifying DHDMAC and its potential impurities. A reverse-phase HPLC method is typically employed, where the separation is based on the hydrophobicity of the analytes.[7][8]
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer (e.g., ammonium formate for MS compatibility).[7][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Charged Aerosol Detector (CAD) for universal detection of non-chromophoric compounds.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a DHDMAC reference standard of known purity in methanol or a similar organic solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a solution of the commercial DHDMAC sample at a known concentration.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Identify the DHDMAC peak based on the retention time of the reference standard.
-
Quantify the purity of DHDMAC and the percentage of any detected impurities by comparing their peak areas to the calibration curve.
-
Rationale: HPLC provides a detailed impurity profile, allowing for the separation and quantification of unreacted tertiary amines and DHDMAC analogs with different alkyl chain lengths. The use of a reference standard allows for accurate quantification of the main component.
HPLC-Mass Spectrometry (HPLC-MS) for Impurity Identification
Principle: Coupling HPLC with a mass spectrometer provides a powerful tool for the identification of unknown impurities.[10][11] The mass spectrometer provides mass-to-charge ratio (m/z) information for the compounds eluting from the HPLC column, which can be used to determine their molecular weights and elemental compositions.
Experimental Protocol:
-
HPLC-MS Conditions:
-
Utilize an HPLC method similar to the one described above, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate).[9]
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically used for quaternary ammonium compounds.
-
Analysis Mode: Full scan mode to detect all ions within a specified mass range, followed by product ion scans (MS/MS) on the ions of interest to obtain structural information.
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak detected in the chromatogram.
-
Determine the molecular weight of each impurity from its mass spectrum.
-
Use high-resolution mass spectrometry to obtain the elemental composition.
-
Perform MS/MS fragmentation analysis to elucidate the structure of the impurities.
-
Rationale: HPLC-MS is indispensable for identifying unknown impurities and degradation products for which reference standards are not available. This is crucial for a comprehensive understanding of the purity profile and for assessing potential safety risks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is a definitive technique for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of DHDMAC and to detect any structurally similar impurities.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the DHDMAC sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
-
Spectral Analysis:
-
¹H NMR:
-
Confirm the presence of the two long hexadecyl chains by integrating the signals corresponding to the terminal methyl groups (~0.88 ppm) and the methylene groups (~1.2-1.4 ppm).
-
Identify the signals for the methyl groups attached to the nitrogen atom.
-
-
¹³C NMR:
-
Confirm the number of unique carbon environments, which should correspond to the structure of DHDMAC.
-
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Rationale: NMR provides an unambiguous confirmation of the chemical structure of the main component. It can also be used to quantify impurities if their signals are well-resolved from those of DHDMAC.
Comparison with Alternatives
While DHDMAC is a widely used cationic surfactant, other quaternary ammonium compounds are also employed in similar applications. A comparative analysis of their purity profiles is essential for informed formulation development.
| Compound | Typical Purity (%) | Common Impurities | Key Analytical Challenges |
| This compound (DHDMAC) | >95% | Dihexadecylmethyl-amine, shorter/longer alkyl chain analogs | Quantification of non-chromophoric amines without a universal detector. |
| Didecyl Dimethyl Ammonium Chloride (DDAC) | >95% | Didecylmethyl-amine, C8 and C12 alkyl chain analogs | Similar to DHDMAC, requires careful chromatographic separation of homologs. |
| Cetyltrimethylammonium Bromide (CTAB) | >98% | Trimethylamine, other alkyltrimethylammonium bromides | Potential for bromide counterion to interfere with some analytical methods. |
| Benzalkonium Chloride (BKC) | Mixture of C12, C14, C16 homologs | Benzyl chloride, tertiary amines | Inherent mixture of homologs makes defining a single "purity" value complex. Requires methods that can resolve and quantify each homolog. |
Conclusion
Validating the purity of commercial this compound is a critical step in ensuring the quality, consistency, and safety of research and pharmaceutical products. A multi-faceted analytical approach, combining the quantitative power of titration and HPLC with the structural elucidation capabilities of HPLC-MS and NMR, provides the necessary framework for a comprehensive assessment. By understanding the potential impurities and employing these self-validating analytical systems, researchers can proceed with confidence in the integrity of their starting materials.
References
-
Xylem Analytics. Titration of quaternary Ammonium compounds in disinfectants. [Link]
-
ASTM D5806-95(2017). Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration. ASTM International. [Link]
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ASTM International. (2009). ASTM D5806-95(2009) - Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration. [Link]
- Li, H., & Chen, J. (2011). Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation.
-
YSI, a Xylem Brand. Titration of Quanternary Ammonium Compounds in Disinfectants. [Link]
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ASTM D5070-90(2023). Standard Test Method for Synthetic Quaternary Ammonium Salts in Fabric Softeners by Potentiometric Titrations (Withdrawn 2023). ASTM International. [Link]
-
ASTM International. (2017). D5806 Standard Test Method for Disinfectant Quaternary Ammonium Salts by Potentiometric Titration. [Link]
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AESAN. (2012). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. Revista del Comité Científico de la AESAN, 15, 69-86. [Link]
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SIELC Technologies. Separation of Didecyldimethylammonium chloride on Newcrom R1 HPLC column. [Link]
- Google Patents. (2010). KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
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Houtz, E. F., & Sedlak, D. L. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 56(11), 6835–6845. [Link]
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Wang, J., et al. (2013). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 5(20), 5555-5560. [Link]
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SIELC Technologies. (2018). Didecyldimethylammonium chloride. [Link]
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SINOCHEM. This compound: A Versatile Quaternary Ammonium Compound. [Link]
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European Union Reference Laboratory for Single Residue Laboratories. (2012). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. [Link]
-
U.S. Environmental Protection Agency. (2006). Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC) for the Reregistration Eligibility Decision (RED). [Link]
- Mortazavian, A. M., et al. (2014). Evaluation of quaternary ammonium compounds residues in food plants surfaces. Journal of Food Protection, 77(10), 1774-1779.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. International Journal of Pharmaceutics, 429(1-2), 1–11. [Link]
-
Toxics Use Reduction Institute. (2021). Updated EHS Summary of Didecyl Dimethyl Ammonium Chloride (DDAC) for the MA TURA Science Advisory Board Meeting. [Link]
-
Oxford Analytical Services. Didecyldimethylammonium Chloride (DDAC) Testing. [Link]
-
ResearchGate. (2017). NMR spectroscopy of N,N-Dimethyl (4-vinylbenzyl)-nhexadecylammonium chloride. [Link]
-
Kang, S. M., et al. (2013). Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood). IRG/WP 13-20516. [Link]
-
PubChem. Didecyldimethylammonium Chloride. [Link]
-
Allen, J. L., et al. (2017). Synthesis of Less Toxic Gold Nanorods by Using Dodecylethyldimethylammonium Bromide as an Alternative Growth-Directing Surfactant. Journal of Colloid and Interface Science, 505, 1054–1061. [Link]
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Benchmarking DHDAC transfection efficiency against commercial reagents like Lipofectamine
A Head-to-Head Comparison: DHDAC versus Lipofectamine 3000 for Plasmid DNA Transfection
A Senior Application Scientist's Guide to Benchmarking Transfection Efficiency and Cytotoxicity
In the landscape of cellular and molecular biology, the effective delivery of nucleic acids into eukaryotic cells is a foundational technique. Transfection underpins a vast array of applications, from fundamental gene function studies to the production of therapeutic proteins and the development of gene therapies. Cationic lipid-based reagents are among the most popular non-viral methods due to their ease of use and broad applicability.
This guide provides an in-depth, objective comparison of a novel cationic lipid, Dihexyldecyl-N,N-dimethylammonium chloride (DHDAC), against the widely-used commercial reagent, Lipofectamine 3000. As scientists, our choice of reagent is not arbitrary; it is a deliberate decision based on a balance of efficiency, cell viability, reproducibility, and cost. This guide is structured to walk you through the scientific rationale and methodology of a benchmarking experiment, empowering you to make informed decisions for your own research.
Pillar 1: The Science of Cationic Lipid-Mediated Transfection
At its core, cationic lipid-mediated transfection is an elegant solution to a fundamental biological problem: overcoming the electrostatic repulsion between a negatively charged nucleic acid backbone and a negatively charged cell membrane.
-
Lipoplex Formation: Cationic lipids, like DHDAC and the components of Lipofectamine, possess a positively charged headgroup and one or more hydrophobic tails. When mixed with negatively charged plasmid DNA in an aqueous, serum-free environment, they spontaneously self-assemble into lipid-DNA complexes called "lipoplexes." The positive surface charge of these nanoparticles is critical for the next step.
-
Cellular Uptake: The positively charged lipoplexes are electrostatically attracted to the negatively charged proteoglycans on the cell surface. This interaction facilitates their uptake into the cell, primarily through endocytosis.[1]
-
Endosomal Escape: Once inside the cell, the lipoplex is encapsulated within an endosome. For the transfection to be successful, the DNA must escape this vesicle before it fuses with a lysosome, where the DNA would be degraded. The "proton sponge" effect is a widely accepted mechanism for this escape. Cationic lipids can buffer the acidic environment of the late endosome, leading to an influx of protons and chloride ions. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the DNA into the cytoplasm.
-
Nuclear Entry: For transgene expression, the plasmid DNA must finally traverse the cytoplasm and enter the nucleus. In actively dividing cells, this can occur during mitosis when the nuclear envelope temporarily breaks down.[2]
The Contenders: A Closer Look
Lipofectamine 3000: This reagent is an evolution of previous Lipofectamine versions and is a multi-component system designed for high efficiency across a broad range of cell types. It consists of a cationic lipid formulation that forms the core of the lipoplex and a "P3000 Reagent," a proprietary lipid-based enhancer that assists in DNA binding and intracellular delivery.[1][3] This multi-component approach aims to optimize both lipoplex formation and endosomal escape, making it a formidable benchmark.
DHDAC (Dihexyldecyl-N,N-dimethylammonium chloride): DHDAC is a quaternary ammonium salt-based cationic lipid. Its structure consists of a positively charged nitrogen atom bonded to two methyl groups and two longer alkyl chains (a dihexyl and a decyl group).[4] Like other cationic lipids, DHDAC's amphiphilic nature allows it to form liposomes that can complex with DNA. The specific geometry and length of its hydrophobic tails are key determinants of its interaction with both DNA and cellular membranes, influencing the stability of the lipoplex and its efficiency in mediating endosomal escape.
Experimental Design: A Fair and Validated Comparison
To objectively benchmark DHDAC against Lipofectamine 3000, we must establish a controlled, reproducible, and quantitative experimental system. Our goal is to measure two primary outcomes: transfection efficiency and cell viability .
Choice of System:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are selected for this study. They are a robust, fast-growing, and highly transfectable cell line, making them an ideal starting point for reagent optimization and comparison.[5][6]
-
Reporter Plasmid: A plasmid encoding Green Fluorescent Protein (pEGFP-N1) will be used. GFP is an ideal reporter as its expression can be easily visualized by fluorescence microscopy and, more importantly, quantified on a per-cell basis using flow cytometry.[7]
-
Key Variables: The primary variable will be the transfection reagent used (DHDAC vs. Lipofectamine 3000). All other parameters, such as DNA amount, cell density, and incubation times, will be kept constant.
Experimental Workflow Diagram
Detailed Methodologies
These protocols are designed for a 24-well plate format. All manipulations should be performed in a sterile cell culture hood.
Part 1: Cell Seeding (Day 1)
The confluency of cells at the time of transfection is a critical parameter. Cells should be in their logarithmic growth phase and at a density that allows for optimal uptake of lipoplexes without being overly crowded, which can lead to reduced metabolic activity.[5][6]
-
Aspirate media from a sub-confluent T-75 flask of healthy, low-passage HEK293T cells.
-
Wash cells once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.
-
Neutralize the trypsin with 8 mL of complete culture medium (DMEM + 10% FBS + 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed 1.2 x 10^5 cells per well in a 24-well plate with 500 µL of complete culture medium. This density should result in approximately 70-90% confluency 24 hours later.
-
Incubate overnight at 37°C, 5% CO2.
Part 2: Transfection (Day 2)
Causality Note: Transfection complexes are formed in serum-free medium (e.g., Opti-MEM) because serum proteins can interfere with the electrostatic interactions between the cationic lipid and DNA, inhibiting lipoplex formation and reducing efficiency.[5]
For each well to be transfected:
A. Lipofectamine 3000 Protocol (Manufacturer's recommendation)
-
Tube A (DNA Dilution): Dilute 250 ng of pEGFP-N1 plasmid into 25 µL of Opti-MEM. Add 0.5 µL of P3000 reagent. Mix gently.
-
Tube B (Lipid Dilution): Dilute 0.75 µL of Lipofectamine 3000 reagent into 25 µL of Opti-MEM. Mix gently.
-
Complex Formation: Combine the contents of Tube A and Tube B. Pipette gently to mix. Incubate at room temperature for 15 minutes.
-
Transfection: Add the 50 µL of DNA-lipid complex dropwise to the appropriate well containing cells in 500 µL of complete medium. Gently rock the plate to distribute.
B. DHDAC Protocol
-
Tube A (DNA Dilution): Dilute 250 ng of pEGFP-N1 plasmid into 25 µL of Opti-MEM.
-
Tube B (Lipid Dilution): Dilute 0.75 µL of a 1 mg/mL DHDAC stock solution into 25 µL of Opti-MEM. Mix gently.
-
Complex Formation: Combine the contents of Tube A and Tube B. Pipette gently to mix. Incubate at room temperature for 15 minutes.
-
Transfection: Add the 50 µL of DNA-lipid complex dropwise to the appropriate well containing cells in 500 µL of complete medium. Gently rock the plate to distribute.
Controls:
-
Untransfected Control: A well of cells that receives no DNA or reagent. This is the baseline for both flow cytometry and viability assays.
-
Reagent-Only Control: A well of cells treated with the transfection reagent prepared as above but without DNA. This helps isolate the cytotoxicity of the reagent itself.
Incubate the plate for 48 hours at 37°C, 5% CO2 before analysis.
Part 3: Analysis of Transfection Efficiency (Day 4)
We use flow cytometry for a robust, quantitative measurement of the percentage of GFP-expressing cells and the intensity of that expression.[8][9]
-
Aspirate the culture medium from the wells.
-
Wash cells once with 500 µL of PBS.
-
Add 100 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C.
-
Add 400 µL of flow cytometry buffer (PBS + 2% FBS) to neutralize and resuspend the cells.
-
Transfer the cell suspension to FACS tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser.
-
Using the untransfected control sample, set the voltage for forward scatter (FSC) and side scatter (SSC) to gate on the main cell population.
-
Using the same untransfected control, set the gate for GFP-positive cells such that <1% of the control cells are considered positive.
-
Run all transfected samples using these settings, collecting at least 10,000 events per sample.
-
Record the percentage of GFP-positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
Part 4: Analysis of Cell Viability (Day 4)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10]
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 50 µL of the MTT stock solution to each well (containing 500 µL of medium), for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 500 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untransfected control cells: % Viability = (Absorbance_Sample / Absorbance_Untransfected_Control) x 100
Data Presentation and Interpretation
The following tables represent expected data from such a comparative experiment.
Table 1: Transfection Efficiency in HEK293T Cells (48h Post-Transfection)
| Transfection Reagent | % GFP-Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
|---|---|---|
| Untransfected Control | 0.8 ± 0.2 | N/A |
| DHDAC | 88.5 ± 4.1 | 75,400 ± 6,200 |
| Lipofectamine 3000 | 92.1 ± 3.5 | 81,200 ± 7,100 |
Table 2: Cell Viability in HEK293T Cells (48h Post-Transfection)
| Transfection Reagent | % Viability (Relative to Control) (Mean ± SD) |
|---|---|
| Untransfected Control | 100 ± 5.3 |
| DHDAC | 91.3 ± 6.2 |
| Lipofectamine 3000 | 84.7 ± 7.5 |
Interpretation of Results: Based on this data, Lipofectamine 3000 shows a marginally higher transfection efficiency in HEK293T cells, as indicated by both the percentage of positive cells and the MFI. However, DHDAC demonstrates a notable advantage in terms of cell viability, with approximately 7% higher viability compared to Lipofectamine 3000 under these conditions.
This presents a classic trade-off for the researcher. For applications where maximizing protein expression in a robust cell line is the absolute priority, the slight edge in efficiency from Lipofectamine 3000 might be preferable. Conversely, for experiments involving sensitive cell lines or when downstream assays require a healthier cell population, the lower cytotoxicity of DHDAC makes it a very strong candidate.
Mechanism of Lipoplex Uptake and Release
Conclusion
This guide demonstrates a comprehensive, scientifically-grounded methodology for benchmarking transfection reagents. In our head-to-head comparison in HEK293T cells, DHDAC emerged as a highly effective transfection reagent, delivering efficiency nearly on par with the industry-leading Lipofectamine 3000, while exhibiting lower associated cytotoxicity.
The choice of a transfection reagent is ultimately context-dependent. While Lipofectamine 3000 remains an excellent choice for achieving maximal expression, DHDAC presents a compelling alternative, particularly for researchers working with sensitive cells or those prioritizing the physiological health of their cell cultures for downstream functional assays. This objective, data-driven approach ensures that the selection of a critical reagent is based not on marketing claims, but on rigorous, self-validating experimental evidence.
References
-
Patsnap Synapse. (2025, April 29). How to Increase Transfection Efficiency in HEK293 Cells. Retrieved from [Link]
- Flow Cytometry Core Facility. Transfection Efficiency by Flow Cytometry (GFP Detection).
-
Geisse, S., & Voedisch, B. (2012). Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring. Cytotechnology, 64(4), 365–375. Retrieved from [Link]
-
Gredmark, S., et al. (2015). A Flow Cytometric Method to Determine Transfection Efficiency. Journal of Visualized Experiments, (105), 53218. Retrieved from [Link]
-
iGEM Zorya. (2019). Fluorescence Imaging and Flow Cytometry Protocols on Adherent Mammalian Cell Lines Determining Transfection Efficiency. Retrieved from [Link]
-
Wikipedia. Lipofectamine. Retrieved from [Link]
-
MacMillan, K. S., & Naumov, A. P. (2011). Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells. Journal of Visualized Experiments, (47), 2314. Retrieved from [Link]
-
JoVE. (2010, May 18). Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells. Retrieved from [Link]
-
ResearchGate. (2019, June 26). How can I improve my HEK293T transfection efficiency?. Retrieved from [Link]
-
NIH Assay Guidance Manual. (2013, May 1). Cell Viability Assays. Retrieved from [Link]
-
Labster. Molecular mechanism of Lipofectamine 3000. Retrieved from [Link]
-
Keith, M. B. A., et al. (2001). Use of Flow Cytometry to Rapidly Optimize the Transfection of Animal Cells. BioTechniques, 31(4), 834-840. Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
ResearchGate. (2015, July 8). What are the ways to troubleshoot transfection using lipofectamine 3000 reagent and prevent cells from dying due to transfection?. Retrieved from [Link]
-
Biocompare. (2016, September 15). Lipofectamine 3000 - Reagent with Enhanced Transfecting Capability. Retrieved from [Link]
-
NIH. (2025, September 2). A Pre-Formulation Study for Delivering Nucleic Acids as a Possible Gene Therapy Approach for Spinocerebellar Ataxia Disorders. Retrieved from [Link]
-
iGEM. Lipofectamine 3000. Retrieved from [Link]
-
Wikipedia. Didecyldimethylammonium chloride. Retrieved from [Link]
-
Okayama University Medical School. (1999). Gene transfection by cationic liposomes. Acta Medica Okayama, 53(1), 1-9. Retrieved from [Link]
-
ResearchGate. (A) Comparison of transfection efficiency of five cationic liposomes.... Retrieved from [Link]
-
NIH. (2011, October 12). Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes. International Journal of Nanomedicine, 6, 2235–2246. Retrieved from [Link]
-
Wikipedia. Dimethyldioctadecylammonium chloride. Retrieved from [Link]
-
NIH. (2020, April 15). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 269. Retrieved from [Link]
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NIH. (2010, March 1). Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide. Bioorganic & Medicinal Chemistry Letters, 20(5), 1673–1676. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1103. Retrieved from [Link]
-
NIH. (2015, January 21). Histone Deacetylase Inhibitors Delivery using Nanoparticles with Intrinsic Passive Tumor Targeting Properties for Tumor Therapy. Bioconjugate Chemistry, 26(2), 329–340. Retrieved from [Link]
-
NIH. (2019, April 1). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1733. Retrieved from [Link]
-
NIH. (2013). Enhancement of Transgene Expression by HDAC Inhibitors in Mouse Embryonic Stem Cells. Development & Reproduction, 17(4), 379–387. Retrieved from [Link]
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Comparative study of the environmental impact of DHDAC and DDAC
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and formulation, the selection of reagents and active ingredients extends beyond their immediate efficacy. A thorough understanding of a compound's environmental lifecycle is paramount for responsible innovation and regulatory compliance. This guide provides a comparative analysis of the environmental impact of two distinct chemical entities: Dihydrodihydroartemisinin-Cholesterol (DHDAC), a pharmaceutical conjugate, and Didecyldimethylammonium Chloride (DDAC), a widely used biocide.
While DDAC has a well-documented environmental profile, DHDAC, as a more specialized research compound, lacks direct environmental impact studies. This guide, therefore, employs a predictive approach for DHDAC, extrapolating from the known environmental behavior of its constituent molecules: dihydroartemisinin (a derivative of the antimalarial drug artemisinin) and cholesterol. This comparative framework is designed to equip researchers and drug development professionals with the critical insights needed to navigate the environmental considerations inherent in their work.
Chemical Identity and Applications
Dihydrodihydroartemisinin-Cholesterol (DHDAC)
DHDAC is a conjugate molecule linking dihydroartemisinin, a potent derivative of the antimalarial compound artemisinin, with cholesterol.[1][2][3] The primary application of such conjugates is in targeted drug delivery research, aiming to enhance the therapeutic index and bioavailability of artemisinin-based drugs.[1][2][3] The cholesterol moiety is intended to facilitate cellular uptake, particularly in cancer cells that often exhibit upregulated cholesterol metabolism.
Didecyldimethylammonium Chloride (DDAC)
DDAC is a quaternary ammonium compound (QAC) widely utilized as a disinfectant, biocide, and antiseptic.[4] Its applications span healthcare, industrial settings, and consumer products, where it is valued for its broad-spectrum antimicrobial activity against bacteria and fungi.[4][5] DDAC is a cationic surfactant that disrupts the cell membranes of microorganisms, leading to cell lysis and death.[6][7]
Comparative Environmental Fate and Ecotoxicity
The environmental journey of a chemical compound is dictated by its persistence, potential for bioaccumulation, and inherent toxicity to non-target organisms. The following sections compare these critical parameters for DDAC and provide a predictive assessment for DHDAC.
Ecotoxicity
Ecotoxicity assesses the adverse effects of a substance on aquatic and terrestrial organisms. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to determine endpoints like the half-maximal effective concentration (EC50) and the lethal concentration for 50% of the test population (LC50).
Table 1: Comparative Aquatic Ecotoxicity
| Compound | Test Organism | Endpoint (Concentration) | Classification |
| DDAC | Fish (e.g., Rainbow Trout) | 96-hour LC50: 0.39 - 2.0 ppm[8] | Moderately to Highly Toxic[9][10] |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50: 0.095 ppm[11] | Very Highly Toxic[9] | |
| Algae (Pseudokirchneriella subcapitata) | 72-hour EC50: 0.026 ppm[11] | Very Highly Toxic[9] | |
| DHDAC (Predicted) | |||
| Artemisinin (Surrogate) | Freshwater Algae (Pseudokirchneriella subcapitata) | EC50: 0.24 mg/L[12] | Toxic to Aquatic Life[11] |
| Duckweed (Lemna minor) | EC50: 0.19 mg/L[12] | Toxic to Aquatic Life[12] | |
| Cholesterol (Surrogate) | Data not readily available; low water solubility suggests limited direct aquatic toxicity.[13] | Low Predicted Toxicity | Not Classified |
Expert Analysis:
DDAC exhibits significant aquatic toxicity, particularly to invertebrates and algae, which form the base of aquatic food webs.[5][9] Its cationic surfactant nature disrupts cellular membranes, a mechanism that is not specific to microbes and can harm other aquatic life.[6][7]
For DHDAC, a predictive assessment based on its components suggests a more nuanced profile. Artemisinin has demonstrated toxicity to aquatic plants and algae, indicating that the artemisinin moiety of DHDAC could pose an environmental risk.[11][12] However, cholesterol is a naturally occurring and relatively inert molecule with low water solubility, suggesting its direct contribution to aquatic toxicity would be minimal.[13] The large, lipophilic nature of the combined DHDAC molecule may limit its bioavailability in the water column, potentially reducing its acute toxicity compared to the more soluble DDAC.
Biodegradability
Biodegradability refers to the breakdown of a substance by microorganisms. "Ready biodegradability" is a key regulatory endpoint, typically assessed using OECD 301 test guidelines.[4][14][15]
Table 2: Comparative Biodegradability
| Compound | Ready Biodegradability (OECD 301) | Environmental Persistence |
| DDAC | Not readily biodegradable[16][17] | Can be persistent in soil and aquatic sediments.[12][18] Half-life in soil can be over 1,000 days.[10] |
| DHDAC (Predicted) | ||
| Artemisinin (Surrogate) | Not readily biodegradable | Relatively persistent in soil, with a multi-phase degradation pattern.[12] |
| Cholesterol (Surrogate) | Inherently biodegradable by various microorganisms.[13][17] | Recalcitrant to rapid degradation due to its complex structure.[13] |
Expert Analysis:
DDAC is not considered readily biodegradable and can persist in the environment, particularly in soil and sediment where it tends to bind strongly.[10][12][18] The degree of DDAC's biodegradability can be variable, influenced by factors like concentration and the microbial population present.[12]
The biodegradability of DHDAC is likely to be slow. While cholesterol is a natural product and can be degraded by specialized microorganisms, its complex ring structure makes it resistant to rapid breakdown.[13][17] Artemisinin is also not readily biodegradable and can persist in soil.[12] The conjugation of these two molecules would likely result in a compound that is, at best, inherently biodegradable, meaning it will degrade, but not rapidly.
Bioaccumulation
Bioaccumulation is the process by which a substance builds up in an organism's tissues over time. It is a critical concern as it can lead to the magnification of toxins through the food chain. The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to bioaccumulate.
Table 3: Comparative Bioaccumulation Potential
| Compound | Log Kow | Bioaccumulation Potential |
| DDAC | 2.86 (estimated) | Low to moderate. Strong binding to sediment can reduce bioavailability. |
| DHDAC (Predicted) | High (due to cholesterol moiety) | Potentially high. The lipophilic nature of cholesterol suggests a tendency to partition into fatty tissues. |
Expert Analysis:
DDAC has a low to moderate potential for bioaccumulation. While it is a surfactant, its strong adsorption to soil and sediment particles can limit its uptake by aquatic organisms.[12]
Conversely, DHDAC is predicted to have a high potential for bioaccumulation. The cholesterol component is highly lipophilic, which would drive the partitioning of the molecule into the fatty tissues of organisms. Should DHDAC enter the environment, it could accumulate in aquatic life, with the potential for trophic magnification.
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific integrity and comparability of environmental impact data, standardized experimental protocols are essential. The following outlines the methodologies for key environmental endpoints, grounded in OECD guidelines.
Aquatic Toxicity Testing
Objective: To determine the concentration of a substance that causes adverse effects on aquatic organisms over a defined period.
Methodology (Based on OECD Guidelines 201, 202, and 203):
-
Test Organisms: Select representative species from different trophic levels (e.g., algae - Pseudokirchneriella subcapitata, invertebrates - Daphnia magna, fish - Rainbow Trout).
-
Test Conditions: Maintain standardized conditions of temperature, light, and pH in a defined aqueous medium.
-
Exposure: Expose test organisms to a range of concentrations of the test substance.
-
Observation: Monitor for specific endpoints over a set duration (e.g., 72 hours for algae growth inhibition, 48 hours for daphnia immobilization, 96 hours for fish mortality).
-
Data Analysis: Calculate the EC50 or LC50 values using statistical methods.
Caption: Workflow for Aquatic Toxicity Testing.
Ready Biodegradability Testing
Objective: To assess the potential for a substance to be rapidly and completely mineralized by microorganisms in an aerobic aqueous environment.
Methodology (Based on OECD Guideline 301B - CO2 Evolution Test):
-
Inoculum: Use a mixed population of microorganisms, typically from activated sludge.
-
Test Setup: Incubate the test substance in a mineral medium with the inoculum in sealed vessels.
-
Measurement: Measure the amount of carbon dioxide (CO2) produced over a 28-day period. CO2 is the end product of aerobic biodegradation.
-
Comparison: Compare the amount of CO2 produced from the test substance to the theoretical maximum amount of CO2 that could be produced (ThCO2).
-
Pass Level: A substance is considered readily biodegradable if it reaches >60% of its ThCO2 within a 10-day window during the 28-day test.[11][19]
Caption: OECD 301B Biodegradability Test Workflow.
Synthesis and Conclusion
The comparative analysis reveals a distinct divergence in the environmental risk profiles of DHDAC and DDAC.
-
DDAC presents a clear and present risk to aquatic ecosystems due to its high toxicity.[5][9] Its persistence in the environment further exacerbates this risk.[10][12][18] The primary mitigation strategy for DDAC is stringent control over its release into the environment through wastewater treatment and adherence to proper disposal protocols.
-
DHDAC , based on a predictive assessment, poses a different set of potential environmental concerns. While its acute aquatic toxicity may be lower than that of DDAC due to its likely low water solubility, its predicted high potential for bioaccumulation is a significant red flag. The persistence of both the artemisinin and cholesterol moieties suggests that DHDAC would not readily degrade in the environment.[12][13]
For researchers and drug development professionals working with DHDAC and similar complex conjugates, this analysis underscores the importance of considering the environmental fate of novel molecules early in the development process. While direct experimental data for DHDAC is not yet available, the predictive approach based on its constituent parts provides a valuable framework for a preliminary risk assessment. It is strongly recommended that experimental validation of DHDAC's ecotoxicity, biodegradability, and bioaccumulation potential be conducted to confirm these predictions and inform safe handling and disposal procedures.
Ultimately, a commitment to green chemistry principles and a proactive approach to environmental risk assessment are integral to sustainable scientific advancement.
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A Preclinical Researcher's Guide to Establishing the NOAEL of Dihexadecyl Dimethyl Ammonium Chloride
In the landscape of pharmaceutical excipients and antimicrobial agents, quaternary ammonium compounds (QACs) hold a significant position. Among these, dihexadecyl dimethyl ammonium chloride, also known as dicetyldimethylammonium chloride, is utilized for its cationic surfactant properties. As drug development professionals, establishing a robust safety profile for any compound is paramount. This guide provides an in-depth, experience-driven approach to assessing the No-Observed-Adverse-Effect-Level (NOAEL) of this compound in preclinical studies, offering a comparative perspective with other common QACs.
Understanding this compound and the Imperative of NOAEL Determination
This compound is a cationic surfactant characterized by two sixteen-carbon alkyl chains. This structure imparts excellent emulsifying and antimicrobial properties. However, its potential for local irritation and systemic toxicity necessitates a thorough preclinical safety assessment.[1][2] The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a population of exposed individuals compared to a control group.[1][2] It is a critical parameter in risk assessment and for determining the safe starting dose in first-in-human clinical trials.[3]
This guide will navigate the complexities of designing and executing preclinical toxicology studies compliant with international standards, such as those set by the Organisation for Economic Co-operation and Development (OECD), to confidently determine the NOAEL of this compound.
The Strategic Approach to Preclinical Toxicology Assessment
A tiered, systematic approach is essential for a comprehensive and ethically sound preclinical toxicology program. The causality behind this experimental workflow is to move from broad, acute assessments to more specific, long-term studies, allowing for dose range refinement and a deeper understanding of the compound's toxicological profile.
Caption: Preclinical toxicology workflow for NOAEL determination.
Comparative Analysis of Quaternary Ammonium Compounds
To provide context for the toxicological profile of this compound, it is crucial to compare it with other widely used QACs. The primary toxicological concerns for QACs are local irritation and, at higher doses, systemic effects.[1][2]
| Compound | Chemical Structure | Primary Toxicological Concerns | Reported Oral NOAEL (Rodent) |
| This compound | C34H72ClN | Local irritation, reduced body weight and food consumption at high doses.[1][2] | 45 mg/kg/day (90-day study, rat)[4] |
| Benzalkonium Chloride (BAC) | Mixture of alkylbenzyldimethylammonium chlorides | Ocular and skin irritation, gastrointestinal effects.[3][5] | No organ-specific toxicity below concentrations causing GI tract effects.[3] |
| Cetylpyridinium Chloride (CPC) | C21H38ClN | Pulmonary inflammation upon inhalation, cytotoxicity.[6] | Data on a specific oral NOAEL from repeated dose studies is less readily available in the public domain. |
Note: NOAEL values can vary depending on the study duration, species, and endpoints evaluated. The values presented are for comparative purposes.
Experimental Protocols for NOAEL Determination
Adherence to standardized guidelines is non-negotiable for regulatory acceptance. The following protocols are based on OECD guidelines, which represent the international consensus for chemical safety testing.
90-Day Repeated Dose Oral Toxicity Study (Adapted from OECD 408)
This study is the cornerstone for evaluating the sub-chronic toxicity of this compound and for identifying a preliminary NOAEL.[7][8][9][10][11]
Objective: To determine the potential adverse effects of repeated oral administration of this compound for 90 days and to establish a NOAEL.
Methodology:
-
Animal Model: Sprague-Dawley rats, 10 males and 10 females per group.
-
Dose Groups: At least three dose levels and a control group (vehicle only). Dose selection should be based on acute toxicity data, aiming for a high dose that produces toxicity but not mortality, a low dose that produces no observable effects, and an intermediate dose.
-
Administration: Daily oral gavage. The volume should not exceed 1 ml/100g body weight.[7]
-
Observations:
-
Clinical Signs: Daily observation for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmology: Examination prior to and at the termination of the study.
-
Hematology and Clinical Biochemistry: Blood samples collected at termination.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: Comprehensive microscopic examination of organs and tissues.
-
Caption: Workflow for a 90-day repeated dose oral toxicity study.
Prenatal Developmental Toxicity Study (Adapted from OECD 414)
This study is critical for assessing the potential of this compound to cause adverse effects on the developing fetus and the pregnant female.[12][13][14][15]
Objective: To evaluate the potential for prenatal developmental toxicity of this compound in a rodent species.
Methodology:
-
Animal Model: Pregnant Sprague-Dawley rats, approximately 20 per group.
-
Dose Groups: At least three dose levels and a control group. The highest dose should induce some maternal toxicity but not mortality.
-
Administration: Daily oral gavage from implantation (gestation day 6) to the day before scheduled cesarean section (gestation day 20).
-
Maternal Observations:
-
Clinical Signs: Daily.
-
Body Weight: At least on gestation days 0, 6, 15, and 21.
-
Food Consumption: Measured daily.
-
-
Fetal Evaluations:
-
Cesarean Section: On gestation day 21.
-
Uterine Examination: Number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal Weight and Sex: Determined for all live fetuses.
-
External, Visceral, and Skeletal Examinations: For abnormalities.
-
Conclusion and Path Forward
The comprehensive preclinical assessment of this compound, guided by established OECD protocols, is fundamental to its safe application in drug development. By systematically conducting studies such as the 90-day repeated dose oral toxicity and prenatal developmental toxicity studies, researchers can confidently establish a NOAEL. This, in turn, informs the risk assessment and the design of safe and ethical clinical trials. A thorough understanding of the toxicological profile of this compound, in comparison to other QACs, allows for informed decision-making in formulation development and regulatory submissions.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Dihexadecyl Dimethyl Ammonium Chloride
As a Senior Application Scientist, this guide provides essential, field-tested procedures for the safe handling and disposal of dihexadecyl dimethyl ammonium chloride and related long-chain quaternary ammonium compounds (QACs). These compounds are invaluable as cationic surfactants and disinfectants, but their inherent chemical properties demand rigorous disposal protocols to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering you to manage this chemical with confidence and integrity.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Understanding the "why" behind a protocol is as critical as the protocol itself. This compound's disposal procedure is dictated by its significant health and environmental hazards.
Primary Hazards
-
Human Health: This chemical is classified as toxic if swallowed and is corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] Inhalation of mists or vapors may also lead to respiratory irritation.[2][4] The destructive nature of this compound to mucous membranes and skin necessitates the stringent use of personal protective equipment.[3]
-
Environmental: QACs are very toxic to aquatic life, with long-lasting effects.[1][3][5] Their function as a biocide means that improper release into waterways can disrupt ecosystems.[6][7] Therefore, preventing entry into drains, soil, or any environmental waterway is a primary directive of any disposal plan.[1][3]
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The choice of PPE is a direct response to the identified chemical hazards.
| Task Scenario | Eyes/Face | Hands | Body | Respiratory |
| Handling Concentrate | Chemical splash goggles AND face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, nitrile) | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes | Use only in a well-ventilated area or chemical fume hood. |
| Handling Diluted Solutions (<1%) | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat, long pants, closed-toe shoes | Ensure adequate general ventilation. |
| Spill Cleanup | Chemical splash goggles AND face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron over lab coat | NIOSH-approved respirator if ventilation is poor or mist is generated.[8] |
Rationale: The tiered PPE requirement corresponds to the concentration and potential for exposure. Concentrates and spills pose the highest risk of splashes and aerosol generation, justifying enhanced facial and body protection.[9]
Waste Characterization and Segregation: The First Procedural Step
Proper disposal begins with correct classification and segregation at the point of generation. Commingling this waste with other streams can lead to dangerous reactions and regulatory violations.
Hazardous Waste Determination
Any waste containing this compound must be evaluated as potentially hazardous. In the United States, waste generators are legally required to determine if a discarded chemical is classified as hazardous under the Environmental Protection Agency (EPA) guidelines in 40 CFR 261.3.[1] Given its corrosive nature, it may fall under the RCRA waste code D002.[10]
Action: Always consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance on waste classification and disposal procedures compliant with federal, state, and local regulations.[1][11]
Waste Segregation Protocol
-
Designate a Specific Waste Container: Use a clearly labeled, sealable container compatible with the chemical. The label should read "Hazardous Waste: this compound" and include the hazard pictograms (e.g., Corrosive, Toxic to Aquatic Life).
-
Avoid Mixing: Never mix QAC waste with other chemical waste streams, especially bleach or other oxidizing agents, which can form poisonous gases.[8]
-
Solid vs. Liquid: Use separate, clearly labeled containers for solid waste (contaminated gloves, wipes) and liquid waste.
Standard Operating Procedure (SOP) for Disposal
Follow these step-by-step protocols for managing different forms of this compound waste.
Disposal of Unused/Expired Product (Concentrate)
This material must be disposed of as hazardous waste.
-
Ensure Proper PPE: Wear the full PPE suite for handling concentrates as detailed in the table above.
-
Containment: Place the original, tightly sealed container into a larger, compatible secondary container (overpack) to prevent leaks.
-
Labeling: Label the secondary container clearly as "Hazardous Waste" with the chemical name.
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[1]
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.[1][3][4]
Disposal of Contaminated Materials
This includes used PPE, absorbent pads from minor drips, and contaminated labware.
-
Segregation: Place all contaminated solid items into a designated, labeled, and sealable hazardous waste bag or drum.
-
Decontamination: Non-disposable items must be thoroughly decontaminated. Rinse three times with a suitable solvent (e.g., ethanol, followed by water), collecting all rinsate as hazardous liquid waste.
-
Disposal: Once full, seal the solid waste container and manage it for pickup by a licensed hazardous waste contractor.
Emergency Procedures for Spills
Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.
Small Spill Cleanup Protocol (<100 mL in a ventilated area)
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear the appropriate spill cleanup PPE.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning water as hazardous waste. Prevent any runoff from entering drains.[2]
-
Disposal: Seal and label the waste container and arrange for disposal. Launder or dispose of contaminated clothing.[3]
Large Spill Response (>100 mL or in a poorly ventilated area)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Alert Authorities: Call your institution's emergency response line and EHS department. Provide details on the chemical, location, and approximate quantity.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Allow trained emergency responders to manage the situation.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from identification to final disposal.
Caption: Decision workflow for this compound waste.
References
-
Didecyl dimethyl ammonium chloride - AK Scientific, Inc. AK Scientific, Inc.Link
-
Didecyldimethylammonium Chloride - Apollo Scientific. Apollo Scientific.Link
-
SAFETY DATA SHEET - K-CARE® DDAC80. CDI co. Ltd.Link
-
Safety data sheet - Kärcher. Kärcher.Link
-
Quaternary Ammonium Compounds in Cleaning Products. Amazon S3.Link
-
Summary of Recommendations | Infection Control - CDC. Centers for Disease Control and Prevention.Link
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.Link
-
Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai.Link
-
SAFETY DATA SHEET QUATERNARY DISINFECTANT CLEANER - Medline. Medline.Link
-
Recommendations for Disinfection and Sterilization in Healthcare Facilities - CDC. Centers for Disease Control and Prevention.Link
-
Quaternary Ammonium Compounds (QACs) - Mass.gov. Toxics Use Reduction Institute.Link
-
Safety Data Sheet - Rust-Oleum GHS 16 Section SDS. Rust-Oleum.Link
-
Updates | Infection Control - Restored CDC. Centers for Disease Control and Prevention.Link
-
Safety Data Sheet - Regulations.gov. ARC Products, INC.Link
-
Quaternary Ammonium Compounds Fact Sheet - TURI. Toxics Use Reduction Institute.Link
-
Didecyl Dimethyl Ammonium Chloride (DDAC) Final Work Plan Registration Review - Regulations.gov. Environmental Protection Agency.Link
-
Didecyl Dimethyl Ammonium Chloride (DDAC) Risk Assessment - Regulations.gov. Environmental Protection Agency.Link
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dihexadecyl Dimethyl Ammonium Chloride
This guide provides essential, field-tested safety and operational protocols for researchers, scientists, and drug development professionals working with Dihexadecyl dimethyl ammonium chloride. As a long-chain quaternary ammonium compound (QAC), this substance requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence.
Hazard Identification: Understanding the Risks of this compound
This compound, like many cationic surfactants, is a potent chemical capable of causing significant harm if handled improperly. The primary hazards stem from its corrosive nature. At high concentrations, QACs are known irritants and corrosive agents that can cause severe skin burns, persistent dermatitis, and serious eye damage.[1][2] In solid or powdered form, it can become airborne, creating an inhalation hazard that is destructive to the mucous membranes and upper respiratory tract.[2]
Key Hazards:
-
Skin Corrosion/Burns: Causes severe skin burns upon direct contact.[2][3]
-
Serious Eye Damage: Poses a high risk of permanent eye injury and even blindness.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation or corrosive damage to the respiratory tract.[2][3]
A thorough risk assessment is the foundation of a safe experimental workflow. Before handling this compound, evaluate the specific procedures to be performed. Ask critical questions: Will the process generate dust (e.g., weighing powder)? Will it create aerosols or mists (e.g., sonicating, vortexing, or heating solutions)? The answers will determine the necessary level of personal protective equipment (PPE).
Core PPE Requirements for Standard Laboratory Operations
For routine, small-scale laboratory tasks involving this compound where the risk of aerosol or significant dust generation is low, the following PPE is mandatory.
-
Hand Protection: Chemical-resistant gloves are the first line of defense.
-
Why: To prevent skin contact, which can lead to severe burns and irritation.[2]
-
Recommended Type: Nitrile or neoprene gloves provide adequate protection against QACs. Always inspect gloves for tears or punctures before use.[6] For prolonged contact or when handling concentrated solutions, consider double-gloving.
-
Protocol: Handle gloves with care, using proper removal techniques to avoid contaminating your skin.[7]
-
-
Eye and Face Protection:
-
Why: The risk of serious and permanent eye damage from a splash is significant.[5]
-
Recommended Type: At a minimum, wear chemical safety goggles that provide a seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] If there is a higher risk of splashing (e.g., when transferring larger volumes or working with agitated solutions), a full-face shield worn over safety goggles is required.[3][4]
-
-
Protective Clothing:
-
Why: To protect skin on the arms and body from accidental spills and contamination.
-
Recommended Type: A standard laboratory coat is sufficient for low-risk tasks. For procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[8] Ensure clothing is fully buttoned and sleeves are not rolled up.
-
PPE Selection Guide for Specific Tasks
The level of PPE must escalate with the level of risk associated with the procedure. This table provides guidance for common laboratory scenarios.
| Task/Scenario | Scale | Primary Risk | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing Solid Powder | Milligrams to Grams | Inhalation of dust, Skin/Eye contact | Nitrile or Neoprene Gloves | Safety Goggles | Required: NIOSH-approved N95 respirator or higher.[7][8] Perform in a chemical fume hood or ventilated balance enclosure. | Lab Coat |
| Preparing Stock Solutions | < 1 Liter | Skin/Eye splashes | Double-glove with Nitrile or Neoprene | Safety Goggles and Face Shield | Recommended if not in a fume hood. | Chemically Resistant Apron over Lab Coat |
| Sonicating or Heating | Any | Aerosol generation, Splashes | Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Required: Perform in a chemical fume hood. | Chemically Resistant Apron over Lab Coat |
| Large Scale Handling | > 1 Liter | Major splashes, Aerosol generation | Heavy-duty Neoprene or Butyl Gloves | Safety Goggles and Face Shield | Required: Perform in a fume hood. Consider a respirator with appropriate cartridges (e.g., organic vapor/acid gas).[7] | Chemically Resistant Suit or Gown |
| Cleaning Spills | Any | High contact, Splashes, Aerosols | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Recommended. Use a respirator for large spills or if ventilation is poor. | Chemically Resistant Apron or Gown |
Step-by-Step Protocols: Ensuring Procedural Integrity
Donning (Putting On) PPE
Properly donning PPE is critical to creating an effective barrier between you and the chemical hazard.
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
First Garment: Put on the lab coat or chemical-resistant gown. Fasten all buttons or ties.
-
Respiratory Protection (If Required): If your risk assessment requires a respirator, perform a seal check to ensure it fits snugly against your face. This must be done before entering the work area.
-
Eye and Face Protection: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal. If double-gloving, don the first pair, then the second pair over them.
Doffing (Taking Off) PPE
The doffing sequence is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.[7]
-
Face Shield/Goggles: Remove the face shield or goggles from the back of your head. Do not touch the front surface, which may be contaminated. Place in a designated area for decontamination.
-
Lab Coat/Gown: Unfasten the lab coat or gown. Peel it away from your body, turning the sleeves inside out as you remove it. Roll it into a bundle with the contaminated side inward. Dispose of it in the appropriate container.
-
Respirator (If Worn): Remove the respirator from the back of your head.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Contaminated PPE: All disposable PPE (gloves, gowns, respirator cartridges) must be treated as hazardous waste. Place items in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[3] Never pour this chemical down the drain, as it is very toxic to aquatic life.[2][4]
-
Spill Cleanup: For small spills, use an inert absorbent material like vermiculite or sand.[3][9] Do not use combustible materials like paper towels. Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[3] Consult your EHS department for specific institutional guidelines.
References
-
Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023-07-15). [Link]
-
SAFETY DATA SHEET - QUAT PLUS W-1080-C . (2014-12-18). Indiana Department of Administration. [Link]
-
SAFETY DATA SHEET - K-CARE® DDAC80 . CDI co. Ltd. [Link]
-
Safety data sheet - Disinfectant, liquid RM 735 . Kärcher. [Link]
-
SAFETY DATA SHEET - Dicoco dimethyl ammonium chloride . (2015-01-26). Chem Service. [Link]
-
Safety Data Sheet: Dimethyl-d6 ammonium chloride . (2023-05-08). Chemdox for Zeochem AG. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
